Product packaging for 1-Cyclopropyl-4-nitrobenzene(Cat. No.:CAS No. 6921-44-4)

1-Cyclopropyl-4-nitrobenzene

Cat. No.: B1595171
CAS No.: 6921-44-4
M. Wt: 163.17 g/mol
InChI Key: NWKFTTYCSJGVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclopropyl-4-nitrobenzene is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B1595171 1-Cyclopropyl-4-nitrobenzene CAS No. 6921-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKFTTYCSJGVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310249
Record name 1-Cyclopropyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-44-4
Record name 1-Cyclopropyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6921-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropylnitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenylcyclopropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclopropyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclopropylnitrobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DTR98UT8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-4-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1] Its compact, rigid, and strained three-membered ring imparts a fascinating combination of properties to a parent molecule, often leading to significant improvements in potency, metabolic stability, and pharmacokinetic profiles.[1] 1-Cyclopropyl-4-nitrobenzene is a key exemplar of a building block that marries the advantageous cyclopropyl group with the versatile chemistry of a nitroaromatic system. This guide offers a comprehensive technical overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, particularly within the context of drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₂[2][3]
Molecular Weight 163.17 g/mol [2]
CAS Number 6921-44-4[2]
Appearance Yellow to brown solid[3]
Melting Point 32-33 °C[4]
Boiling Point 123 °C at 13 Torr[4]
IUPAC Name This compound[2]
Synonyms 4-Cyclopropylnitrobenzene, p-Nitrophenylcyclopropane[2][3]
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and benzene, with low solubility in water.[5]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the nitration of cyclopropylbenzene. The following protocol is a representative method for its laboratory-scale preparation.

Reaction Scheme:

A schematic of the nitration of cyclopropylbenzene.
Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with continuous stirring. The temperature should be maintained below 10 °C.

  • Addition of Cyclopropylbenzene: To the cooled nitrating mixture, add 10 g of cyclopropylbenzene dropwise via a dropping funnel over a period of 30 minutes. Ensure the reaction temperature does not exceed 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The crude product will separate as an oily layer or a solid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the aromatic and cyclopropyl protons.

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear further downfield (around δ 8.1 ppm), while the protons ortho to the cyclopropyl group will be at a slightly higher field (around δ 7.1 ppm).

  • Cyclopropyl Protons: The cyclopropyl protons will appear in the upfield region. The methine proton (CH) will be a multiplet around δ 1.9 ppm. The methylene protons (CH₂) will appear as two multiplets around δ 0.7-1.0 ppm due to their diastereotopic nature.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the aromatic and cyclopropyl carbons.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the cyclopropyl group.

  • Cyclopropyl Carbons: The methine carbon will appear around δ 15-20 ppm, and the methylene carbons will be further upfield, typically around δ 5-10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

  • Nitro Group: Strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bond will be observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • Aromatic Ring: C-H stretching vibrations will appear just above 3000 cm⁻¹, and C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

  • Cyclopropyl Group: C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z = 163.[7] Key fragmentation patterns include the loss of the nitro group (-NO₂, m/z = 117) and the loss of a nitro group followed by the cyclopropyl ring.[8]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay between the electron-withdrawing nitro group and the cyclopropyl substituent.

Reduction of the Nitro Group

The most synthetically valuable transformation of this compound is the reduction of the nitro group to an amine, yielding 4-cyclopropylaniline. This transformation is a gateway to a wide array of more complex molecules.

Reduction_of_Nitrobenzene cluster_start Starting Material cluster_product Product Start This compound Reagents H₂, Pd/C or Sn, HCl Start->Reagents Product 4-Cyclopropylaniline Reagents->Product

Catalytic hydrogenation of this compound.

This reduction can be efficiently achieved using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or with reducing metals in acidic media (e.g., tin and hydrochloric acid).[9]

Nucleophilic Aromatic Substitution

While the benzene ring is generally electron-rich, the strong electron-withdrawing nature of the nitro group can activate the ring towards nucleophilic aromatic substitution (SNA r).[10] This reactivity is most pronounced when a good leaving group is present at the ortho or para position to the nitro group. In the case of this compound, while it lacks a typical leaving group, the principle of activating the ring to nucleophilic attack is important for understanding the reactivity of its derivatives.

Applications in Drug Discovery

The true value of this compound for drug development professionals lies in its role as a precursor to 4-cyclopropylaniline and other derivatives. The cyclopropylamine moiety is a privileged scaffold in numerous approved drugs and clinical candidates.[11]

The incorporation of the cyclopropyl group can:

  • Enhance Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, improving its binding affinity to the target receptor.[1]

  • Improve Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in alkyl chains, making them more resistant to metabolic oxidation by cytochrome P450 enzymes.[1]

  • Modulate Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and aqueous solubility, which are critical for a drug's pharmacokinetic profile.

Examples of Drug Classes Incorporating the Cyclopropylamine Moiety:

  • Quinolone Antibiotics: The cyclopropyl group is a key feature in many fluoroquinolone antibiotics, such as Ciprofloxacin, where it is known to enhance antibacterial activity.[12]

  • Anticancer Agents: Numerous kinase inhibitors in development and on the market contain a cyclopropyl group, which often contributes to their selectivity and potency.[3]

  • Antiviral Drugs: The unique stereoelectronic properties of the cyclopropyl ring have been exploited in the design of antiviral agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the strategic importance of its derivatives, particularly 4-cyclopropylaniline, make it a compound of significant interest. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for researchers and scientists aiming to leverage the unique advantages of the cyclopropyl moiety in the design and synthesis of the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the cyclopropyl moiety has emerged as a uniquely valuable structural motif.[1][2][3] Its inherent ring strain and distinct electronic properties—including enhanced π-character in its C-C bonds—allow it to serve as a versatile bioisostere for larger groups, improving metabolic stability, binding affinity, and overall pharmacological profiles.[1][2][3] When incorporated into an aromatic system, these benefits are compounded, leading to novel molecular architectures with significant therapeutic potential.

This guide provides a comprehensive technical overview of 1-Cyclopropyl-4-nitrobenzene , a key building block for the synthesis of advanced pharmaceutical and agrochemical agents.[4] The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic substitution and provides a synthetic handle for reduction to the corresponding aniline, a cornerstone transformation in drug development.[5] We will explore the most robust and field-proven methodologies for its synthesis, detail comprehensive characterization protocols, and provide expert insights into the causality behind experimental choices.

Part 1: Strategic Synthesis Methodologies

The efficient construction of the C(sp²)-C(sp³) bond between the aromatic ring and the cyclopropyl group is the central challenge in synthesizing this compound. While several classical methods exist, modern palladium-catalyzed cross-coupling reactions offer unparalleled efficiency, substrate scope, and functional group tolerance.

Primary Recommended Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for this transformation, coupling an aryl halide with a cyclopropylboronic acid derivative.[6][7] This reaction is favored for its mild conditions, high yields, and the commercial availability and stability of its reagents.[8]

Core Reaction:

  • Aryl Halide: 1-Bromo-4-nitrobenzene or 1-Iodo-4-nitrobenzene. The iodide is more reactive, but the bromide is often more cost-effective.

  • Boron Reagent: Cyclopropylboronic acid or its potassium cyclopropyltrifluoroborate salt.

  • Catalyst System: A palladium(II) or palladium(0) source and a phosphine ligand.

  • Base: A carbonate or phosphate base is required to activate the boronic acid for transmetalation.

Causality Behind Component Selection:

The success of the Suzuki-Miyaura coupling is critically dependent on the synergy between the palladium catalyst and the phosphine ligand.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich biaryl monophosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are essential.[9] These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination, ultimately accelerating the catalytic cycle and improving product yield.[10]

  • Base: Anhydrous potassium phosphate (K₃PO₄) is an effective base that is strong enough to facilitate the formation of the borate complex required for transmetalation but is generally not so harsh as to cause degradation of sensitive functional groups.[9]

Below is a diagram illustrating the general experimental workflow for this synthesis.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification reagents Weigh Reagents: 1. Aryl Halide 2. Cyclopropylboronic Acid 3. Pd(OAc)₂ & SPhos 4. K₃PO₄ glassware Prepare Glassware: Three-neck flask, condenser, stirrer, N₂/Ar inlet reagents->glassware 1. Charge flask solvent Add Solvent (e.g., Toluene) glassware->solvent 2. Add solvent degas Degas Mixture (N₂/Ar sparging) solvent->degas heat Heat to Reflux (e.g., 80-110°C) degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool 3. Reaction complete quench Quench & Extract (H₂O, Organic Solvent) cool->quench dry Dry & Concentrate (Na₂SO₄, Rotary Evaporator) quench->dry purify Purify (Column Chromatography) dry->purify final_product This compound purify->final_product 4. Isolate Pure Product

Caption: General workflow for the synthesis of this compound.

The catalytic cycle, the heart of the reaction, is depicted below.

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Intermediate Pd0->Pd_add Oxidative Addition Pd_trans Transmetalation Intermediate Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-R (Product) Pd_trans->Product         ArX Ar-X (1-Bromo-4-nitrobenzene) ArX->Pd_add Boronic R-B(OH)₂ (Cyclopropylboronic Acid) Boronic->Pd_trans Base Base (OH⁻) Base->Pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale via Suzuki-Miyaura coupling.[9]

Materials & Reagents:

  • 1-Bromo-4-nitrobenzene

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Anhydrous Potassium Phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-4-nitrobenzene (1.0 eq.), cyclopropylboronic acid (1.3 eq.), and anhydrous potassium phosphate (2.0 eq.).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (1 mol%) and SPhos (2 mol%) and add them to the reaction flask.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene via syringe (approx. 2 mL per mmol of the limiting reagent). Sparge the resulting suspension with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Part 3: Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource
Appearance Yellow to brown solid[4]
Molecular Formula C₉H₉NO₂[4][11][12]
Molecular Weight 163.17 g/mol [11][12]
CAS Number 6921-44-4[11][12]
Melting Point 32-33 °C[12]
Spectroscopic Data
TechniqueExpected Data
¹H NMR Aromatic Protons: Two sets of doublets in a characteristic AA'BB' pattern. Protons ortho to the NO₂ group (~δ 8.1 ppm, d) and protons meta to the NO₂ group (~δ 7.4 ppm, d). Cyclopropyl Protons: Two multiplets in the aliphatic region. Methine proton (~δ 1.9-2.1 ppm, m, 1H) and methylene protons (~δ 0.8-1.2 ppm, m, 4H).
¹³C NMR Aromatic Carbons: Ipso-C attached to NO₂ (~δ 147 ppm), Ipso-C attached to cyclopropyl (~δ 150 ppm), CH carbons ortho to NO₂ (~δ 124 ppm), CH carbons meta to NO₂ (~δ 126 ppm). Cyclopropyl Carbons: Methine C (~δ 16 ppm), Methylene C's (~δ 10 ppm).[11]
Mass Spec. (EI) Molecular Ion (M⁺) at m/z = 163.[11] Key fragments may include [M-NO₂]⁺ (m/z = 117) and [M-C₃H₅]⁺ (m/z = 122).
IR Spectroscopy Strong asymmetric NO₂ stretch (~1515-1525 cm⁻¹), strong symmetric NO₂ stretch (~1340-1350 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), C-H stretches (~3000-3100 cm⁻¹).

Part 4: Safety and Handling

As a Senior Application Scientist, it is my duty to emphasize that rigorous safety protocols are non-negotiable. All operations should be conducted within a certified chemical fume hood.

  • Hazard Profile: Nitroaromatic compounds are often toxic and should be handled with care.[4] They can be harmful if inhaled, swallowed, or absorbed through the skin.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, nitrile gloves, and chemical safety goggles.[14]

  • Engineering Controls: Use a chemical fume hood to avoid inhalation of dust or vapors.[13][14]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Before beginning any work, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory. While an SDS for this compound may not be universally available, the SDS for structurally related compounds like 1-chloro-4-nitrobenzene or nitrobenzene can provide valuable insight into potential hazards.

References

Spectroscopic Data Analysis of 1-Cyclopropyl-4-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropyl-4-nitrobenzene is an aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a strained cyclopropyl ring directly attached to a nitro-substituted phenyl group, imparts distinct electronic and steric properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals engaged in its synthesis, characterization, and application. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and supported by available spectral data.

Molecular Structure and Key Features

The structural framework of this compound, with the IUPAC name this compound and CAS Registry Number 6921-44-4, is foundational to interpreting its spectroscopic data.[1][2] The molecule consists of a benzene ring substituted at the 1 and 4 positions with a cyclopropyl group and a nitro group, respectively. The electron-withdrawing nature of the nitro group and the unique electronic properties of the cyclopropyl ring significantly influence the chemical environment of the constituent atoms, leading to characteristic spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and cyclopropyl protons. The electron-withdrawing nitro group strongly deshields the aromatic protons, particularly those in the ortho position, shifting their resonances downfield. Conversely, the cyclopropyl protons are expected to appear in the upfield region of the spectrum, a characteristic feature of this strained ring system.[3]

Predicted ¹H NMR Data (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-6 (Aromatic)8.10 - 8.20d~8-92H
H-3, H-5 (Aromatic)7.20 - 7.30d~8-92H
H-7 (Cyclopropyl)2.00 - 2.10m-1H
H-8, H-9 (Cyclopropyl)1.10 - 1.20m-2H
H-8', H-9' (Cyclopropyl)0.80 - 0.90m-2H

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Interpretation:

  • Aromatic Region: The protons on the benzene ring (H-2, H-6, H-3, and H-5) will appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the strongly electron-withdrawing nitro group (H-2 and H-6) are expected to be the most deshielded and appear at the lowest field.[4] The protons ortho to the cyclopropyl group (H-3 and H-5) will be at a relatively higher field.

  • Aliphatic Region: The cyclopropyl protons will exhibit complex multiplets due to geminal and vicinal coupling. The methine proton (H-7) will be the most deshielded of the cyclopropyl protons due to its proximity to the aromatic ring. The four methylene protons on the cyclopropyl ring will appear as two separate multiplets. The magnetic anisotropy of the cyclopropane ring typically causes a pronounced upfield shift for these protons.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of the nitro and cyclopropyl substituents will cause significant shifts in the resonances of the aromatic carbons compared to unsubstituted benzene.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C-4 (ipso-NO₂)147 - 149
C-1 (ipso-cyclopropyl)151 - 153
C-2, C-6123 - 125
C-3, C-5129 - 131
C-7 (methine)15 - 17
C-8, C-9 (methylene)9 - 11

Note: These are predicted values based on known substituent effects and data from similar compounds. A literature reference for the ¹³C NMR spectrum of this compound is found in Organic Magnetic Resonance, 13, 372(1980).[1]

Interpretation:

  • Aromatic Carbons: The carbon atom attached to the nitro group (C-4) and the carbon attached to the cyclopropyl group (C-1) are quaternary and will appear significantly downfield. The chemical shifts of the other aromatic carbons (C-2, C-6, C-3, and C-5) are influenced by the electronic effects of the substituents.

  • Aliphatic Carbons: The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum, with the methine carbon (C-7) being slightly more downfield than the methylene carbons (C-8 and C-9).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100 - 3000C-H stretchAromatic
~3000 - 2850C-H stretchCyclopropyl
~1595, ~1485C=C stretchAromatic ring
~1520Asymmetric NO₂ stretchNitro group
~1345Symmetric NO₂ stretchNitro group
~1020C-C stretchCyclopropyl ring
~850C-H out-of-plane bend1,4-disubstituted benzene

Interpretation:

The IR spectrum of this compound will be dominated by strong absorption bands characteristic of the nitro group and the substituted benzene ring. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically very strong and appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[6] The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region. A strong band around 850 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the benzene ring.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of this compound is 163.17 g/mol .[1]

Major Peaks in the Mass Spectrum:

m/zProposed Fragment
163[M]⁺ (Molecular ion)
117[M - NO₂]⁺
115[M - NO₂ - H₂]⁺ or [C₉H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Fragmentation Pathway:

Fragmentation_Pathway M [C₉H₉NO₂]⁺˙ m/z = 163 F1 [C₉H₉]⁺ m/z = 117 M->F1 - NO₂ F2 [C₉H₇]⁺ m/z = 115 F1->F2 - H₂ F3 [C₇H₇]⁺ m/z = 91 F1->F3 - C₂H₂

Caption: Proposed mass fragmentation pathway for this compound.

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 163. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 117.[8] Further fragmentation of the [C₉H₉]⁺ ion could occur through the loss of a hydrogen molecule (H₂) to give a fragment at m/z 115, or through rearrangement and loss of acetylene (C₂H₂) to form the stable tropylium ion at m/z 91. The NIST Mass Spectrometry Data Center reports major peaks at m/z 115, 163, and 116 for this compound, which is consistent with this proposed fragmentation.[1]

Experimental Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm. For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.

Infrared Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample or a solution, use a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation mechanism consistent with the observed data.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the aromatic and cyclopropyl protons and carbons, with the nitro group causing significant downfield shifts in the aromatic region. The IR spectrum is characterized by strong absorptions from the nitro group and the substituted benzene ring. The mass spectrum confirms the molecular weight and shows a fragmentation pattern dominated by the loss of the nitro group. This comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Cyclopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1-cyclopropyl-4-nitrobenzene. This compound, featuring a unique juxtaposition of a strained three-membered ring and a strongly electron-withdrawing group on an aromatic scaffold, presents a fascinating case study in stereoelectronics and conformational preference. This document delves into the intricate interplay between the cyclopropyl and nitro moieties, exploring their influence on the molecule's geometry, electronic properties, and rotational energy landscape. Detailed experimental methodologies for its synthesis and characterization, alongside computational analysis, are presented to offer a holistic understanding for researchers in medicinal chemistry, materials science, and synthetic chemistry.

Introduction: The Significance of the Cyclopropyl Moiety in Molecular Design

The cyclopropyl group is a recurring motif in medicinal chemistry and materials science, prized for its unique structural and electronic contributions to molecular architecture.[1] Its inherent ring strain and distinct orbital hybridization impart properties that are not readily achievable with other alkyl substituents. When appended to an aromatic system, the cyclopropyl group can engage in electronic interactions that modulate the properties of the entire molecule. In this compound, this is further accentuated by the presence of a powerful electron-withdrawing nitro group at the para position. This guide aims to dissect the structural nuances of this molecule, providing a foundational understanding for its application in further research and development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₉H₉NO₂.[2][3] It presents as a yellow to brown solid, a characteristic influenced by the nitroaromatic chromophore.[3] The fundamental structure consists of a benzene ring substituted with a cyclopropyl group and a nitro group in a 1,4-para arrangement.

PropertyValueSource
Molecular Formula C₉H₉NO₂[2][3]
Molecular Weight 163.17 g/mol [2]
Melting Point 32-33 °C[4]
Boiling Point 127-128 °C at 7 Torr
Appearance Yellow to brown solid[3]
CAS Number 6921-44-4[2]

Conformational Analysis: The Bisected vs. Perpendicular Dichotomy

The orientation of the cyclopropyl group relative to the benzene ring is a critical determinant of the molecule's overall shape and electronic properties. Two primary conformations are considered: the "bisected" and the "perpendicular."

  • Bisected Conformation: In this arrangement, the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, with one of the C-C bonds of the cyclopropane ring eclipsing the C1-C4 axis of the benzene ring. This conformation allows for maximum overlap between the Walsh orbitals of the cyclopropyl group and the π-system of the benzene ring, facilitating electronic communication.

  • Perpendicular Conformation: Here, the plane of the cyclopropyl ring is coplanar with the benzene ring. This orientation minimizes steric hindrance between the ortho-hydrogens of the benzene ring and the hydrogens on the cyclopropyl ring.

The preferred conformation is a result of the balance between steric and electronic effects. For many cyclopropylbenzene derivatives, the bisected conformation is energetically favored due to the stabilizing electronic interactions.

Logical Relationship: Factors Influencing Conformation

G cluster_factors Influencing Factors cluster_conformations Resulting Conformations cluster_outcome Energetic Preference Steric_Hindrance Steric Hindrance Perpendicular Perpendicular Conformation Steric_Hindrance->Perpendicular Favors Electronic_Effects Electronic Effects Bisected Bisected Conformation Electronic_Effects->Bisected Favors (π-conjugation) Favored_Conformation Favored Conformation Bisected->Favored_Conformation Often Lower Energy Perpendicular->Favored_Conformation Can be favored with bulky ortho-substituents

Caption: Factors influencing the conformational preference in cyclopropylbenzenes.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several synthetic routes. A plausible and efficient method involves the nitration of cyclopropylbenzene.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the nitration of cyclopropylbenzene.

Materials:

  • Cyclopropylbenzene

  • Fuming Nitric Acid (HNO₃)

  • Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice Bath

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Nitration Reaction: To a solution of cyclopropylbenzene in dichloromethane, slowly add the pre-cooled nitrating mixture dropwise while maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the para-isomer.

Experimental Workflow: Synthesis of this compound

G Start Start: Cyclopropylbenzene Nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Quenching Quenching (Ice) Nitration->Quenching Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Quenching->Workup Drying Drying (MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Column Chromatography Concentration->Purification Product Product: this compound Purification->Product

Caption: A step-by-step workflow for the synthesis of this compound.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and cyclopropyl protons. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The cyclopropyl protons will exhibit complex multiplets in the upfield region, a distinctive feature due to the ring's magnetic anisotropy.[1] The methine proton of the cyclopropyl group will be a multiplet, while the four methylene protons will appear as two sets of multiplets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic and cyclopropyl carbons. The ipso-carbon attached to the nitro group will be significantly deshielded. The carbon atoms of the cyclopropyl ring will appear at characteristic upfield chemical shifts. A published ¹³C NMR spectrum for this compound is available in the literature.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.17 g/mol ).

Computational Analysis of Conformation and Rotational Barrier

Methodology for Computational Analysis:

  • Geometry Optimization: The initial structures of the bisected and perpendicular conformers of this compound would be built and optimized using density functional theory (DFT) methods, for example, with the B3LYP functional and a suitable basis set such as 6-31G(d).

  • Frequency Calculations: Vibrational frequency calculations would be performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).

  • Potential Energy Surface Scan: To determine the rotational energy barrier, a relaxed potential energy surface scan would be performed by systematically varying the dihedral angle between the cyclopropyl ring and the benzene ring.

  • Energy Profile: The relative energies of the different conformations would be plotted against the dihedral angle to visualize the rotational energy profile and identify the transition state.

Based on studies of similar cyclopropyl-aryl systems, it is anticipated that the bisected conformer of this compound would be the global minimum, with a rotational barrier of a few kcal/mol. The strong electron-withdrawing nature of the nitro group is expected to enhance the electronic stabilization of the bisected conformation.

Reactivity and Potential Applications

The presence of both the electron-donating cyclopropyl group (through its Walsh orbitals) and the electron-withdrawing nitro group imparts a unique reactivity profile to this compound. The nitro group deactivates the aromatic ring towards electrophilic substitution, while it can be readily reduced to an amino group, opening avenues for further functionalization.[3] The cyclopropyl ring itself can undergo ring-opening reactions under certain conditions.

This molecule can serve as a valuable building block in the synthesis of more complex molecules for applications in:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The cyclopropyl moiety can enhance metabolic stability and binding affinity.

  • Materials Science: As a component in the design of organic materials with specific electronic or optical properties.

Conclusion

This compound is a molecule of significant interest due to the interplay of its constituent functional groups. Its conformational landscape is governed by a delicate balance of steric and electronic effects, with a likely preference for the bisected conformation that maximizes electronic communication between the cyclopropyl and nitrobenzene moieties. The synthetic and spectroscopic methodologies outlined in this guide provide a robust framework for its preparation and characterization. Further computational and experimental studies, particularly a single-crystal X-ray diffraction analysis, would provide deeper insights into its solid-state structure and intermolecular interactions. This foundational knowledge is crucial for unlocking the full potential of this compound as a versatile building block in various fields of chemical science.

References

Navigating the Solubility Landscape of 1-Cyclopropyl-4-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropyl-4-nitrobenzene is an aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique structural motif, combining a compact, rigid cyclopropyl group with the electron-withdrawing nitro functionality, presents both opportunities and challenges in synthetic chemistry and drug development. A critical physicochemical parameter governing its utility is its solubility in organic solvents, which directly impacts reaction kinetics, purification strategies, and formulation development.

This technical guide provides a comprehensive exploration of the solubility characteristics of this compound. In the absence of extensive published quantitative solubility data, this document serves as a predictive and methodological resource. It is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols to effectively predict, measure, and manipulate the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is paramount to predicting its solubility behavior. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Chemical Structure Chemical structure of this compound--INVALID-LINK--[1]
Molecular Formula C₉H₉NO₂--INVALID-LINK--[1]
Molecular Weight 163.17 g/mol --INVALID-LINK--[1]
Appearance Yellow to brown solid--INVALID-LINK--[2]
Melting Point 32-33 °C--INVALID-LINK--[3]
CAS Number 6921-44-4--INVALID-LINK--[1]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[4] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[5]

The solubility of this compound is dictated by the interplay of its structural features:

  • The Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions. However, it is not a strong hydrogen bond acceptor.

  • The Benzene Ring: This aromatic core is largely nonpolar and contributes to van der Waals forces (specifically, London dispersion forces).

  • The Cyclopropyl Group: This is a nonpolar, aliphatic substituent that further enhances the molecule's nonpolar character.

Overall, this compound can be classified as a moderately polar compound with a significant nonpolar component.

Thermodynamic Models for Solubility Prediction

For a more quantitative prediction of solubility, thermodynamic models such as Hildebrand and Hansen Solubility Parameters can be employed.

  • Hildebrand Solubility Parameter (δ): This single-parameter model provides a numerical estimate of the cohesive energy density of a substance.[6][7] Materials with similar Hildebrand parameters are more likely to be miscible.[7] It is particularly useful for nonpolar systems.[7] The Hildebrand parameter is calculated as the square root of the cohesive energy density.[8]

  • Hansen Solubility Parameters (HSP): This is a more sophisticated, three-component model that dissects the total Hildebrand parameter into contributions from:

    • δd: Dispersion forces

    • δp: Polar forces (dipole-dipole interactions)

    • δh: Hydrogen bonding forces[9][10]

For two substances to be miscible, their Hansen parameters should be similar. This multi-dimensional approach offers a more nuanced prediction of solubility, especially for moderately polar molecules like this compound.[11]

Predicted Solubility Profile

Given the absence of direct experimental data, a qualitative solubility profile for this compound can be predicted by considering its structure and comparing it to analogous compounds like nitrobenzene and 4-nitrotoluene.

  • Nitrobenzene: Sparingly soluble in water but soluble in many organic solvents like ethanol, ether, and benzene.[12][13][14]

  • 4-Nitrotoluene: Insoluble in water, but soluble in ethanol, ether, and benzene.[15][16]

Based on these comparisons and the theoretical principles discussed, the following solubility profile for this compound is anticipated:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of the polar nitro group allows for some interaction with protic solvents. However, the large nonpolar backbone (benzene and cyclopropyl groups) will limit solubility, especially in highly polar water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol).
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the nitro group without the steric hindrance of hydrogen bonding to a small, electronegative atom. The overall polarity of these solvents is well-matched to that of this compound.
Nonpolar Toluene, Hexane, DichloromethaneModerate to HighThe significant nonpolar character of the benzene and cyclopropyl rings will facilitate dissolution in nonpolar solvents through van der Waals interactions. Solubility is likely to be higher in aromatic solvents like toluene due to potential π-π stacking interactions.

Experimental Determination of Solubility

For any critical application, the predicted solubility profile must be confirmed through experimental measurement. The following are standard, reliable protocols for determining the solubility of a solid organic compound in an organic solvent.

Protocol 1: Isothermal Saturation (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.[17] It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to reach equilibrium.[18]

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using an appropriate analytical method (e.g., HPLC-UV).

    • Calculate the concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Self-Validation: To ensure that equilibrium has been reached, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

Protocol 2: Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and does not require chromatographic separation. Given the nitrobenzene moiety, this compound should have a strong UV absorbance, making this a viable technique.

Materials:

  • Same as Protocol 1, with the addition of a UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Preparation and Analysis:

    • Follow steps 1-5 of the Isothermal Saturation Method.

  • Quantification:

    • Dilute the filtered saturated solution as necessary to ensure the absorbance reading is within the range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution.

Visualization of Experimental Workflow

The general workflow for the experimental determination of solubility can be visualized as follows:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.45 µm) sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Quantify concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Experimental Solubility Determination.

Factors Influencing Solubility

  • Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature. This relationship, however, should be determined experimentally for each solvent system.

  • Solvent Polarity: As predicted in the solubility profile, the choice of solvent will have the most significant impact on the solubility of this compound. A systematic approach to solvent screening, covering a range of polarities and functional groups, is recommended to identify the optimal solvent for a specific application.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Cyclopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Thermal Hazard Assessment in Modern Chemistry

In the landscape of pharmaceutical and fine chemical development, the imperative of safety is paramount. Nitroaromatic compounds, a class of molecules integral to the synthesis of a vast array of active pharmaceutical ingredients (APIs) and intermediates, are well-known for their energetic potential. The presence of the nitro group (NO₂) introduces a significant thermal liability, which, if not thoroughly understood and controlled, can lead to catastrophic thermal runaway events.[1][2] This guide provides a comprehensive framework for the evaluation of the thermal stability and decomposition pathways of 1-cyclopropyl-4-nitrobenzene, a molecule of interest in contemporary synthetic chemistry. By integrating established principles of thermal analysis with practical, field-proven methodologies, this document aims to equip researchers with the knowledge to proactively identify and mitigate thermal risks, ensuring safer process development and handling.

The Structural Significance of this compound: An Intersection of Strain and Energetics

This compound is an organic compound featuring a cyclopropyl group and a nitro group attached to a benzene ring at the para position.[3][4] This unique combination of a highly strained three-membered ring and an energy-rich nitro group warrants a detailed investigation of its thermal behavior. The cyclopropyl moiety can influence the electronic properties of the aromatic ring, which in turn can affect the stability of the C-NO₂ bond, a critical factor in the initiation of decomposition.[1]

Key Molecular Features:

  • Formula: C₉H₉NO₂[3][4]

  • Molecular Weight: 163.17 g/mol [4]

  • Appearance: Typically a yellow to brown solid[3]

While stable under standard conditions, nitro compounds can undergo highly exothermic decomposition when subjected to elevated temperatures.[3][5] Understanding the temperature at which this decomposition begins (the onset temperature) and the amount of energy released is crucial for defining safe operating and storage conditions.[6]

Core Methodologies for Thermal Hazard Evaluation

A multi-technique approach is essential for a comprehensive assessment of thermal stability. This guide focuses on three cornerstone analytical methods: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC): A First Pass Screening Tool

DSC is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9][10] It is an invaluable tool for rapidly screening the thermal stability of materials and obtaining critical data on decomposition energetics.[8][10]

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan. The use of high-pressure pans is critical to contain any gases evolved during decomposition and to prevent the evaporation of the sample before decomposition occurs.

  • Apparatus Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.[11]

  • Temperature Program: Heat the sample at a linear heating rate, typically 10 °C/min, from ambient temperature to a final temperature well beyond the decomposition point (e.g., 400 °C).[12] The effect of different heating rates (e.g., 5, 15, and 20 °C/min) should also be investigated, as the onset temperature of decomposition can be heating rate-dependent.[13]

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

    • Onset Temperature (Tₒ): The temperature at which the exothermic decomposition begins.

    • Peak Temperature (Tₚ): The temperature at which the rate of heat release is at its maximum.

    • Enthalpy of Decomposition (ΔHₔ): The total energy released during the decomposition event, calculated from the area under the exothermic peak.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is complementary to DSC and provides valuable information about the decomposition process, including the temperature ranges of mass loss and the amount of non-volatile residue.[12]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., alumina or platinum).[12]

  • Apparatus Setup: Place the sample pan onto the high-precision balance within the TGA furnace.

  • Atmosphere: Establish and maintain an inert atmosphere (e.g., nitrogen) at a constant flow rate throughout the experiment.[11][12]

  • Temperature Program: Heat the sample using a linear heating ramp (e.g., 10 °C/min) up to a final temperature (e.g., 500 °C).[12]

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify:

    • Decomposition Stages: The number of distinct mass loss steps.

    • Temperature of Maximum Mass Loss Rate: The peak of the DTG curve for each stage.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) can allow for the identification of the gaseous decomposition products.[11]

Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

The Accelerating Rate Calorimeter (ARC) is a highly sensitive instrument that simulates a worst-case, adiabatic (zero heat loss) scenario.[6][14][15][16][17] This is crucial for understanding the potential for thermal runaway reactions.[15][17] The ARC provides data on the relationship between temperature, pressure, and time under adiabatic conditions.[6][16]

  • Sample Preparation: A precisely weighed sample (typically a few grams) is placed in a small, spherical sample bomb (e.g., titanium or stainless steel).

  • Apparatus Setup: The sample bomb is placed within the ARC's adiabatic chamber, which is equipped with heaters and thermocouples to maintain an adiabatic environment.[15]

  • Heat-Wait-Search Mode: The instrument operates in a heat-wait-search mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating. If the rate of self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[6]

  • Adiabatic Tracking: Once an exotherm is detected, the heaters in the chamber track the sample's temperature, ensuring no heat is lost to the surroundings.[15] The temperature and pressure of the sample are continuously recorded until the reaction is complete.

  • Data Analysis: The ARC data is used to determine key safety parameters, including:

    • Onset Temperature of Self-Heating: The temperature at which the sample begins to self-heat under adiabatic conditions.

    • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset of self-heating.

    • Adiabatic Temperature Rise (ΔTₐₔ): The total temperature increase due to the decomposition.

    • Pressure Rise Rate: The rate of pressure increase, which is critical for designing pressure relief systems.[6]

Data Interpretation and Visualization

Quantitative Data Summary
ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)Accelerating Rate Calorimetry (ARC)
Onset Temperature (Tₒ) To be determinedTo be determinedTo be determined
Peak Temperature (Tₚ) To be determinedN/AN/A
Enthalpy of Decomposition (ΔHₔ) To be determinedN/ATo be determined (from ΔTₐₔ)
Mass Loss (%) N/ATo be determinedN/A
Time to Maximum Rate (TMR) N/AN/ATo be determined
Adiabatic Temperature Rise (ΔTₐₔ) N/AN/ATo be determined
Maximum Pressure (Pₘₐₓ) N/AN/ATo be determined

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Adiabatic Hazard Assessment cluster_2 Phase 3: Mechanistic Insight DSC Differential Scanning Calorimetry (DSC) - Onset Temperature - Decomposition Enthalpy ARC Accelerating Rate Calorimetry (ARC) - Adiabatic Onset - Time to Maximum Rate - Pressure Data DSC->ARC If significant exotherm observed TGA Thermogravimetric Analysis (TGA) - Mass Loss Profile - Decomposition Stages TGA_MS_FTIR TGA coupled with MS/FTIR - Gaseous Product Identification TGA->TGA_MS_FTIR For product analysis Risk_Assessment Comprehensive Risk Assessment - Safe Process Parameters - Emergency Relief Design ARC->Risk_Assessment Critical safety data Decomposition_Pathway Proposed Decomposition Pathway TGA_MS_FTIR->Decomposition_Pathway Mechanistic clues Sample This compound Sample Sample->DSC Small sample (1-3mg) Sample->TGA Sample (5-10mg)

Caption: Workflow for thermal hazard assessment of this compound.

Potential Decomposition Pathways

The thermal decomposition of nitroaromatic compounds can proceed through several complex pathways. For this compound, the initial step is likely the homolytic cleavage of the C-NO₂ bond, which has a high bond-dissociation energy.[1]

Primary Decomposition Steps:

  • C-NO₂ Bond Homolysis: This is often the rate-determining step, leading to the formation of a cyclopropylphenyl radical and nitrogen dioxide.

    • C₉H₉-NO₂ → C₉H₉• + •NO₂

  • Intramolecular Rearrangement: Isomerization of the nitro group to a nitrite, followed by cleavage of the O-NO bond, can also occur.[18]

  • Secondary Reactions: The initial radical species can undergo a variety of secondary reactions, including hydrogen abstraction, polymerization, and fragmentation, leading to the formation of gaseous products such as CO, CO₂, N₂, and H₂O.

The presence of the cyclopropyl group may introduce unique decomposition pathways, potentially involving ring-opening reactions under high-temperature conditions.

G A This compound B Cyclopropylphenyl Radical + NO₂ A->B C-NO₂ Bond Homolysis (High Temperature) C Isomerization to Nitrite A->C Rearrangement D Secondary Reactions (Polymerization, Fragmentation) B->D C->D O-NO Bond Cleavage E Gaseous Products (CO, CO₂, N₂, H₂O) D->E

Caption: A simplified potential decomposition pathway for this compound.

Conclusion and Recommendations

A thorough understanding of the thermal stability and decomposition behavior of this compound is a non-negotiable prerequisite for its safe handling, storage, and use in any chemical process. This guide outlines a systematic and robust approach to thermal hazard assessment, leveraging the complementary strengths of DSC, TGA, and ARC.

Key Recommendations:

  • Initial Screening: Always begin with small-scale DSC and TGA experiments to obtain initial estimates of the onset temperature and decomposition energy.

  • Worst-Case Scenario Analysis: If a significant exotherm is observed in the initial screening, ARC analysis is mandatory to evaluate the potential for a thermal runaway under adiabatic conditions.

  • Process Safety: The data obtained should be used to establish critical safety parameters, such as the maximum allowable temperature in reactors and storage vessels, and to design appropriate emergency relief systems.

  • Impurity Effects: The influence of potential impurities (e.g., residual solvents, catalysts, or acidic/basic contaminants) on the thermal stability of this compound should be investigated, as they can significantly lower the decomposition temperature.[2][5]

By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can build a comprehensive safety profile for this compound, fostering a culture of safety and preventing thermal incidents.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 1-Cyclopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. 1-Cyclopropyl-4-nitrobenzene, a molecule uniting the conformational rigidity and metabolic stability of a cyclopropyl group with the bioreductive potential of a nitroaromatic system, represents a compelling yet underexplored scaffold. This technical guide synthesizes the established biological activities of its constituent moieties to forecast the potential therapeutic applications of this compound. We delve into the mechanistic underpinnings of cyclopropane-containing pharmaceuticals and nitroaromatic drugs to build a robust hypothesis for its utility as a next-generation antimicrobial or anticancer agent. Detailed experimental workflows are provided to empower researchers to validate these hypotheses, alongside a critical evaluation of potential toxicological liabilities. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising chemical entity.

Introduction: A Molecule of Untapped Promise

In the landscape of drug discovery, the strategic combination of pharmacophoric elements is a cornerstone of innovation. This compound emerges as a molecule of significant interest, characterized by a cyclopropyl ring appended to a nitro-substituted benzene core.[1][2][3] While direct biological data for this specific compound remains sparse, a comprehensive analysis of its structural components provides a fertile ground for hypothesizing its potential therapeutic value. The cyclopropyl group is a well-regarded feature in modern medicinal chemistry, known for enhancing metabolic stability and providing conformational constraint.[4][5] Concurrently, the nitroaromatic moiety is a known pharmacophore, particularly in the realms of antimicrobial and anticancer therapies, often functioning as a hypoxia-activated prodrug.[6][7] This guide will dissect the individual contributions of these two key structural features to build a compelling scientific case for the investigation of this compound as a novel therapeutic candidate.

PropertyValueReference
Molecular FormulaC9H9NO2[2][3]
Molecular Weight163.17 g/mol [2][3]
AppearanceYellow to brown solid[1]
IUPAC NameThis compound[2]
Synonyms4-Cyclopropylnitrobenzene, p-Nitrophenylcyclopropane[1]

The Cyclopropyl Moiety: A Tool for Enhanced Pharmacokinetics and Potency

The inclusion of a cyclopropyl ring in a drug candidate is a deliberate design choice aimed at conferring several advantageous properties. This small, strained ring system is not merely a passive linker but an active contributor to a molecule's biological profile.

2.1. Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group renders it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This inherent resistance to degradation can lead to an extended plasma half-life and improved bioavailability, crucial attributes for an effective therapeutic agent.

2.2. Conformational Rigidity and Target Binding: By locking rotatable bonds, the cyclopropyl group can pre-organize a molecule into a conformation that is optimal for binding to its biological target. This can lead to a significant increase in potency and selectivity.[4]

2.3. Diverse Biological Activities: Cyclopropane-containing compounds have demonstrated a wide array of biological activities, including anticoagulant, anticancer, antidiabetic, antimalarial, antimicrobial, and antidepressant effects.[5] This versatility underscores the value of the cyclopropyl moiety as a privileged scaffold in drug design.

The Nitroaromatic Moiety: A Bioreductive Trigger for Targeted Therapy

Nitroaromatic compounds have a long history in medicine, often acting as prodrugs that are selectively activated under specific physiological conditions.[6][7] Their biological activity is intrinsically linked to the reduction of the nitro group.

3.1. Mechanism of Bioreductive Activation: In oxygen-depleted environments, such as those found in solid tumors (hypoxia) or in anaerobic bacteria, the nitro group can undergo enzymatic reduction by nitroreductases.[6][8] This process generates highly reactive intermediates, including nitroso and hydroxylamine species, which can induce cellular damage through DNA adduction and the generation of reactive oxygen species.[9][10]

This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Hypoxia/Anaerobic Conditions Reduced Intermediates Reduced Intermediates Nitroreductase->Reduced Intermediates Bioactivation Cellular Targets Cellular Targets Reduced Intermediates->Cellular Targets Damage Cell Death Cell Death Cellular Targets->Cell Death

Caption: Bioreductive activation of this compound.

3.2. Therapeutic Applications: This selective activation has been exploited in the development of hypoxia-activated prodrugs for cancer therapy and in antimicrobial agents targeting anaerobic bacteria and protozoa.[11][12]

3.3. Toxicological Considerations: It is crucial to acknowledge that the same reactive intermediates responsible for therapeutic efficacy can also lead to toxicity in healthy tissues.[6] Therefore, a thorough toxicological evaluation is paramount for any new nitroaromatic drug candidate.

Hypothesized Biological Activities of this compound

By integrating the known properties of its constituent moieties, we can formulate a strong hypothesis for the potential biological activities of this compound.

4.1. Hypoxia-Activated Anticancer Agent: The presence of the nitroaromatic group suggests that this compound could function as a hypoxia-activated prodrug.[13] In the hypoxic microenvironment of solid tumors, it could be selectively reduced to cytotoxic species, leading to cancer cell death while sparing well-oxygenated normal tissues.[11][14] The cyclopropyl group could further enhance its anticancer potential by improving its metabolic stability and, consequently, its tumor penetration and residence time.

4.2. Novel Antimicrobial Agent: The bioreductive activation of the nitro group is a validated mechanism for antimicrobial activity against anaerobic bacteria and certain protozoa.[12] Therefore, this compound warrants investigation as a potential new antimicrobial agent. The cyclopropyl moiety may contribute to improved potency and a more favorable pharmacokinetic profile compared to existing nitroaromatic antimicrobials.

Proposed Experimental Workflows

To empirically validate the hypothesized biological activities of this compound, a systematic experimental approach is required.

5.1. In Vitro Anticancer Activity Screening

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cancer Cell Lines Cancer Cell Lines Normoxic (21% O2) Normoxic (21% O2) Cancer Cell Lines->Normoxic (21% O2) Hypoxic (1% O2) Hypoxic (1% O2) Cancer Cell Lines->Hypoxic (1% O2) Dose-Response Treatment Dose-Response Treatment Normoxic (21% O2)->Dose-Response Treatment Hypoxic (1% O2)->Dose-Response Treatment MTT Assay MTT Assay Dose-Response Treatment->MTT Assay Clonogenic Assay Clonogenic Assay Dose-Response Treatment->Clonogenic Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Clonogenic Assay->IC50 Determination Hypoxic Cytotoxicity Ratio Hypoxic Cytotoxicity Ratio IC50 Determination->Hypoxic Cytotoxicity Ratio

Caption: Workflow for in vitro anticancer activity screening.

Protocol for Cell Viability (MTT) Assay: [15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Hypoxic Pre-incubation: For hypoxic conditions, place the plates in a hypoxic chamber (1% O2) for 12-24 hours prior to treatment.

  • Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours under both normoxic and hypoxic conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions would support the hypothesis of hypoxia-activated cytotoxicity.

5.2. In Vitro Antimicrobial Susceptibility Testing

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Bacterial Strains Bacterial Strains Inoculum Preparation Inoculum Preparation Bacterial Strains->Inoculum Preparation Microplate Inoculation Microplate Inoculation Inoculum Preparation->Microplate Inoculation Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Microplate Inoculation Anaerobic/Aerobic Incubation Anaerobic/Aerobic Incubation Microplate Inoculation->Anaerobic/Aerobic Incubation Visual Inspection Visual Inspection Anaerobic/Aerobic Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for antimicrobial susceptibility testing.

Protocol for Broth Microdilution Assay: [16][17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Bacteroides fragilis, Clostridium difficile for anaerobes; Escherichia coli, Staphylococcus aureus for aerobes) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates under appropriate conditions (anaerobic for anaerobes, aerobic for aerobes) at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Toxicology and Safety Considerations

Given the presence of the nitroaromatic moiety, a thorough toxicological assessment of this compound is essential.

6.1. Genotoxicity: Nitroaromatic compounds are often associated with mutagenicity. Therefore, early-stage genotoxicity testing is crucial.

  • Ames Test (Bacterial Reverse Mutation Assay): This test assesses the potential of a compound to induce mutations in different strains of Salmonella typhimurium.
  • In Vitro Micronucleus Assay: This assay detects chromosomal damage in mammalian cells by quantifying the formation of micronuclei.[16][17]

6.2. Cytotoxicity in Non-Cancerous Cells: It is important to evaluate the cytotoxicity of this compound in non-cancerous cell lines (e.g., fibroblasts, hepatocytes) to determine its therapeutic index. Standard cytotoxicity assays, such as the MTT or Neutral Red Uptake (NRU) assay, can be employed for this purpose.[14]

6.3. In Vivo Toxicity: Should in vitro studies show promise, preliminary in vivo toxicity studies in animal models will be necessary to assess systemic toxicity and establish a safe dose range.

Conclusion

This compound stands at the intersection of two well-established pillars of medicinal chemistry: the pharmacokinetic advantages conferred by the cyclopropyl group and the targeted therapeutic potential of the bioreductive nitroaromatic moiety. The hypotheses presented in this guide, grounded in established scientific principles, posit that this compound holds significant promise as a novel hypoxia-activated anticancer agent and as a next-generation antimicrobial. The provided experimental workflows offer a clear and actionable path for the empirical validation of these hypotheses. While the potential for toxicity necessitates a cautious and thorough safety evaluation, the unique structural attributes of this compound make it a compelling candidate for further investigation in the quest for new and effective therapies.

References

Methodological & Application

Suzuki-Miyaura coupling reactions with 1-Cyclopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Paradigm Shift in Cross-Coupling: Suzuki-Miyaura Reactions of 1-Cyclopropyl-4-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura coupling has become an indispensable tool for carbon-carbon bond formation in academic and industrial research, particularly in drug development where biaryl scaffolds are prevalent.[1][2] Traditionally, this palladium-catalyzed reaction has relied on aryl halides and triflates as electrophilic partners.[3] This application note details a significant advancement in the field: the use of nitroarenes, specifically this compound, as viable electrophiles. This protocol leverages the direct cleavage of a C-NO₂ bond, a transformation that expands the synthetic toolkit by utilizing starting materials that are often cheaper, more readily available, and accessible through well-established nitration chemistry.[4][5][6] We provide a detailed mechanistic overview, a validated experimental protocol, and expert insights into the critical parameters that ensure a successful and reproducible reaction.

Introduction: The Nitroarene Advantage

For decades, the Suzuki-Miyaura reaction has been the gold standard for constructing biaryl linkages.[1][7] However, the reliance on aryl halides (Ar-X) presents certain limitations, including the cost and availability of specific bromo- or iodo-substituted aromatics. The ability to use nitroarenes (Ar-NO₂) as coupling partners is a paradigm shift. Nitroaromatics are ubiquitous chemical feedstocks, easily synthesized via electrophilic nitration, a process often more selective than halogenation.[4]

The 1-cyclopropyl-4-nitrophenyl moiety is of particular interest in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and binding affinity, making it a desirable substituent in drug candidates.[8] The protocol detailed herein provides a direct and efficient route to couple this valuable building block with a variety of aryl and heteroaryl boronic acids.

Mechanistic Deep Dive: Cleaving the C-NO₂ Bond

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9][10] The primary innovation in coupling with nitroarenes is the nature of the oxidative addition step. Instead of cleaving a carbon-halogen bond, the palladium catalyst cleaves the robust carbon-nitro bond.

The Catalytic Cycle Explained:

  • Oxidative Addition (The Crucial Step): The cycle begins with a Pd(0) complex. The activation of the Ar-NO₂ bond is the most challenging step and is significantly more difficult than for typical Ar-X bonds.[4][6] The success of this reaction hinges on the use of highly electron-rich and sterically bulky phosphine ligands, such as BrettPhos .[4][5] This ligand facilitates the formation of an initial η²-arene palladium complex, which then undergoes oxidative addition to form a Pd(II) species, [Ar-Pd(II)-NO₂].[4]

  • Transmetalation: A base, typically a phosphate or carbonate, activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species [Ar'-B(OR)₃]⁻.[11][12] This species transfers its organic group (Ar') to the palladium center, displacing the nitrite group and forming a new Pd(II) intermediate, [Ar-Pd(II)-Ar'].

  • Reductive Elimination: This final step involves the collapse of the [Ar-Pd(II)-Ar'] intermediate to form the desired biaryl product (Ar-Ar') via a new C-C bond. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[13][9]

Suzuki_Miyaura_Nitroarene_Coupling cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Nitro L₂Pd(II)(Ar)(NO₂) OxAdd->PdII_Nitro Transmetalation Transmetalation PdII_Nitro->Transmetalation PdII_Biaryl L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product Nitroarene Ar-NO₂ (this compound) Nitroarene->OxAdd Electrophile BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Nucleophile Base Base (e.g., K₃PO₄) Base->Transmetalation Activator

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes.

Protocol: Coupling of this compound with 4-Methylphenylboronic Acid

This protocol provides a reliable method for synthesizing 4-Cyclopropyl-4'-methylbiphenyl, demonstrating the practical application of this novel coupling strategy.

Materials and Reagents
Reagent/MaterialFormulaM.W.AmountMoles (mmol)Stoichiometry
This compoundC₉H₉NO₂163.17163 mg1.01.0 equiv
4-Methylphenylboronic AcidC₇H₉BO₂135.96204 mg1.51.5 equiv
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.504.5 mg0.022 mol%
BrettPhosC₄₂H₆₃O₃P646.9226 mg0.044 mol%
Potassium Phosphate Hydrate (K₃PO₄·nH₂O)K₃PO₄·nH₂O-425 mg~2.02.0 equiv
18-Crown-6C₁₂H₂₄O₆264.3253 mg0.20.2 equiv
1,4-Dioxane (anhydrous)C₄H₈O₂88.115.0 mL--
Equipment
Schlenk tube or microwave vial
Magnetic stirrer and stir bar
Inert gas supply (Argon or Nitrogen)
Standard glassware for workup
Column chromatography setup

Experimental Workflow

Workflow start Start: Prepare Reagents setup Assemble Reaction: Add solids to Schlenk tube start->setup inert Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent Add Anhydrous Dioxane inert->solvent react Heat & Stir: 130 °C for 12-24h solvent->react monitor Monitor Progress: TLC or GC-MS react->monitor workup Aqueous Workup: Dilute, extract with EtOAc, wash, dry monitor->workup Upon completion purify Purification: Flash Column Chromatography workup->purify end End: Characterize Pure Product purify->end

References

Application Notes & Protocols for the Buchwald-Hartwig Amination of 1-Cyclopropyl-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] Traditional methods for C-N bond formation often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The Buchwald-Hartwig amination overcomes many of these limitations, enabling the coupling of a wide array of amines with aryl halides and pseudohalides under relatively mild conditions.[5][6]

This guide focuses on a particularly relevant class of substrates: 1-cyclopropyl-4-nitrobenzene derivatives. The cyclopropylamine moiety is a valuable pharmacophore, known to enhance metabolic stability and binding affinity in drug candidates. The nitro group, a strong electron-withdrawing group, presents unique challenges and opportunities in the context of C-N cross-coupling. While traditionally viewed as a precursor to anilines via reduction, recent advances have demonstrated the feasibility of using nitroarenes directly as electrophilic coupling partners in Buchwald-Hartwig type reactions, offering novel synthetic strategies.[7][8][9][10] This document provides a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and detailed protocols for the successful amination of this important substrate class.

The Catalytic Cycle: A Mechanistic Deep Dive

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: The cycle commences with the reaction of an active Pd(0) complex with the aryl halide (Ar-X). The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The general reactivity order for the aryl halide is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[11] The use of bulky, electron-rich phosphine ligands is crucial at this stage to facilitate the oxidative addition, particularly for less reactive aryl chlorides.[1][12]

  • Amine Coordination & Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or catalyst.[12]

  • Reductive Elimination: This is the product-forming step where the C-N bond is forged. The arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2] A common side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide.[1] The selection of appropriate ligands helps to promote the desired reductive elimination over this competing pathway.[2]

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst pd2_complex Ar-Pd(II)-X(L) Oxidative Adduct pd0->pd2_complex Oxidative Addition arx Ar-X (1-Cyclopropyl-4-nitro-Ar-X) pd2_complex->pd0 Reductive Elimination amido_complex [Ar-Pd(II)-NR₂(L)] Amido Complex pd2_complex->amido_complex Amine Coordination & Deprotonation amine R₂NH (Amine) hx [Base-H]⁺X⁻ product Ar-NR₂ Product base Base

Figure 1. Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol Development: Key Parameters and Considerations

A successful Buchwald-Hartwig amination hinges on the careful selection of several key components. For a substrate like this compound, which contains a strong electron-withdrawing group, particular attention must be paid to catalyst and base selection to avoid potential side reactions.

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, they require in situ reduction to the active Pd(0) species.[11][13] Pre-formed Pd(0) complexes or, more conveniently, palladacycle precatalysts (e.g., XPhos-Pd-G3) are often more reliable and lead to more reproducible results as they generate the active catalyst more cleanly.[5]

  • Ligand Selection: The ligand is arguably the most critical component.[13][14] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally the ligands of choice.[1][15] These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium intermediates.[16] For primary amines, BrettPhos has shown particular utility.[13][15]

  • Base: The base facilitates the deprotonation of the amine. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice.[12] However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures or longer reaction times.[13][14]

  • Solvent: Aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are frequently used.[11][13] The choice of solvent can influence the solubility of the reagents and the overall reaction rate. It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.

Table 1: Recommended Starting Conditions for Amination of 1-Cyclopropyl-4-nitro-aryl Halides
Amine TypeRecommended LigandRecommended BasePalladium Precatalyst (mol%)Ligand:Pd RatioTemperature (°C)
Primary Alkylamines BrettPhosLiHMDS or NaOt-Bu1-21.5:1 to 2:180-110
Secondary Alkylamines XPhos or RuPhosNaOt-Bu1-21.5:1 to 2:180-110
Anilines XPhos or cataCXium® ACs₂CO₃ or K₃PO₄2-42:1100-120
Amides/Carbamates BrettPhosK₂CO₃ or K₃PO₄2-42:1100-120

Note: These are suggested starting points. Optimization of catalyst loading, temperature, and reaction time is often necessary for specific substrate combinations.

Experimental Protocol: General Procedure

This protocol provides a generalized method for the Buchwald-Hartwig amination of a 1-cyclopropyl-4-nitro-aryl halide. Caution: This reaction should be performed in a well-ventilated fume hood. All glassware should be oven- or flame-dried prior to use.

Materials and Reagents
  • 1-Cyclopropyl-4-nitro-aryl halide (e.g., 1-bromo-4-cyclopropyl-2-nitrobenzene) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (1-4 mol%)

  • Phosphine ligand (if not using a precatalyst)

  • Base (e.g., NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line with bubbler

  • Standard glassware for workup and purification

Reaction Setup and Procedure
  • Inert Atmosphere: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 1-cyclopropyl-4-nitro-aryl halide (1.0 equiv), the palladium precatalyst, and the base.

  • Evacuate and Backfill: Seal the Schlenk tube with a rubber septum and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Amine Addition: If the amine is a liquid, add it via syringe. If it is a solid, it can be added in the first step with the other solids.

  • Heating: Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Workup and Purification
  • Quenching: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-1-cyclopropyl-4-nitroaniline derivative.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following diagram and table provide a systematic approach to troubleshooting common issues.

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Conversion) check_reagents Check Reagent Purity & Dryness (Solvent, Amine, Base) start->check_reagents check_atmosphere Verify Inert Atmosphere (Degas solvent, check seals) start->check_atmosphere screen_ligands Screen Different Ligands (e.g., XPhos, RuPhos, BrettPhos) check_reagents->screen_ligands If reagents are pure check_atmosphere->screen_ligands If atmosphere is inert screen_bases Screen Different Bases (NaOtBu, K₂CO₃, K₃PO₄) screen_ligands->screen_bases adjust_temp Adjust Temperature (Increase in 5-10°C increments) screen_bases->adjust_temp increase_loading Increase Catalyst Loading (e.g., from 1% to 2-4%) adjust_temp->increase_loading success Problem Solved increase_loading->success If optimized

Figure 2. A Workflow for Troubleshooting the Amination Reaction.
Table 2: Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficiently dry/degassed reagents.3. Inappropriate ligand/base combination.4. Reaction temperature too low.1. Use a fresh catalyst or a robust precatalyst. Ensure proper inert atmosphere technique.2. Use freshly distilled/dried solvents. Ensure amine and base are anhydrous.3. Screen a panel of ligands and bases (see Table 1).4. Increase the reaction temperature.
Hydrodehalogenation of Starting Material 1. β-hydride elimination is competing with reductive elimination.2. Presence of water.1. Switch to a bulkier ligand (e.g., XPhos) to sterically disfavor β-hydride elimination.2. Ensure all reagents and solvents are rigorously dried.
Di-arylation of Primary Amine The product is more nucleophilic than the starting amine and reacts again.1. Use a slight excess of the primary amine (1.5-2.0 equiv).2. Use a ligand known for selective mono-arylation (e.g., BrettPhos).3. Lower the reaction temperature and monitor carefully to stop after mono-arylation.
Decomposition of Nitro Group The base is too strong or the temperature is too high, leading to undesired side reactions with the nitro group.1. Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃).2. Lower the reaction temperature and accept a longer reaction time.3. Ensure a thoroughly deoxygenated reaction environment.

References

Application Notes & Protocols: The Strategic Use of 1-Cyclopropyl-4-nitrobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of a Unique Chemical Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. 1-Cyclopropyl-4-nitrobenzene (CAS No. 6921-44-4) has emerged as a starting material of significant strategic importance, primarily as a precursor to the highly valuable intermediate, 4-cyclopropylaniline.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and detailed protocols involving this versatile compound.

The value of this compound lies in the unique combination of its two core functional moieties:

  • The Cyclopropyl Group: This small, strained three-membered ring is a coveted feature in drug design.[1] It is often used as a bioisostere for larger or more metabolically labile groups, such as a phenyl ring or tert-butyl group. Its rigid structure can lock a molecule into a specific, biologically active conformation, improving binding affinity to protein targets. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.[1]

  • The Para-Nitro Group: The nitro group is a powerful synthetic handle. Its strong electron-withdrawing nature deactivates the aromatic ring to electrophilic substitution but, more importantly, it is readily and cleanly reduced to a primary amino group (-NH2).[2] This transformation is a cornerstone of pharmaceutical synthesis, converting a relatively inert precursor into a reactive nucleophilic center, 4-cyclopropylaniline, which can be elaborated into a vast array of complex molecular structures.[1]

The primary application detailed herein is the reduction of this compound to 4-cyclopropylaniline, a key building block in the synthesis of numerous therapeutic agents, particularly in the domain of kinase inhibitors.[3][4]

II. Physicochemical & Spectroscopic Data

Accurate characterization of the starting material is fundamental to any synthetic campaign. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 6921-44-4[5][6]
Molecular Formula C₉H₉NO₂[2][5]
Molecular Weight 163.17 g/mol [5]
Appearance Yellow to brown solid[2]
IUPAC Name This compound[5]
Synonyms p-Nitrophenylcyclopropane, 4-Cyclopropylnitrobenzene[2][7]

III. Core Synthetic Transformation: Reduction to 4-Cyclopropylaniline

The conversion of the nitro group to an amine is the most critical synthetic application of this compound. This transformation unlocks its potential as a pharmaceutical intermediate. Two primary, field-proven methods for this reduction are catalytic hydrogenation and chemical reduction.

Caption: Key reduction of this compound to 4-cyclopropylaniline.

Protocol 1: Catalytic Hydrogenation (Preferred Method)

Catalytic hydrogenation is widely regarded as the most efficient and clean method for reducing nitroarenes.[8] It utilizes molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to selectively reduce the nitro group without affecting the aromatic or cyclopropyl rings.[1][9] The reaction proceeds under mild conditions and the primary byproduct is water, making product isolation straightforward.

Causality and Expertise:

  • Catalyst Choice (Pd/C): Palladium is highly effective at adsorbing and activating molecular hydrogen.[9] The carbon support provides a high surface area for the reaction, maximizing efficiency and allowing for easy filtration and recovery of the catalyst post-reaction.

  • Solvent Choice (Ethanol/Methanol): Alcohols are excellent solvents for both the starting material and the hydrogen gas, facilitating a homogenous reaction environment. They are also relatively inert under these conditions.

  • Pressure (H₂): While the reaction can sometimes proceed at atmospheric pressure, applying moderate pressure (50-100 psi) significantly increases the concentration of hydrogen in the solution, accelerating the reaction rate.

Experimental Protocol:

  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add this compound (10.0 g, 61.3 mmol).

  • Catalyst and Solvent Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, ~500 mg, ~0.25 mmol Pd) under a nitrogen or argon atmosphere. Add ethanol (150 mL).

  • Inerting: Seal the vessel and purge the system with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 4-6 hours. Reaction progress can be monitored by TLC or LC-MS by carefully depressurizing and sampling the reaction mixture. The disappearance of the starting material indicates completion.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol (2 x 20 mL). Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-cyclopropylaniline as an oil, which may solidify upon standing. Yields are typically >95%. The product is often of sufficient purity for subsequent steps, but can be further purified by distillation or chromatography if required.

G A Setup: Charge Reactor (this compound, 10% Pd/C, Ethanol) B Inerting (Purge 3x with N₂) A->B C Hydrogenation (Pressurize to 50 psi H₂, Stir at RT for 4-6h) B->C D Monitor Reaction (TLC / LC-MS) C->D Periodic Sampling D->C Incomplete E Work-up: Vent & Purge (Vent H₂, Purge with N₂) D->E Complete F Catalyst Filtration (Filter through Celite®) E->F G Isolation (Concentrate Filtrate) F->G H Final Product (4-Cyclopropylaniline) G->H

Caption: Workflow for catalytic hydrogenation of this compound.

Protocol 2: Chemical Reduction with Iron (Alternative Method)

For laboratories not equipped for high-pressure hydrogenation, reduction using a metal in an acidic medium is a robust alternative.[1] Iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a classic and cost-effective method for nitro group reduction.

Causality and Expertise:

  • Reagent Choice (Fe/NH₄Cl): In this system, iron acts as the electron donor (reductant). Ammonium chloride hydrolyzes slightly to create a mildly acidic environment, which facilitates the reaction and prevents the formation of passivating iron oxide layers on the metal surface. The overall process involves a series of single-electron transfers from the iron to the nitro group.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.0 g, 30.6 mmol), ethanol (100 mL), and water (25 mL).

  • Reagent Addition: Add iron powder (Fe, 10.3 g, 184 mmol, 6 equivalents) and ammonium chloride (NH₄Cl, 8.2 g, 153 mmol, 5 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Extraction: Concentrate the filtrate to remove most of the ethanol. Add water (50 mL) and ethyl acetate (50 mL) to the residue. Basify the aqueous layer carefully with concentrated ammonium hydroxide until pH ~9-10 to deprotonate the anilinium salt.

  • Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-cyclopropylaniline. Yields are typically in the range of 80-90%.

IV. Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The 4-cyclopropylaniline scaffold is a privileged structure in modern drug discovery, particularly for the development of small-molecule kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[10][11]

The aniline nitrogen of 4-cyclopropylaniline serves as a key attachment point for building the core structure of a kinase inhibitor. It is often acylated or used in coupling reactions (e.g., Buchwald-Hartwig amination) to connect to a heterocyclic core (like a pyrimidine, quinazoline, or pyrazole), which is designed to bind in the ATP-binding pocket of the target kinase.[12][13]

G cluster_0 Intermediate Synthesis cluster_1 Drug Synthesis cluster_2 Biological Target A 1-Cyclopropyl- 4-nitrobenzene B 4-Cyclopropylaniline A->B Reduction D Kinase Inhibitor Scaffold B->D Coupling Reaction (e.g., Acylation) C Heterocyclic Core (e.g., Pyrimidine) C->D Coupling Reaction (e.g., Acylation) E Target Kinase (ATP-Binding Site) D->E Binding & Inhibition

Caption: Role of 4-cyclopropylaniline in a generic kinase inhibitor synthesis pathway.

V. Safety & Handling

As a senior scientist, ensuring laboratory safety is paramount. The following precautions must be strictly observed:

  • This compound: Nitroaromatic compounds are toxic and should be handled with care in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in specialized, pressure-rated equipment behind a safety shield. Ensure the system is properly purged of air before introducing hydrogen and purged of hydrogen before opening to the atmosphere. The palladium catalyst can be pyrophoric and must be handled carefully, especially during filtration.[9]

  • Chemical Reduction: The reaction with iron can be vigorous. Ensure adequate cooling and stirring. The work-up involves handling corrosive bases (ammonium hydroxide), which should be done in a fume hood.

VI. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Arctom Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 4-Cyclopropylaniline hydrochloride. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Spectroscopic Comparison of 1-Nitro-4-propylbenzene and Its Isomers. Retrieved from --INVALID-LINK--

  • ResearchGate. (1982). Synthesis of Cyclopropyl anilines. Retrieved from --INVALID-LINK--

  • Cenmed Enterprises. (n.d.). 4-Cyclopropylaniline. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet for a related nitro compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2014). Safety Data Sheet - Nitrobenzene. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet - Nitrobenzene. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof - Patent US-8927527-B2. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-Nitro-4-propylbenzene. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. Retrieved from --INVALID-LINK--

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Cyclopropylaniline. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • The Italian Association of Chemical Engineering. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Hydrogenation of nitrobenzene a Catalytic performance for the.... Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-Cyclopropyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). Benzene, 1-cyclopropyl-4-nitro-. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 1-Cyclopropyl-2-nitrobenzene in Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Drugs synthesis patented technology retrieval search results. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. Chad's Prep. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine.... Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Nitrobenzene patented technology retrieval search results. Retrieved from --INVALID-LINK--

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Nitrobenzene – Knowledge and References. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for synthesizing ketoprofen by using ethylbenzene as raw material. Retrieved from --INVALID-LINK--

References

Application Notes & Protocols: Electrochemical Reduction of 1-Cyclopropyl-4-nitrobenzene to 4-Cyclopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the electrochemical reduction of 1-cyclopropyl-4-nitrobenzene to the corresponding aniline, 4-cyclopropylaniline. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the cyclopropyl-aniline motif in bioactive molecules.[1][2][3] The cyclopropyl group can enhance metabolic stability, improve binding affinity, and favorably modulate pharmacokinetic properties.[3][4] This document outlines the mechanistic underpinnings of nitroaromatic reduction, provides step-by-step protocols for preparative electrolysis, and discusses methods for reaction monitoring and product characterization. The presented methodologies are designed to be robust and adaptable, offering a greener and more controlled alternative to traditional chemical reductions.[5]

Introduction: The Strategic Importance of 4-Cyclopropylaniline

Aniline derivatives are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5] The target molecule of this guide, 4-cyclopropylaniline, incorporates a cyclopropyl ring, a small, strained carbocycle that is increasingly utilized as a "bioisostere" in drug design.[3] Its unique stereoelectronic properties can confer conformational rigidity and improved metabolic stability by blocking potential sites of oxidation.[3][4]

Traditional methods for reducing nitroarenes often employ metal powders (like iron, tin, or zinc) in acidic media or catalytic hydrogenation.[6][7][8] While effective, these methods can generate significant metal waste, require harsh reaction conditions, and may suffer from poor chemoselectivity in the presence of other reducible functional groups.[6][9]

Electrochemical synthesis offers a compelling alternative. By using electrons as a "reagent," it minimizes waste, enhances safety, and allows for precise control over the reaction rate and selectivity by tuning the applied potential.[5][10] This application note details a reliable electrochemical protocol for the clean and efficient synthesis of 4-cyclopropylaniline, a valuable intermediate for drug discovery and development.[11]

Mechanistic Overview of Nitroarene Electroreduction

The electrochemical reduction of a nitroaromatic compound like this compound to an aniline is a multi-step process involving the transfer of six electrons and six protons overall. The generally accepted pathway, first elucidated by Haber for nitrobenzene, proceeds through several intermediates.[9][12]

The process can be summarized as follows:

  • Initial Reduction to Nitroso Intermediate: The nitro group undergoes a two-electron, two-proton reduction to form the corresponding nitrosobenzene derivative.

  • Formation of Hydroxylamine: The nitroso intermediate is rapidly reduced further in a two-electron, two-proton step to yield a phenylhydroxylamine derivative. This species is often a key, albeit unstable, intermediate.[5][13]

  • Final Reduction to Aniline: The phenylhydroxylamine is then reduced in a final two-electron, two-proton step to afford the desired aniline product.[5]

Side reactions, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxybenzene, can occur, which can then be further reduced to azo and hydrazo species before finally yielding the aniline.[14] Careful control of the electrode potential, pH, and solvent system is crucial to maximize the yield of the desired aniline and minimize these side products.[5][14]

Nitroarene Reduction Pathway Nitro This compound (Ar-NO₂) Nitroso 1-Cyclopropyl-4-nitrosobenzene (Ar-NO) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine N-(4-Cyclopropylphenyl)hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy Intermediate Nitroso->Azoxy Condensation Aniline 4-Cyclopropylaniline (Ar-NH₂) Hydroxylamine->Aniline +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azoxy->Aniline +4e⁻, +4H⁺

Figure 1: Generalized reaction pathway for the electrochemical reduction of a nitroaromatic compound. The direct pathway is shown with solid arrows, while the potential condensation pathway is indicated with dashed lines.

Experimental Design & Apparatus

The Electrochemical Cell

For preparative electrolysis, a divided H-type cell is recommended to prevent the product, 4-cyclopropylaniline, from being re-oxidized at the anode.[10] The two compartments (anolyte and catholyte) are separated by a proton-exchange membrane (e.g., Nafion) or a glass frit.[10][15]

  • Cathode (Working Electrode): The reduction of the nitro group occurs here. Materials with a high hydrogen overpotential are preferred to suppress the competing hydrogen evolution reaction (HER).[16] Suitable materials include lead (Pb), tin (Sn), copper (Cu), or carbon-based electrodes like glassy carbon or carbon felt.[17][18]

  • Anode (Counter Electrode): The oxidation reaction (typically of the solvent or a sacrificial species) occurs here. A platinum (Pt) mesh or graphite rod is commonly used.

  • Reference Electrode: To accurately control the potential of the working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) is placed in the cathodic compartment.

Electrolysis Cell Setup cluster_cell Divided H-Type Electrolysis Cell cluster_cathode Catholyte Compartment cluster_anode Anolyte Compartment Cathode Working Electrode (e.g., Carbon Felt) Separator Membrane (e.g., Nafion) Reference Reference Electrode (e.g., Ag/AgCl) StirBar_C Stir Bar Anode Counter Electrode (e.g., Pt Mesh) StirBar_A Stir Bar Potentiostat Potentiostat / Power Supply Potentiostat->Cathode WE Potentiostat->Reference RE Potentiostat->Anode CE

Figure 2: Schematic of a three-electrode setup in a divided H-type cell for preparative electrolysis.

Electrolyte System

The supporting electrolyte is a crucial component that increases the solution's conductivity and minimizes the ohmic drop.[19][20][21][22] The choice of solvent and electrolyte depends on the substrate's solubility and the desired reaction conditions.

  • Solvent: A mixed aqueous-organic system is often employed to ensure the solubility of the organic substrate (this compound). A mixture of ethanol and an aqueous acidic or buffered solution is a common choice.[23]

  • Supporting Electrolyte: An acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), can serve as both the electrolyte and the proton source for the reduction.[10][17] Alternatively, a neutral salt like sodium sulfate (Na₂SO₄) or a buffer system (e.g., phosphate buffer) can be used to maintain a constant pH.[19][23]

Detailed Protocols

Protocol 1: Preliminary Analysis via Cyclic Voltammetry (CV)

Objective: To determine the reduction potential of this compound and assess the reaction mechanism under specific conditions.

Materials & Apparatus:

  • Potentiostat

  • Three-electrode cell (e.g., glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode)

  • This compound

  • Solvent system (e.g., 1:1 Ethanol/0.1 M H₂SO₄)

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Prepare the Electrolyte Solution: Dissolve a small, known concentration (e.g., 1-5 mM) of this compound in the chosen solvent system.

  • Deoxygenate: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the reduction process. Maintain a blanket of inert gas over the solution during the experiment.

  • Setup the Cell: Assemble the three-electrode cell, ensuring the electrodes are properly cleaned and immersed in the solution.[24]

  • Run the CV Scan: Scan the potential from an initial value where no reaction occurs (e.g., 0.0 V vs Ag/AgCl) to a sufficiently negative potential to observe the full reduction wave (e.g., -1.2 V vs Ag/AgCl), and then back to the starting potential.[17][25] A typical scan rate is 100 mV/s.

  • Analysis: The resulting voltammogram will show one or more cathodic (reduction) peaks. The peak potential (Eₚ) of the first major wave corresponds to the reduction of the nitro group.[25] This potential provides a starting point for setting the potential for bulk electrolysis.

Protocol 2: Preparative Scale Electrolysis

Objective: To synthesize 4-cyclopropylaniline on a preparative scale using controlled-potential electrolysis.

Apparatus & Reagents:

  • Potentiostat or DC Power Supply

  • Divided H-type cell (e.g., 100 mL per compartment) with a Nafion membrane[26]

  • Working Electrode: Carbon felt (e.g., 3x4 cm)

  • Counter Electrode: Platinum mesh (e.g., 3x4 cm)

  • Reference Electrode: Ag/AgCl

  • Magnetic stir plates and stir bars

  • This compound (e.g., 5 mmol, ~0.82 g)

  • Catholyte: 50 mL of 1:1 Ethanol/1 M H₃PO₄

  • Anolyte: 50 mL of 1 M H₃PO₄

  • For workup: Sodium hydroxide solution (e.g., 5 M), Ethyl acetate, Brine, Anhydrous sodium sulfate.

Procedure:

  • Cell Assembly: Set up the H-type cell as shown in Figure 2, ensuring a good seal around the membrane.[24][26][27]

  • Prepare Solutions:

    • In the cathodic compartment, dissolve this compound in the catholyte solution.

    • Fill the anodic compartment with the anolyte solution.

  • Electrolysis:

    • Begin stirring both compartments.

    • Apply a constant potential slightly more negative than the peak potential determined by CV (e.g., -0.6 V vs Ag/AgCl).[10]

    • Monitor the current over time. The reaction is complete when the current drops to a low, steady background level (typically <5% of the initial current). This indicates that the starting material has been consumed.

  • Reaction Monitoring (Optional): Periodically, a small aliquot can be withdrawn from the catholyte, neutralized, extracted, and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.[6]

  • Workup:

    • Once the electrolysis is complete, transfer the catholyte solution to a separatory funnel.

    • Carefully basify the solution with a cold sodium hydroxide solution to a pH > 10 to deprotonate the aniline product.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 4-cyclopropylaniline.

  • Purification & Characterization: The crude product can be purified by flash column chromatography if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Data & Expected Results

The following table summarizes typical experimental parameters and expected outcomes for the electrochemical reduction.

ParameterCyclic Voltammetry (CV)Preparative Electrolysis
Working Electrode Glassy CarbonCarbon Felt
Substrate Conc. 1-5 mM~100 mM
Electrolyte 0.1 M H₂SO₄ in 1:1 EtOH/H₂O1 M H₃PO₄ in 1:1 EtOH/H₂O
Applied Potential Scan from 0 to -1.2 VConstant at -0.6 V vs Ag/AgCl
Expected Eₚ Approx. -0.4 to -0.6 V vs Ag/AgClN/A
Reaction Time N/A2-6 hours (scale-dependent)
Expected Yield N/A>85% (isolated)
Product Selectivity N/A>95% (aniline vs. side products)

Troubleshooting

  • Low Yield:

    • Incomplete Reaction: The current did not drop to a stable baseline. Extend the electrolysis time.

    • Competing Hydrogen Evolution: The applied potential is too negative. Choose a potential closer to the onset of the reduction peak. Consider using a cathode material with a higher hydrogen overpotential.[16]

    • Product Re-oxidation: Ensure the cell is properly divided with an intact membrane.

  • Low Selectivity (Presence of Side Products):

    • Condensation Products: High local concentration of intermediates. Ensure vigorous stirring. Lowering the substrate concentration or current density may help.

  • High Cell Resistance (Low Current):

    • Poor Conductivity: Increase the concentration of the supporting electrolyte.

    • Electrode Passivation: The electrode surface may be fouled. Clean or replace the electrodes.

Conclusion

The electrochemical reduction of this compound presents a highly efficient, selective, and sustainable method for the synthesis of 4-cyclopropylaniline. By carefully controlling the experimental parameters—most notably the cathode material, electrolyte composition, and applied potential—researchers can achieve high yields of this valuable synthetic intermediate. The protocols provided herein offer a robust starting point for scientists and drug development professionals looking to incorporate green chemistry principles into the synthesis of advanced molecular scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the nitration of cyclopropylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, we delve into the nuances of the reaction, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions for the highest yields and desired regioselectivity.

Understanding the Reaction: The Unique Role of the Cyclopropyl Group

The nitration of cyclopropylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group, thereby activating the benzene ring towards electrophilic attack.[1] This activation is accompanied by a directing effect, favoring the substitution at the ortho and para positions.[1] Understanding this electronic influence is crucial for controlling the reaction's outcome. The stability of the carbocation intermediate, the arenium ion, dictates the product distribution, with the intermediates for ortho and para attack being significantly more stable than the one for meta attack.[1]

Detailed Experimental Protocol: Nitration with Acetyl Nitrate

This protocol outlines a reliable method for the mononitration of cyclopropylbenzene using acetyl nitrate, a milder nitrating agent that helps to minimize side reactions.

Materials:

  • Cyclopropylbenzene

  • Acetic anhydride

  • Fuming nitric acid

  • Methylene chloride (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice-salt bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Preparation of Acetyl Nitrate (in situ):

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of acetic anhydride in methylene chloride to -10 °C in an ice-salt bath.

    • Slowly add fuming nitric acid dropwise to the stirred solution. Maintain the temperature below -5 °C throughout the addition. The resulting solution is your acetyl nitrate reagent.

  • Nitration Reaction:

    • In a separate reaction flask, dissolve cyclopropylbenzene in methylene chloride and cool the solution to -25 °C.[1]

    • Slowly add the freshly prepared, cold acetyl nitrate solution dropwise to the cyclopropylbenzene solution over 30 minutes. It is critical to maintain the reaction temperature at or below -25 °C to ensure high selectivity and prevent side reactions.[1]

    • After the addition is complete, continue to stir the reaction mixture at -25 °C for an additional hour.[1]

  • Work-up and Isolation:

    • Quench the reaction by carefully pouring the cold reaction mixture into a vigorously stirred mixture of ice and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with methylene chloride.

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The crude product, a mixture of ortho- and para-nitrocyclopropylbenzene, can be purified by column chromatography on silica gel.

    • Analyze the product mixture and purified isomers by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomer ratio and purity.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the nitration of cyclopropylbenzene in a question-and-answer format.

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may have been insufficient. While low temperatures are crucial for selectivity, ensure the reaction is allowed to proceed to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5]

  • Decomposition of the nitrating agent: Acetyl nitrate is thermally sensitive. Ensure it is prepared and used at the recommended low temperatures. Using a pre-prepared and stored acetyl nitrate solution is not recommended.

  • Loss of product during work-up: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent will maximize recovery. Also, be cautious during the neutralization step to avoid product degradation under strongly basic conditions.

Q2: I am observing a significant amount of dinitrated products. How can I favor mononitration?

A2: The formation of dinitrated products indicates that the reaction is too vigorous. The nitro group is a deactivating group, making the second nitration slower than the first.[6] However, under harsh conditions, dinitration can occur. To favor mononitration:

  • Control the stoichiometry: Use a molar equivalent or a slight excess of the nitrating agent relative to cyclopropylbenzene. A large excess of the nitrating agent will drive the reaction towards polysubstitution.

  • Maintain low temperatures: As emphasized in the protocol, strict temperature control is paramount. Higher temperatures increase the reaction rate and the likelihood of multiple nitrations.[7]

  • Slow addition of the nitrating agent: Adding the nitrating agent slowly allows for better heat dissipation and maintains a low instantaneous concentration of the electrophile.

Q3: The ratio of ortho- to para-isomers is not what I expected. How can I influence the regioselectivity?

A3: The ortho:para ratio is influenced by a combination of electronic and steric factors.[8] While the cyclopropyl group is ortho, para-directing, steric hindrance can disfavor substitution at the ortho position.

  • Choice of nitrating agent: Bulky nitrating agents will experience greater steric hindrance at the ortho position, thus increasing the proportion of the para-isomer. While this protocol uses acetyl nitrate, exploring other nitrating systems could modulate the isomer ratio.

  • Solvent effects: The solvent can influence the effective size of the electrophile and the stability of the transition states leading to the different isomers. While less common for this specific reaction, solvent screening can sometimes offer a degree of control.

  • Temperature: While the primary role of low temperature is to prevent side reactions, it can also have a subtle effect on the isomer distribution.

Q4: I suspect the cyclopropyl ring is opening. What evidence would confirm this, and how can I prevent it?

A4: The strained cyclopropyl ring can be susceptible to opening under strongly acidic or high-temperature conditions.

  • Evidence of ring-opening: The formation of unexpected byproducts, often with propyl or propenyl chains, would be indicative of ring-opening. These can be identified by mass spectrometry (GC-MS) and NMR spectroscopy.

  • Prevention:

    • Use a milder nitrating agent: The use of acetyl nitrate instead of the more aggressive mixed acid (HNO₃/H₂SO₄) is a key strategy to prevent ring-opening.[1]

    • Strict temperature control: Adhering to the recommended low temperatures is the most critical factor in preserving the integrity of the cyclopropyl ring.

    • Avoid strong Lewis acids: While not part of this protocol, the use of strong Lewis acid catalysts can promote ring-opening and should be avoided.

Frequently Asked Questions (FAQs)

Q: Why is a mixture of nitric acid and sulfuric acid not recommended for this reaction?

A: The standard nitrating mixture of concentrated nitric and sulfuric acids is a very powerful electrophilic system.[6][7] While effective for many aromatic compounds, it can be too harsh for cyclopropylbenzene, leading to a higher risk of polysubstitution and ring-opening of the sensitive cyclopropyl group.

Q: What is the role of sulfuric acid in traditional nitration reactions?

A: In the mixed acid method, sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[9][10][11]

Q: Can I use other solvents for this reaction?

A: Methylene chloride is a good choice due to its low freezing point and ability to dissolve the reactants. Other inert, non-polar solvents with low freezing points, such as chloroform or carbon tetrachloride, could potentially be used, but may require re-optimization of the reaction conditions.

Q: What are the expected isomer ratios for the nitration of cyclopropylbenzene?

A: Early studies on the nitration of cyclopropylbenzene with acetyl nitrate in methylene chloride at -25°C reported a significant preference for the para and ortho isomers over the meta isomer, consistent with the directing effect of the cyclopropyl group.[1] The exact ratio can vary based on the specific reaction conditions.

Q: What analytical techniques are best for characterizing the products?

A: A combination of techniques is ideal for unambiguous characterization.[2]

  • Gas Chromatography (GC) and GC-MS: Excellent for separating the isomers and determining their relative ratios, as well as identifying any volatile impurities or byproducts.[3]

  • High-Performance Liquid Chromatography (HPLC): Also suitable for separating and quantifying the isomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the ortho and para isomers. The aromatic region of the ¹H NMR spectrum will show distinct patterns for each isomer.[3]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹) and other functional groups.[2]

Visualizing the Process

Diagram 1: Reaction Mechanism

NitrationMechanism cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_products Products Cyclopropylbenzene Cyclopropylbenzene Electrophilic Attack Electrophilic Attack Cyclopropylbenzene->Electrophilic Attack + Acetyl Nitrate Acetyl Nitrate Acetyl Nitrate Arenium Ion Arenium Ion Electrophilic Attack->Arenium Ion Forms intermediate Deprotonation Deprotonation Arenium Ion->Deprotonation Loses H+ Ortho-nitrocyclopropylbenzene Ortho-nitrocyclopropylbenzene Deprotonation->Ortho-nitrocyclopropylbenzene Para-nitrocyclopropylbenzene Para-nitrocyclopropylbenzene Deprotonation->Para-nitrocyclopropylbenzene

Caption: Mechanism of cyclopropylbenzene nitration.

Diagram 2: Troubleshooting Flowchart

Troubleshooting start Problem Encountered low_yield Low Yield - Incomplete reaction? - Reagent decomposition? - Work-up loss? start->low_yield polysubstitution Polysubstitution - Excess nitrating agent? - High temperature? - Fast addition? start->polysubstitution isomer_ratio Incorrect Isomer Ratio - Steric effects? - Nitrating agent choice? - Solvent effects? start->isomer_ratio ring_opening Ring Opening - Harsh conditions? - Strong acids? - High temperature? start->ring_opening solution1 Solutions: - Monitor with TLC - Use fresh reagent - Optimize extraction low_yield->solution1 solution2 Solutions: - Control stoichiometry - Maintain low temp. - Slow addition polysubstitution->solution2 solution3 Solutions: - Consider bulkier reagent - Screen solvents isomer_ratio->solution3 solution4 Solutions: - Use mild nitrating agent - Strict temp. control ring_opening->solution4

Caption: Troubleshooting guide for common issues.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Reaction Temperature -25 °C to -20 °CMinimizes polysubstitution and prevents cyclopropyl ring-opening.[1]
Nitrating Agent Acetyl NitrateMilder than mixed acid (HNO₃/H₂SO₄), improving selectivity.[1]
Stoichiometry ~1:1 (Cyclopropylbenzene:Nitrating Agent)Favors mononitration.
Reaction Time ~1 hour post-additionAllows the reaction to proceed to completion at low temperatures.[1]
Typical Isomer Distribution ortho + para > metaThe cyclopropyl group is an ortho, para-director.[1]

References

Preventing side reactions in the synthesis of 1-Cyclopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-cyclopropyl-4-nitrobenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and prevent side reactions during this synthesis.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The introduction of the cyclopropyl moiety can significantly enhance the metabolic stability and binding affinity of drug candidates. However, the synthesis is often plagued by side reactions that can diminish yield and complicate purification. This guide focuses on the prevalent Suzuki-Miyaura coupling and briefly discusses the Ullmann-type coupling, offering practical solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Catalyst Inactivity: The Palladium(0) active species may not have formed or has been deactivated. 2. Protodeboronation of Cyclopropylboronic Acid: The C-B bond is cleaved by residual water or acidic protons.[1] 3. Poor Quality Reagents: Degradation of the boronic acid or impurities in solvents or other reagents.1. Catalyst Activation: Ensure proper ligand-to-metal ratio and use a reliable Pd(II) precatalyst that reduces in situ to Pd(0). Consider using a pre-formed Pd(0) catalyst. 2. Minimize Protodeboronation: Use anhydrous solvents and reagents. Consider using potassium cyclopropyltrifluoroborate, a more stable crystalline solid.[2] 3. Reagent Quality Control: Use freshly purchased or properly stored cyclopropylboronic acid. Purify solvents and degas the reaction mixture thoroughly.
Significant Formation of Aniline Byproduct (4-Cyclopropylaniline) Reduction of the Nitro Group: The palladium catalyst, in the presence of a phosphine ligand and a base, can catalyze the reduction of the nitro group. This is a known side reaction in couplings with nitroarenes.Strategic Ligand and Base Selection: - Ligand: Employ bulky, electron-rich biaryl phosphine ligands such as BrettPhos, which have been shown to be effective in couplings with nitroarenes while minimizing side reactions.[3][4] - Base: Use a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[5][6] Avoid stronger bases that may promote nitro group reduction.
Presence of Bicyclopropyl and/or 4,4'-Dinitrobiphenyl Homocoupling: Self-coupling of the cyclopropylboronic acid or the 4-nitrohalobenzene. This is often promoted by the presence of oxygen.Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Formation of Cyclopropane Protodeboronation: The primary pathway for the formation of cyclopropane is the protonolysis of cyclopropylboronic acid.Use a Stable Boronic Acid Surrogate: Employing potassium cyclopropyltrifluoroborate is highly recommended as it is more resistant to protodeboronation.[7] Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried before use.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound?

The Suzuki-Miyaura cross-coupling is the most commonly employed and well-documented method. It offers milder reaction conditions and a broader functional group tolerance compared to the classical Ullmann coupling. The Ullmann reaction, which uses a copper catalyst, typically requires higher temperatures and can have more variable yields.[8][9]

Q2: My cyclopropylboronic acid is difficult to handle and appears to degrade. What are my options?

Cyclopropylboronic acid can be unstable. For improved stability and handling, it is highly recommended to convert it to its potassium cyclopropyltrifluoroborate salt. This salt is a stable, crystalline solid that can be easily weighed and stored. It is used directly in the Suzuki-Miyaura coupling, where it slowly hydrolyzes in situ to provide the active boronic acid.[2][7]

Q3: What is the optimal catalyst system for the Suzuki-Miyaura coupling of a 4-nitroaryl halide with a cyclopropylboronic acid derivative?

A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand is generally effective. For nitro-substituted substrates, ligands like BrettPhos have shown particular promise in promoting the desired cross-coupling while minimizing side reactions.[3][10] The choice of ligand is critical for the success of this transformation.[3]

Q4: Can I use 4-chloronitrobenzene instead of 4-bromonitrobenzene as the starting material?

While aryl chlorides are more cost-effective, they are generally less reactive than aryl bromides in Suzuki-Miyaura couplings. The oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step.[3] To achieve successful coupling with 4-chloronitrobenzene, a more active catalyst system, typically employing a highly electron-rich and sterically hindered ligand like XPhos, may be necessary.[2]

Q5: Are there any specific safety precautions I should take when working with nitroaromatic compounds?

Yes, nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heating them to high temperatures in a sealed vessel unless proper precautions are taken. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling of 4-Bromonitrobenzene with Potassium Cyclopropyltrifluoroborate

This protocol is designed to minimize side reactions, particularly the reduction of the nitro group.

Materials:

  • 4-Bromonitrobenzene (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromonitrobenzene, potassium cyclopropyltrifluoroborate, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add Pd(OAc)₂ and XPhos.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Suzuki-Miyaura Catalytic Cycle and Key Side Reactions

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + [R-B(OH)₃]⁻ PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product Ar-R (this compound) RedElim->Product Product->Pd0 Regeneration NitroReduction Nitro Group Reduction Product->NitroReduction [H] Protodeboronation Protodeboronation Homocoupling Homocoupling BoronicAcid R-B(OH)₂ BoronicAcid->Protodeboronation + H⁺ BoronicAcid->Homocoupling O₂ ArylHalide Ar-X ArylHalide->Homocoupling O₂

Caption: Suzuki-Miyaura cycle and competing side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Aniline Check for 4-Cyclopropylaniline byproduct (LC-MS, NMR) Start->Check_Aniline Check_Protodeboronation Check for Cyclopropane (GC-MS) Start->Check_Protodeboronation Check_Homocoupling Check for Bicyclopropyl or 4,4'-Dinitrobiphenyl (LC-MS, GC-MS) Start->Check_Homocoupling Check_Aniline->Check_Protodeboronation No Optimize_Ligand_Base Optimize Ligand and Base: - Use BrettPhos or XPhos - Use K₃PO₄ or K₂CO₃ Check_Aniline->Optimize_Ligand_Base Yes Check_Protodeboronation->Check_Homocoupling No Use_Trifluoroborate Use Potassium Cyclopropyltrifluoroborate and Anhydrous Conditions Check_Protodeboronation->Use_Trifluoroborate Yes Degas_Thoroughly Improve Degassing Procedure Check_Homocoupling->Degas_Thoroughly Yes Recheck_Catalyst Re-evaluate Catalyst Activity and Reagent Purity Check_Homocoupling->Recheck_Catalyst No Optimize_Ligand_Base->Recheck_Catalyst Use_Trifluoroborate->Recheck_Catalyst Degas_Thoroughly->Recheck_Catalyst

Caption: A logical workflow for troubleshooting the synthesis.

References

Purification of crude 1-Cyclopropyl-4-nitrobenzene by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Of course. Here is a technical support center guide for the purification of crude 1-Cyclopropyl-4-nitrobenzene by column chromatography.

Technical Support Center: Purification of this compound

A Foreword from Your Senior Application Scientist

Welcome to our dedicated technical guide for the chromatographic purification of this compound. As a key intermediate in pharmaceutical and agrochemical synthesis, obtaining this compound in high purity is paramount.[1] This guide is structured from my field experience to move beyond simple protocols. It aims to provide you, our fellow researchers and developers, with the causal logic behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific needs. We will explore the foundational principles, a detailed workflow, and a robust troubleshooting guide to ensure your purification is both successful and scientifically sound.

Compound Dossier: this compound

Before initiating any purification, a thorough understanding of the target molecule's properties is essential. These characteristics dictate the optimal chromatographic conditions.

PropertyValueSignificance for Chromatography
CAS Number 6921-44-4[2][3][4]Unique identifier for substance verification.
Molecular Formula C₉H₉NO₂[1][2][3]-
Molecular Weight 163.17 g/mol [2][3]Influences diffusion rates but is secondary to polarity in this context.
Appearance Yellow to brown solid[1]The color can be a useful, albeit non-quantitative, indicator during fraction collection.
Melting Point 31-33 °C[2][5]Low melting point means the compound can be handled as a solid or a low-viscosity liquid.
Polarity Moderately PolarThe nitro group (-NO₂) is strongly electron-withdrawing and polar, while the cyclopropyl-benzene moiety is non-polar. This polarity is the basis for separation from non-polar byproducts (e.g., starting materials) or more polar impurities.[6]
XLogP3 2.9[3]This value indicates moderate lipophilicity, suggesting good solubility in common organic solvents like hexane/ethyl acetate mixtures.

Frequently Asked Questions (FAQs)

Here we address the fundamental "why" questions that form the basis of a robust purification strategy.

Q1: Why is normal-phase chromatography the recommended method for this compound? A: Normal-phase chromatography, which utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase, is ideal for separating compounds based on differences in polarity.[6][7] this compound's key feature is its polar nitro group. This group will interact strongly via dipole-dipole interactions with the polar silanol (-Si-OH) groups on the silica surface.[6] Non-polar impurities from the synthesis will have minimal interaction and elute quickly, while more polar impurities will be retained longer, allowing for effective isolation of the target compound.

Q2: How do I choose between silica and alumina for the stationary phase? A: Silica gel is the standard and preferred choice for this compound.[6] It is slightly acidic and provides excellent separation for moderately polar, neutral, or acidic compounds. Alumina, which is basic, is typically reserved for the purification of basic compounds (like amines) that might bind irreversibly to the acidic silica gel.[6] Since our target compound is not basic, silica gel (200-300 mesh is a good starting point) is the most effective and cost-efficient option.[8]

Q3: How do I determine the optimal mobile phase (eluent)? A: The optimal mobile phase is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3-0.4.[9]

  • Start with a non-polar solvent: Begin with 100% hexane or petroleum ether and spot your crude mixture on a TLC plate. The spots will likely not move far from the baseline.

  • Introduce a polar modifier: Gradually add a more polar solvent, such as ethyl acetate or dichloromethane, to the hexane.[10][11] A common starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.

  • Iterate: Run TLC plates with increasing concentrations of the polar modifier (e.g., 85:15, 80:20) until the desired Rf value is achieved. This solvent system will then be used as the mobile phase for your column.

Q4: Should I use wet or dry loading to apply my sample to the column? A: The choice depends on the solubility of your crude sample in the chosen mobile phase.

  • Wet Loading: If your crude material dissolves completely in a minimal amount of the eluent, this is the quickest method. Dissolve the sample and carefully pipette it onto the top of the column.[12][13]

  • Dry Loading: This is the superior and more reliable method, especially for larger scales or if the sample has poor solubility in the eluent.[12] To dry load, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.[12] This powder is then carefully added to the top of the packed column. This technique ensures a very narrow and even starting band, which significantly improves separation.[12]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying ~1-2 grams of crude this compound.

1. Column Preparation:

  • Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1-2 g of crude material).
  • Secure the column vertically to a stand. Ensure the stopcock is closed.
  • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of fine sand to create a level base.[14]
  • In a separate beaker, prepare a slurry of silica gel in your chosen mobile phase (determined by TLC). Use approximately 50-100 times the mass of silica gel to your crude sample mass.
  • Using a powder funnel, pour the silica slurry into the column. Gently tap the side of the column continuously to ensure even packing and remove any air bubbles.[13]
  • Open the stopcock to allow some solvent to drain, which helps compact the silica bed. Crucially, never let the solvent level drop below the top of the silica gel. [14]
  • Once the silica has settled, carefully add another ~1 cm layer of sand on top to protect the silica surface from disturbance during solvent and sample addition.[13]
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now packed and ready for loading.

2. Sample Loading (Dry Loading Method Recommended):

  • Follow the dry loading procedure described in FAQ Q4.
  • Carefully add your silica-adsorbed sample to the top of the column, creating a thin, even layer.
  • Gently tap the column to settle the powder.
  • Carefully add your mobile phase, pipetting it gently down the sides of the column at first to avoid disturbing the sample layer.[13] Fill the column with the mobile phase.

3. Elution and Fraction Collection:

  • Place a collection flask under the column and open the stopcock.
  • Apply gentle air pressure (1-4 psi) to the top of the column to increase the flow rate (flash chromatography).[12]
  • Collect the eluent in a series of numbered test tubes or flasks (fractions).
  • As the colored bands of impurities and your product move down the column, monitor the separation.

4. Analysis:

  • Spot every few fractions on a TLC plate.
  • Develop the TLC plate using the mobile phase as the eluent and visualize under a UV lamp.
  • Combine all fractions that contain only your pure product (single spot at the correct Rf).[15]
  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues in a direct Q&A format.

Problem: My compound is not moving from the top of the column.

  • Cause: The mobile phase is not polar enough to displace the compound from the silica gel. Your compound is too strongly adsorbed.

  • Solution & Explanation: You need to increase the "eluting strength" of your mobile phase.[10] Gradually increase the percentage of the polar component (e.g., move from 95:5 hexane:ethyl acetate to 90:10).[9] If you are already running the column, you can do this with the solvent you are adding to the top. This is known as a "gradient elution" and will push the compound down the column.

Problem: My compound eluted immediately with the solvent front.

  • Cause: The mobile phase is too polar. The compound has a very low affinity for the stationary phase and is simply being washed through.

  • Solution & Explanation: You must reformulate your mobile phase with a lower percentage of the polar solvent.[9] This problem highlights the critical importance of preliminary TLC analysis. Another potential cause is loading the sample in a solvent that is significantly more polar than the mobile phase (e.g., dissolving in pure ethyl acetate when the mobile phase is 95:5 hexane:ethyl acetate).[16] The strong solvent from the sample loading will carry the compound down the column prematurely. Always use the mobile phase itself or the dry loading method.

Problem: I am getting very poor separation, and all my fractions are mixed.

  • Cause: This common issue can stem from several errors.

  • Solutions & Explanations:

    • Column Overload: You may have loaded too much crude material for the amount of silica used.[16] A general rule is a 1:50 to 1:100 mass ratio of crude sample to silica gel. A wider column is needed for larger quantities.

    • Poor Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and ruin the separation. Repack the column carefully.[14]

    • Wide Initial Band: If the sample was not loaded in a concentrated band, separation will be compromised from the start.[13] This is why dry loading is often preferred.

    • Compound Instability: The compound may be decomposing on the acidic silica gel.[9] This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared (a 2D TLC test). If unstable, switching to a less acidic stationary phase like Florisil or deactivated silica may be necessary.[9]

Problem: The column cracked and "ran dry."

  • Cause: The solvent level dropped below the surface of the silica gel packing.

  • Solution & Explanation: This is a critical failure. The silica bed will shrink and crack, creating channels that destroy the separation. Unfortunately, the column cannot be salvaged and must be repacked.[14] Prevention is key: Always ensure a sufficient reservoir of solvent above the stationary phase throughout the entire run.

Visualization of Key Processes

To better illustrate the logic of troubleshooting and the interplay of chromatographic parameters, refer to the diagrams below.

TroubleshootingWorkflow start_node Poor Separation Observed decision_node1 TLC Rf Optimal? (~0.3) start_node->decision_node1 Analyze Cause decision_node decision_node process_node process_node end_node Purification Improved decision_node2 Column Overloaded? decision_node1->decision_node2 Yes process_node1 Adjust Mobile Phase (Change Solvent Ratio) decision_node1->process_node1 No process_node2 Reduce Sample Load or Use Wider Column decision_node2->process_node2 Yes decision_node3 Sample Band Wide? decision_node2->decision_node3 No process_node1->end_node Re-run Column process_node2->end_node process_node3 Use Dry Loading Method decision_node3->process_node3 Yes process_node4 Check for Compound Degradation (2D TLC) decision_node3->process_node4 No process_node3->end_node end_node_alt Use Alternative Stationary Phase process_node4->end_node_alt Degradation Confirmed end_node_final Review Packing Technique process_node4->end_node_final No Degradation

Caption: Troubleshooting workflow for poor separation.

ChromatographyParameters center Separation Quality sp Stationary Phase center->sp mp Mobile Phase center->mp sample Sample Properties center->sample tech Technique center->tech sp_type Type (Silica/Alumina) sp->sp_type sp_ps Particle Size (Mesh) sp->sp_ps mp_pol Polarity mp->mp_pol mp_comp Composition (Solvent Ratio) mp->mp_comp mp_flow Flow Rate mp->mp_flow sample_sol Solubility sample->sample_sol sample_conc Concentration (Load) sample->sample_conc tech_pack Column Packing tech->tech_pack tech_load Sample Loading (Wet/Dry) tech->tech_load

Caption: Key parameters influencing separation quality.

References

Technical Support Center: Troubleshooting Low Yields in the Reduction of 1-Cyclopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common issues encountered during the reduction of 1-cyclopropyl-4-nitrobenzene to 4-cyclopropylaniline. As Senior Application Scientists, we understand that this transformation, while conceptually straightforward, can present significant challenges in practice. This resource offers a structured, question-and-answer-based approach to diagnose and resolve problems leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of this compound is resulting in a low yield or is incomplete. What are the likely causes and how can I address them?

A1: Low yields in this reduction are a frequent issue and can often be attributed to several factors, including the choice of reduction method, reagent quality, and reaction conditions. Below is a systematic guide to troubleshooting.

Issue 1.1: Inefficient Catalytic Hydrogenation (e.g., H₂/Pd/C)

Catalytic hydrogenation is a common and often clean method for nitro group reduction.[1] However, its success is highly dependent on catalyst activity and reaction parameters.

Potential Causes & Solutions:

  • Poor Catalyst Activity: Palladium on carbon (Pd/C) and other precious metal catalysts can lose activity over time due to improper storage or handling.[2]

    • Troubleshooting: Use a fresh batch of catalyst. If that's not possible, consider increasing the catalyst loading.

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst.[2] Sulfur-containing compounds are particularly detrimental.[3] The product, 4-cyclopropylaniline, can also act as a catalyst poison in some cases.[4][5]

    • Troubleshooting: Ensure the purity of your this compound and solvents. If catalyst poisoning is suspected, purification of the starting material by recrystallization or chromatography may be necessary.

  • Insufficient Hydrogen Pressure: Some reductions require higher hydrogen pressures to proceed efficiently.[6]

    • Troubleshooting: If your equipment allows, gradually increase the hydrogen pressure.

  • Poor Solubility: The starting material must be soluble in the reaction solvent for the reaction to be efficient.[6] this compound is a solid with limited solubility in some common hydrogenation solvents.[7]

    • Troubleshooting: Select a solvent system in which the starting material is fully soluble. Polar solvents like ethanol or methanol often work well for nitrobenzene hydrogenation.[8]

Issue 1.2: Problems with Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl)

Metal/acid reductions are robust and often more tolerant of functional groups than catalytic hydrogenation.[9] However, they come with their own set of challenges.

Potential Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the metal is critical. An insufficient amount will lead to an incomplete reaction.[2]

    • Troubleshooting: Use a larger excess of the metal powder (typically 3-5 equivalents).[2]

  • Metal Passivation: The surface of the metal powder can become passivated (coated with an unreactive layer), especially if it's old or has been exposed to air for extended periods.

    • Troubleshooting: Use fresh, finely powdered metal. Pre-activation of the metal by washing with dilute acid can sometimes be beneficial.

  • Incorrect Acid Concentration: The concentration of the acid is crucial for the reaction rate.[6]

    • Troubleshooting: Ensure the correct concentration of the acid is used as per the protocol.

  • Exothermic Reaction and Side Product Formation: These reactions can be highly exothermic, and poor temperature control can lead to the formation of side products like azoxy and azo compounds.[6][10]

    • Troubleshooting: Add the acid portion-wise or dropwise, with external cooling if necessary, to maintain a controlled reaction temperature.

Issue 1.3: Formation of Side Products

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[8][9] If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react to form undesired side products.

Potential Causes & Solutions:

  • Incomplete Reduction: As mentioned, insufficient reducing agent or catalyst activity can lead to the accumulation of intermediates.

    • Troubleshooting: Ensure complete conversion by monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, adding more reducing agent or fresh catalyst may help.

  • Condensation Reactions: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds.[8][11]

    • Troubleshooting: Optimize reaction conditions (temperature, concentration, and stoichiometry) to favor the complete reduction to the amine.

Q2: I am observing multiple spots on my TLC plate even after the reaction should be complete. How can I identify these and prevent their formation?

A2: The presence of multiple spots on TLC is a clear indicator of an incomplete reaction or the formation of side products.

Identification of Spots:

  • Starting Material: Compare the TLC with a spot of your starting material, this compound.

  • Product: The product, 4-cyclopropylaniline, is generally more polar than the starting material and will have a lower Rf value.

  • Intermediates: Intermediates like the corresponding hydroxylamine are often more polar than the starting material but less polar than the final amine product.

  • Side Products: Azoxy and azo compounds are typically less polar than the amine and may appear as colored spots (often yellow or orange).

Prevention Strategies:

  • Reaction Monitoring: Closely monitor the reaction progress by TLC. The disappearance of the starting material spot is a key indicator of completion.

  • Controlled Conditions: As detailed in Q1, maintain careful control over temperature and reagent addition to minimize side reactions.[6]

  • Work-up Procedure: A proper work-up is crucial. For metal/acid reductions, neutralization with a base like sodium carbonate or sodium hydroxide is necessary to liberate the free amine.[12]

Experimental Protocols

Protocol 1: Reduction of this compound using Iron in Acidic Medium

This protocol outlines a common and cost-effective method for the reduction of nitroarenes.[2]

Materials:

  • This compound (1.0 eq)

  • Iron powder (3-5 eq)

  • Concentrated Hydrochloric Acid

  • Ethanol and Water (as solvent)

  • Sodium Carbonate solution (for work-up)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and the iron powder.

  • Add a mixture of ethanol and water as the solvent.

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic, so control the rate of addition to maintain a steady reflux.

  • After the addition is complete, continue to heat at reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium carbonate until the solution is basic.

  • Filter the mixture through a pad of Celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or distillation.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol describes a clean reduction method using hydrogen gas and a palladium catalyst.[1]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Ethanol or Methanol (as solvent)

  • Hydrogen gas supply

Procedure:

  • To a hydrogenation flask, add this compound and the solvent.

  • Carefully add the Pd/C catalyst.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Nitroarenes

FeatureCatalytic Hydrogenation (e.g., H₂/Pd/C)Metal/Acid Reduction (e.g., Fe/HCl)
Reagents H₂ gas, metal catalyst (e.g., Pd/C)Metal (e.g., Fe, Sn, Zn), Acid (e.g., HCl, AcOH)
Byproducts Primarily waterMetal salts
Selectivity Can be highly selective, but may reduce other functional groups.[9]Generally good functional group tolerance for acid-stable groups.[9]
Conditions Often mild temperature and pressure, neutral pH possible.[9]Typically requires acidic conditions, can be exothermic.[9]
Workup Filtration of catalystNeutralization and removal of metal salts.[9]
Safety Flammable H₂ gas, pyrophoric catalysts (e.g., Raney Ni).[9]Corrosive acids, potential for delayed exotherms.[10]
Cost Precious metal catalysts can be expensive.[9]Reagents are generally inexpensive.[9]

Visualization

Diagram 1: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield of 4-Cyclopropylaniline check_method Which reduction method was used? start->check_method catalytic Catalytic Hydrogenation check_method->catalytic Catalytic metal_acid Metal/Acid Reduction check_method->metal_acid Metal/Acid catalyst_issue Check Catalyst Activity & Loading catalytic->catalyst_issue metal_issue Check Metal Stoichiometry & Quality metal_acid->metal_issue poisoning_issue Suspect Catalyst Poisoning? catalyst_issue->poisoning_issue purify_sm Purify Starting Material poisoning_issue->purify_sm Yes pressure_issue Check Hydrogen Pressure poisoning_issue->pressure_issue No optimize Optimize Reaction Conditions purify_sm->optimize solubility_issue Check Solubility of Starting Material pressure_issue->solubility_issue side_products Analyze for Side Products (TLC/GC-MS) solubility_issue->side_products acid_issue Check Acid Concentration metal_issue->acid_issue temp_issue Control Reaction Temperature acid_issue->temp_issue temp_issue->side_products side_products->optimize

Caption: A decision tree for troubleshooting low yields.

Diagram 2: Nitroarene Reduction Pathway

Nitro_Reduction_Pathway nitro This compound (Ar-NO2) nitroso Nitroso Intermediate (Ar-NO) nitro->nitroso +2e-, +2H+ hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine +2e-, +2H+ azoxy Azoxy Side Product (Ar-N(O)=N-Ar) nitroso->azoxy amine 4-Cyclopropylaniline (Ar-NH2) hydroxylamine->amine +2e-, +2H+ hydroxylamine->azoxy azo Azo Side Product (Ar-N=N-Ar) azoxy->azo

Caption: The stepwise reduction pathway of a nitroarene.

References

Cyclopropane Ring Stability: A Technical Support Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for navigating the complex reactivity of the cyclopropyl group. For researchers, medicinal chemists, and drug development professionals, the cyclopropane motif is a double-edged sword. Its inherent ring strain and unique electronic character can impart desirable properties like metabolic stability and conformational rigidity, but also introduce synthetic lability.[1][2] This guide provides in-depth, field-tested insights into the stability of the cyclopropyl ring under common acidic and basic reaction conditions. Structured in a practical question-and-answer format, it addresses specific issues you may encounter in the lab, helping you to preserve this valuable structural unit or leverage its reactivity for strategic bond formations.

Section 1: Understanding the Cyclopropyl Ring: Why is it Special?

Before troubleshooting, it's crucial to understand the fundamentals. The cyclopropane ring's reactivity stems from significant ring strain, a combination of angle and torsional strain.[3] The C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons.[3][4] This strain results in weaker, "bent" C-C bonds with increased p-character, making them susceptible to cleavage under conditions that would leave other cycloalkanes, like cyclohexane, untouched.[1][5]

Section 2: Stability and Reactions Under Acidic Conditions

Acidic environments are frequently the Achilles' heel for the cyclopropyl moiety. Protonation of the ring or an adjacent substituent can initiate ring-opening cascades, often leading to a mixture of products.

Frequently Asked Questions (FAQs) & Troubleshooting: Acidic Conditions

Q1: I'm running a reaction with a strong Brønsted acid (e.g., H₂SO₄, HCl) and my cyclopropane ring is opening. What's happening and how can I prevent it?

A1: Strong acids can protonate one of the C-C bonds of the cyclopropane ring, weakening it and making it susceptible to nucleophilic attack, which results in ring cleavage.[4] More commonly, if you have a substituent that can be protonated (like a hydroxyl or carbonyl group) or can leave to form a carbocation next to the ring (a cyclopropylmethyl system), the process is even more facile. The high ring strain provides a powerful thermodynamic driving force for the ring to open and relieve this instability.[4]

Troubleshooting Steps:

  • Use Milder Acids: Switch to weaker Brønsted acids like acetic acid or pyridinium p-toluenesulfonate (PPTS). Solid-supported acids can also offer a milder alternative.[4]

  • Lower the Temperature: Ring-opening is often kinetically controlled. Performing your reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly slow the rate of ring cleavage relative to your desired reaction.[6]

  • Change the Solvent: Employ non-polar, aprotic solvents to disfavor the formation and stabilization of charged intermediates that precede ring-opening.[6]

Q2: My molecule contains a cyclopropylmethyl alcohol. When I treat it with acid, I get a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl (3-butenyl) products. Why is this happening?

A2: You are generating the cyclopropylmethyl cation, a notoriously promiscuous intermediate.[6][7] While stabilized by the adjacent cyclopropane ring through "dancing resonance," this carbocation is highly prone to rapid rearrangement to relieve ring strain.[6] It exists in equilibrium with the less strained cyclobutyl and homoallyl cations.[6][8] Nucleophilic attack can then occur on any of these three cationic species, leading to the observed product mixture.

Logical Flow: The Cyclopropylmethyl Cation Rearrangement

The following diagram illustrates the equilibrium between the key cationic intermediates responsible for product mixtures in acidic reactions of cyclopropylmethyl systems.

G cluster_main Cyclopropylmethyl Cation System Initial Substrate Cyclopropylmethyl-X A Cyclopropylmethyl Cation Initial Substrate->A -X⁻ B Cyclobutyl Cation A->B Ring Expansion/ Contraction C Homoallyl Cation A->C Ring Opening/ Closing P1 Cyclopropylmethyl Product A->P1 + Nu⁻ P2 Cyclobutyl Product B->P2 + Nu⁻ P3 Homoallyl Product C->P3 + Nu⁻

Caption: Equilibrium of the cyclopropylmethyl cation system.

Q3: I have a "donor-acceptor" cyclopropane. Do I still need to worry about strong acids?

A3: Yes, but the reactivity profile is different. Donor-acceptor (D-A) cyclopropanes, which have an electron-donating group (like a phenyl or vinyl group) and an electron-acceptor group (like two ester groups) on adjacent carbons, are highly polarized.[9][10] Lewis acids, in particular, will readily coordinate to the acceptor group (e.g., the carbonyl oxygens), further polarizing the C-C bond and activating the ring for nucleophilic attack.[9][11] This can be a powerful synthetic tool but means that even mild Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃) can efficiently catalyze ring-opening.[9][11]

Section 3: Stability and Reactions Under Basic Conditions

Generally, the cyclopropane ring is robust under basic conditions. Unlike its sensitivity to acids, it is not prone to cleavage by common bases or nucleophiles unless specific activating groups are present.

Frequently Asked Questions (FAQs) & Troubleshooting: Basic Conditions

Q1: I need to perform a reaction using a strong base like LDA or an organometallic reagent like n-BuLi or a Grignard reagent. Will my cyclopropane ring survive?

A1: In most cases, yes. Unactivated cyclopropane rings are stable to strong, non-nucleophilic bases and common organometallic reagents.[12] The C-H bonds on a cyclopropane are slightly more acidic than those in a typical alkane, but deprotonation is not usually a competing side reaction under standard conditions. Cross-coupling reactions using cyclopropyl Grignard or boronic acid reagents are common and proceed with retention of the ring.[12]

Q2: My cyclopropane is substituted with strong electron-withdrawing groups (e.g., two nitrile groups, a nitro group). I'm seeing ring-opening with nucleophiles even under neutral or mildly basic conditions. Why?

A2: You have an activated cyclopropane, specifically a "donor-acceptor" type or a Michael acceptor analogue. The electron-withdrawing groups make the cyclopropane carbon atoms electrophilic. The ring strain provides the driving force for a nucleophile to attack in a Michael-initiated ring closure (MIRC) type mechanism or a simple nucleophilic ring-opening.[13] This is a synthetically useful reaction, but if you wish to avoid it, you must choose your nucleophiles and conditions carefully.

Troubleshooting Steps:

  • Control Nucleophilicity: Use less reactive nucleophiles or sterically hindered ones.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of the undesired ring-opening.

  • Protecting Groups: If possible, temporarily convert the electron-withdrawing groups into less activating functionalities during the critical step.

Q3: I am trying to hydrolyze an ester adjacent to a cyclopropane ring using NaOH. Will the ring be stable?

A3: Yes, the cyclopropane ring is generally stable to base-catalyzed hydrolysis (saponification) of an adjacent ester.[14] In fact, cyclopropanecarboxylic acid esters show significantly enhanced stability to both acid- and base-catalyzed hydrolysis compared to their acyclic or larger-ring counterparts.[15] This stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[15]

Data Presentation: Hydrolytic Stability of Esters

The following table summarizes the comparative stability of various benzyl esters under acidic and basic conditions, highlighting the unique stability of the cyclopropane derivative.

Benzyl Ester DerivativeHalf-life (t₁/₂) in 0.1 N HCl (40 °C)Half-life (t₁/₂) in pH 10 Buffer (40 °C)
Cyclopropanecarboxylate 180.2 h 78.7 h
Isopropylacetate (Acyclic Analogue)32.1 h40.0 h
Cyclobutanecarboxylate14.1 h16.0 h
Cyclopentanecarboxylate185.0 h66.8 h
Cyclohexanecarboxylate280.5 h87.0 h
Data sourced from Bender, D. et al., Organic Letters, 2008.[15]

Section 4: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experimental workflows. These protocols serve as a validated starting point for your own experiments.

Protocol 1: Preserving the Ring - Reduction of a Ketone Adjacent to a Cyclopropane

This protocol uses sodium borohydride, a mild reducing agent that is highly selective for ketones and aldehydes and does not typically cleave cyclopropane rings.[4]

Objective: To reduce cyclopropyl phenyl ketone to (cyclopropyl)(phenyl)methanol.

Materials:

  • Cyclopropyl phenyl ketone (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol (solvent)

  • 0.1 M HCl (for workup)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the cyclopropyl ketone substrate in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by slowly adding 0.1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Experimental Workflow: Preserving the Cyclopropane Ring

This diagram outlines the decision-making process for selecting conditions to functionalize a molecule while keeping the cyclopropane ring intact.

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_other Other Conditions start Goal: Functionalize Molecule Preserve Cyclopropane Ring q1 Reaction Type? start->q1 a_decision Avoid Cyclopropyl- methyl Cation Formation? q1->a_decision Acid-catalyzed b_decision Activated Ring? (e.g., EWGs) q1->b_decision Base-catalyzed c1 Hydrogenation: Use Pd/C, low H₂ pressure q1->c1 Reduction/Hydrogenation/ Cross-Coupling a1 Use Mild Acid (PPTS, AcOH) a2 Low Temperature (0°C to -78°C) a1->a2 a3 Aprotic Solvent (DCM, Toluene) a2->a3 a_decision->a1 Yes b1 Generally Stable b_decision->b1 No b2 Use Non-nucleophilic or Hindered Base b_decision->b2 Yes b3 Low Temperature b2->b3 c2 Reduction: Use NaBH₄, LiAlH₄ c1->c2 c3 Cross-Coupling: Standard Pd/Ni catalysts OK c2->c3

Caption: Decision tree for preserving the cyclopropane ring.

Protocol 2: Strategic Ring-Opening - Lewis Acid-Catalyzed Reaction of a D-A Cyclopropane

This protocol details the ring-opening of a donor-acceptor (D-A) cyclopropane with a nucleophile, a common strategy for synthesizing 1,3-difunctionalized compounds.

Objective: To synthesize a functionalized 2-naphthol via Friedel-Crafts-type addition to a cyclopropane.[11]

Materials:

  • Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv)

  • 2-Naphthol (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the diethyl 2-phenylcyclopropane-1,1-dicarboxylate and 2-naphthol.

  • Add anhydrous DCE via syringe.

  • Add Sc(OTf)₃ catalyst to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.

References

Technical Support Center: Regioselectivity in Electrophilic Substitution of Cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses common challenges and frequently asked questions regarding the regioselectivity of electrophilic aromatic substitution (EAS) on cyclopropylbenzene. As a Senior Application Scientist, this resource is designed to provide both foundational understanding and practical, field-tested solutions to improve experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What makes the cyclopropyl group an ortho, para-director in electrophilic aromatic substitution?

The cyclopropyl group is an activating, ortho, para-directing substituent in electrophilic aromatic substitution.[1] This is due to its unique electronic properties. The carbon-carbon bonds within the strained cyclopropane ring possess significant p-character, allowing them to interact with and donate electron density to the benzene ring.[1][2] This interaction is often explained through the Walsh orbital model, where the Walsh orbitals of the C-C bonds overlap with the π-system of the benzene ring.[1][2]

This electron-donating ability stabilizes the carbocation intermediate (arenium ion) formed during the electrophilic attack. The stabilization is most effective when the attack occurs at the ortho and para positions, as this allows for resonance structures where the positive charge is adjacent to the cyclopropyl group.[3]

FAQ 2: Why is the para isomer often the major product, even though there are two ortho positions?

While the cyclopropyl group electronically activates both the ortho and para positions, the para position is often favored due to steric hindrance.[3][4] The cyclopropyl group, although small, can sterically impede the approach of the electrophile to the adjacent ortho positions.[3] This effect becomes more pronounced with bulkier electrophiles.[4] Consequently, the less sterically hindered para position is more accessible, often leading to a higher yield of the para-substituted product.[1][5]

FAQ 3: Can the cyclopropyl ring open during electrophilic substitution reactions?

Under typical electrophilic aromatic substitution conditions, the cyclopropyl ring is generally stable. However, in the presence of strong Lewis acids or under harsh reaction conditions, ring-opening can occur, particularly if the reaction proceeds through a silylium-ion-activated intermediate.[6] For most standard nitration, halogenation, or Friedel-Crafts reactions, ring integrity is maintained.

Section 2: Troubleshooting Guide

Issue 1: Low Yield of the Desired para-Isomer in Friedel-Crafts Acylation

Problem: You are performing a Friedel-Crafts acylation on cyclopropylbenzene and obtaining a significant amount of the ortho-isomer, or the overall yield is low.

Root Cause Analysis:

  • Steric hindrance: While the cyclopropyl group directs para, a less bulky acylating agent or milder reaction conditions might reduce the selectivity.

  • Catalyst activity: The strength and amount of the Lewis acid catalyst (e.g., AlCl₃) can influence the electrophilicity of the acylium ion and potentially lead to side reactions.[7][8]

  • Reaction temperature: Higher temperatures can sometimes reduce regioselectivity.

Solutions:

Protocol 1: Optimizing Friedel-Crafts Acylation for para-Selectivity

  • Choice of Acylating Agent: If possible, use a bulkier acylating agent. The increased steric demand will further disfavor the ortho position.

  • Catalyst and Solvent Selection:

    • Use a stoichiometric amount of AlCl₃ in a non-polar solvent like carbon disulfide or a less reactive solvent like nitrobenzene.[1]

    • Consider alternative, milder Lewis acids such as FeCl₃ or ZnCl₂ to potentially improve selectivity.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents to enhance selectivity.[1]

  • Reaction Quench: Quench the reaction by carefully adding it to ice-water to deactivate the catalyst and isolate the product.

  • Purification: The ortho and para isomers can often be separated by fractional distillation or recrystallization.[1]

Workflow for Optimized Friedel-Crafts Acylation:

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis A Suspend AlCl3 in dry CS2 under N2 atmosphere B Cool to 0°C A->B C Add acyl chloride dropwise to form acylium ion B->C D Slowly add cyclopropylbenzene C->D E Stir at 0-5°C for 2-4 hours D->E F Quench with ice-water E->F G Extract with organic solvent, wash, and dry F->G H Purify by distillation or recrystallization G->H I Analyze by GC/NMR to determine o/p ratio H->I

Caption: Optimized workflow for para-selective Friedel-Crafts acylation.

Issue 2: Poor Regioselectivity in Halogenation

Problem: Halogenation of cyclopropylbenzene yields a mixture of ortho and para isomers that are difficult to separate.

Root Cause Analysis:

  • Halogenating Agent: The reactivity of the halogenating agent can impact selectivity. More reactive agents are often less selective.

  • Solvent Effects: The solvent can play a crucial role in modulating the reactivity of the halogenating agent.[9][10]

  • Catalyst: The presence or absence of a Lewis acid catalyst can significantly alter the outcome.

Solutions:

Protocol 2: Enhancing para-Selectivity in Bromination

  • Choice of Brominating Agent: Use N-bromosuccinimide (NBS) instead of Br₂ for a milder and more selective reaction.

  • Solvent Selection: Hexafluoroisopropanol (HFIP) is an excellent solvent for regioselective halogenations as it can activate N-halosuccinimides without the need for an additional catalyst.[9][10]

  • Temperature: Conduct the reaction at room temperature or slightly below to maximize selectivity.

  • Exclusion of Light: For reactions involving halogens, it is advisable to protect the reaction from light to prevent radical side reactions.[1]

Data Summary: Isomer Ratios in Nitration

The nitration of alkylbenzenes provides a useful comparison for understanding the directing effects of the cyclopropyl group.

Substituent% ortho% meta% para
n-Propyl 431245
tert-Butyl 161569

Data adapted from related studies on alkylbenzene nitration.[3] The trend shows that increased steric bulk of the alkyl group leads to a decrease in the ortho/para ratio. The cyclopropyl group's steric profile results in a preference for the para product.[1]

Issue 3: Unexpected Side Products or Ring Opening

Problem: During an electrophilic substitution, you observe unexpected byproducts, potentially from the opening of the cyclopropyl ring.

Root Cause Analysis:

  • Harsh Reaction Conditions: Excessively strong Lewis acids, high temperatures, or prolonged reaction times can promote ring-opening or other side reactions.[6]

  • Substrate Purity: Impurities in the starting cyclopropylbenzene can lead to unwanted reactions.

  • Water Contamination: The presence of water can deactivate Lewis acid catalysts and lead to incomplete reactions or byproducts.

Solutions:

Protocol 3: General Precautions for Maintaining Ring Integrity

  • Use High-Purity Reagents: Ensure that cyclopropylbenzene and all solvents are pure and anhydrous.

  • Select a Milder Catalyst: If applicable, opt for a less aggressive Lewis acid (e.g., ZnCl₂ over AlCl₃).

  • Strict Temperature Control: Maintain the recommended temperature throughout the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Mechanism of Electrophilic Substitution on Cyclopropylbenzene:

G cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation Cyclopropylbenzene Cyclopropylbenzene Arenium_Ion_Ortho Ortho Arenium Ion (Resonance Stabilized) Cyclopropylbenzene->Arenium_Ion_Ortho ortho attack Arenium_Ion_Para Para Arenium Ion (Resonance Stabilized) Cyclopropylbenzene->Arenium_Ion_Para para attack Arenium_Ion_Meta Meta Arenium Ion (Less Stable) Cyclopropylbenzene->Arenium_Ion_Meta meta attack Electrophile (E+) Electrophile (E+) Ortho_Product Ortho-substituted Product Arenium_Ion_Ortho->Ortho_Product -H+ Para_Product Para-substituted Product (Major) Arenium_Ion_Para->Para_Product -H+

Caption: General mechanism showing the formation of arenium ion intermediates.

References

Technical Support Center: Scale-Up Synthesis of 1-Cyclopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the scale-up of this important chemical intermediate. The information presented here is grounded in established chemical principles and practical, field-proven insights to ensure the successful and safe execution of your synthesis.

Introduction to the Synthesis and Its Challenges

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis typically involves two primary approaches: the nitration of cyclopropylbenzene or a cross-coupling reaction, such as a Suzuki-Miyaura coupling. While these methods are well-established at the laboratory scale, scaling up the synthesis presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.

This guide will delve into the common issues encountered in both synthetic routes and provide actionable solutions to overcome them.

Troubleshooting Guide & FAQs

Section 1: Nitration of Cyclopropylbenzene

The direct nitration of cyclopropylbenzene is a common method for synthesizing this compound. However, this electrophilic aromatic substitution reaction is highly exothermic and can lead to safety hazards and the formation of unwanted byproducts if not properly controlled.[2][3]

Frequently Asked Questions (FAQs)

Q1: My nitration reaction is showing poor regioselectivity, with significant formation of the ortho-isomer. How can I improve the yield of the desired para-product?

A1: The cyclopropyl group is an ortho, para-director.[4] To favor the formation of the para-isomer, consider the following:

  • Temperature Control: Lowering the reaction temperature can enhance selectivity. The formation of the ortho-isomer often has a lower activation energy but is sterically hindered, making the para-substitution more favorable at reduced temperatures.

  • Nitrating Agent: The choice of nitrating agent is crucial. A mixture of nitric acid and sulfuric acid is standard.[5] The concentration of these acids should be carefully controlled. Using a milder nitrating agent, such as acetyl nitrate prepared in situ, can sometimes improve selectivity.

  • Addition Rate: A slow, controlled addition of the nitrating agent to the cyclopropylbenzene solution is critical. This helps to maintain a low concentration of the active nitronium ion (NO₂⁺) and minimizes localized temperature increases that can lead to side reactions.[2]

Q2: I am observing the formation of significant amounts of dinitrated and oxidized byproducts. What is causing this and how can I prevent it?

A2: The formation of dinitrated species and oxidized impurities is a common issue in nitration reactions, particularly at scale.

  • Stoichiometry: Ensure you are using a precise stoichiometric amount of the nitrating agent. An excess of nitric acid will lead to dinitration.

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC-MS, HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Purity of Starting Materials: Impurities in the cyclopropylbenzene or the acids can catalyze side reactions. Use high-purity reagents.

Q3: My reaction is experiencing a thermal runaway. What are the key safety considerations for scaling up this nitration?

A3: Thermal runaway is a significant safety hazard in nitration reactions.[2][6] The following are critical safety measures:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies to understand the reaction's thermal profile, including the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[6][7]

  • Adequate Cooling: Ensure your reactor has a robust cooling system capable of dissipating the heat generated by the reaction.

  • Controlled Addition: As mentioned, slow and controlled addition of the nitrating agent is paramount.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place. This typically involves adding the reaction mixture to a large volume of ice water.

  • Continuous Flow Chemistry: For larger scales, consider transitioning to a continuous flow reactor.[3][8] This technology offers superior heat and mass transfer, significantly reducing the risk of thermal runaway.[3]

Workflow for a Safe and Selective Nitration

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 High-Purity Cyclopropylbenzene R1 Charge Reactor with Cyclopropylbenzene and Solvent (e.g., Dichloromethane) P1->R1 P2 Freshly Prepared Nitrating Agent (e.g., HNO3/H2SO4) R3 Slow, Controlled Addition of Nitrating Agent P2->R3 R2 Cool to Optimal Temperature (e.g., -5 to 0 °C) R1->R2 R2->R3 R4 Monitor Reaction Progress (GC/HPLC) R3->R4 W1 Quench Reaction Mixture on Ice Water R4->W1 W2 Separate Organic Layer W1->W2 W3 Wash with Base (e.g., NaHCO3) and Brine W2->W3 W4 Dry and Concentrate W3->W4 P Purify by Crystallization or Chromatography W4->P

Caption: Workflow for the nitration of cyclopropylbenzene.

Section 2: Suzuki-Miyaura Coupling

An alternative route to this compound involves the Suzuki-Miyaura cross-coupling reaction.[9][10][11] This method typically couples a nitro-substituted aryl halide or triflate with a cyclopropylboronic acid or its ester. While generally safer from a thermal perspective than nitration, challenges in catalyst selection, reaction optimization, and byproduct formation can arise.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling is sluggish and gives low yields. How can I improve the reaction efficiency?

A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several factors:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For coupling with nitroarenes, electron-rich and bulky phosphine ligands, such as Buchwald's BrettPhos, have shown success.[9][12]

  • Base: The selection of the base is crucial for the transmetalation step. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.[10] The strength and solubility of the base can significantly impact the reaction rate.

  • Solvent: A suitable solvent system is necessary to solubilize the reactants and the catalyst complex. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used.

  • Temperature: While Suzuki couplings are generally run at elevated temperatures, excessive heat can lead to catalyst decomposition. The optimal temperature should be determined experimentally.

Q2: I am observing significant amounts of homocoupling of my cyclopropylboronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen.

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (e.g., argon, nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Purity of Reagents: Ensure the purity of the cyclopropylboronic acid. Boronic acids can dehydrate to form boroxines, which can affect their reactivity.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help drive the cross-coupling reaction to completion and minimize homocoupling of the more valuable aryl halide.

Q3: How can I effectively remove the palladium catalyst and other inorganic byproducts during work-up and purification?

A3: The removal of residual palladium and inorganic salts is a critical step, especially in pharmaceutical applications.

  • Aqueous Work-up: A standard aqueous work-up will remove most of the inorganic salts.

  • Filtration: Passing the organic solution through a pad of celite or silica gel can help remove finely dispersed palladium black.

  • Scavengers: For very low levels of palladium, specialized palladium scavengers (e.g., silica- or polymer-bound thiols) can be employed.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification and removal of both organic and inorganic impurities.[1]

Logical Relationship in Suzuki-Miyaura Coupling Optimization

SuzukiOptimization Yield High Yield Catalyst Optimal Catalyst/Ligand Catalyst->Yield Base Effective Base Base->Yield Solvent Appropriate Solvent Solvent->Yield Temp Controlled Temperature Temp->Yield Purity High Purity Reactants Purity->Yield Degas Thorough Degassing Degas->Yield

Caption: Key factors influencing the yield of Suzuki-Miyaura coupling.

Section 3: General Purification Challenges

Q1: What are the most effective methods for purifying this compound at scale?

A1: The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.

  • Crystallization: As this compound is a solid, crystallization is often the most efficient and scalable purification method.[1] A suitable solvent system (e.g., ethanol, isopropanol, heptane) should be identified through solubility studies.

  • Column Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large-scale production. It is typically reserved for the removal of closely related impurities that cannot be removed by crystallization.

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an option, although the relatively high boiling point of this compound may make this challenging.

Data Summary

ParameterNitration of CyclopropylbenzeneSuzuki-Miyaura Coupling
Key Challenge Thermal runaway, regioselectivityCatalyst deactivation, side reactions
Typical Temperature -5 to 10 °C80 to 110 °C
Key Reagents Nitric acid, sulfuric acidPalladium catalyst, phosphine ligand, base
Primary Byproducts ortho-isomer, dinitrated productsHomocoupled products, debrominated starting material
Safety Concern Highly exothermic, potential for explosionFlammable solvents, pyrophoric reagents (in some cases)

Experimental Protocols

Protocol 1: Scale-Up Nitration of Cyclopropylbenzene

Warning: This reaction is highly exothermic and should only be performed by trained personnel in a well-equipped chemical reactor with appropriate safety measures in place.

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel with cyclopropylbenzene (1.0 eq) and dichloromethane (10 vol).

  • Cooling: Cool the reactor contents to -5 °C using a circulating chiller.

  • Nitrating Mixture Preparation: In a separate vessel, slowly add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.05 eq) while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the stirred cyclopropylbenzene solution over a period of 2-3 hours, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water (20 vol).

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol.

Protocol 2: Suzuki-Miyaura Coupling for this compound

Warning: This reaction should be performed under an inert atmosphere.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with 1-bromo-4-nitrobenzene (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene (8 vol) and water (2 vol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 0.01 eq) and the phosphine ligand (e.g., SPhos; 0.02 eq).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by HPLC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel or by crystallization.

References

Technical Support Center: Byproduct Formation in the Suzuki Coupling of 1-Cyclopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-Cyclopropyl-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the common challenges and byproduct formations encountered during this reaction. Our goal is to equip you with the knowledge to not only troubleshoot but also to proactively optimize your experimental design for higher yields and purity.

Introduction: The Challenge of Coupling Electron-Deficient and Sensitive Substrates

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, when dealing with substrates like this compound, which features a strong electron-withdrawing nitro group and a potentially sensitive cyclopropyl ring, the reaction can be far from straightforward. The electronic properties of the nitroarene can significantly influence the catalytic cycle, while the cyclopropyl group, though generally stable, can be susceptible to side reactions under certain conditions.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the mechanistic origins of common byproducts and provide actionable strategies to mitigate their formation.

Troubleshooting Guide: Common Issues and Solutions

Question 1: I am observing significant amounts of a homocoupled byproduct from my boronic acid. What is causing this and how can I prevent it?

Answer:

The formation of a biaryl byproduct derived from the coupling of two boronic acid molecules, known as homocoupling, is a frequent issue in Suzuki reactions.[3] This side reaction is particularly prevalent under aerobic conditions and can be catalyzed by palladium species.[4][5][6]

Mechanistic Insight:

There are two primary pathways for boronic acid homocoupling:

  • Oxidative Homocoupling: In the presence of oxygen, a Pd(0) species can be oxidized to a Pd(II) peroxo complex. This complex can then react with two molecules of the boronic acid, leading to the homocoupled product.[4] The presence of a base can facilitate this process.[4][5][6]

  • Reductive Homocoupling: If your reaction mixture contains Pd(II) species, either from the precatalyst or due to incomplete reduction, it can react with two equivalents of the boronic acid. In this process, the boronic acids are coupled, and the Pd(II) is reduced to Pd(0).[3]

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step to prevent oxidative homocoupling is to thoroughly degas your solvent and reaction mixture.[3] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of initial Pd(II) species, thereby reducing the likelihood of reductive homocoupling.

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway and suppress homocoupling.[7][8]

  • Control of Base: The choice and amount of base can influence homocoupling.[9] While a base is essential for the catalytic cycle, an excessive amount of a strong base can sometimes promote side reactions.[10] Consider using a milder base like K₃PO₄ or K₂CO₃.[10]

Question 2: My desired product yield is low, and I've identified the corresponding protodeboronated arene as a major byproduct. What is protodeboronation and how can I minimize it?

Answer:

Protodeboronation is a detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[11][12] This leads to the formation of an arene byproduct and a reduction in the yield of your desired coupled product. Cyclopropylboronic acids and electron-deficient arylboronic acids can be particularly prone to this decomposition pathway.[13]

Mechanistic Insight:

Protodeboronation can be catalyzed by acid, base, or even certain metal salts.[14] The mechanism is highly dependent on the reaction conditions and the substrate. For many simple arylboronic acids, the rate of protodeboronation increases at high pH.[11] The presence of water in the reaction mixture is often a key contributor to this side reaction.

Troubleshooting Strategies:

ParameterRecommendation to Minimize ProtodeboronationRationale
Boronic Acid Reagent Use boronic esters (e.g., pinacol esters) or MIDA boronates.[3]These derivatives are generally more stable than the corresponding boronic acids and less susceptible to protodeboronation.[13]
Base Selection Use weaker bases like K₃PO₄ or K₂CO₃.[11] In some cases, fluoride bases like CsF can be effective.Strong bases can accelerate the decomposition of the boronic acid.[11]
Solvent Conditions Minimize the amount of water in the reaction. Anhydrous conditions can be beneficial if compatible with your system.Water is a proton source for the protodeboronation reaction.
Reaction Temperature Run the reaction at the lowest effective temperature.Higher temperatures can increase the rate of decomposition of the boronic acid.
Catalyst System Employ a highly active catalyst system to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.[12]A faster desired reaction will outcompete the undesired side reaction.
Question 3: I am observing the formation of 4-nitrobiphenyl, which does not involve the cyclopropyl group. What could be the source of this byproduct?

Answer:

The presence of 4-nitrobiphenyl suggests a competing Suzuki coupling reaction with a phenylboronic acid impurity. This can arise from a few sources.

Potential Sources and Solutions:

  • Contaminated Boronic Acid: Your cyclopropylboronic acid reagent may be contaminated with phenylboronic acid. It is advisable to check the purity of your starting materials by NMR or another suitable analytical technique.

  • Ligand Degradation: Some phosphine ligands, particularly triphenylphosphine (PPh₃), can undergo P-C bond cleavage under the reaction conditions, releasing a phenyl group that can then be transferred to the palladium center and participate in the coupling. While less common with more robust biarylphosphine ligands, it is a possibility to consider.

  • Solvent Impurities: Though less likely, trace impurities in solvents like benzene in toluene could potentially participate in side reactions, but this is generally not a major pathway.

Troubleshooting Workflow:

G start 4-Nitrobiphenyl byproduct observed check_boronic Analyze purity of cyclopropylboronic acid (NMR, LC-MS) start->check_boronic check_ligand Consider alternative, more robust ligand (e.g., Buchwald-type) check_boronic->check_ligand Reagent is pure purify_reagent Purify cyclopropylboronic acid or use a new batch check_boronic->purify_reagent Impurity detected change_ligand Switch to a ligand less prone to degradation check_ligand->change_ligand run_control Run a control experiment without the cyclopropylboronic acid purify_reagent->run_control change_ligand->run_control

Caption: Troubleshooting workflow for the formation of 4-nitrobiphenyl.

Frequently Asked Questions (FAQs)

Q1: Can the nitro group on this compound be reduced during the Suzuki coupling reaction?

A1: Yes, reduction of the nitro group to an amino group is a possible side reaction, especially at elevated temperatures and in the presence of certain reagents.[15] Some palladium catalyst systems, particularly in the presence of a hydrogen source (which can be the solvent or additives), can facilitate this reduction.[16] If you observe the formation of 4-cyclopropylaniline or its coupled derivatives, consider lowering the reaction temperature or screening different catalyst/ligand combinations.

Q2: Is there a risk of the cyclopropyl ring opening under Suzuki coupling conditions?

A2: The cyclopropyl group is generally stable under standard Suzuki coupling conditions. However, highly energetic conditions, such as very high temperatures or the use of particularly reactive catalysts, could potentially lead to ring-opening side reactions. It is always advisable to start with milder conditions and gradually increase the temperature if the reaction is sluggish.

Q3: My reaction is not proceeding to completion. What are the first parameters I should adjust?

A3: If you are experiencing low conversion, consider the following adjustments in order:

  • Catalyst and Ligand: Ensure you are using an appropriate catalyst system for an electron-deficient aryl halide. Buchwald-type ligands and precatalysts are often effective for such substrates.[8][17]

  • Base: The choice of base is crucial.[1][10] A stronger base might be needed to facilitate the transmetalation step with an electron-deficient substrate. However, be mindful of the potential for increased side reactions.

  • Temperature: Gradually increase the reaction temperature. Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[18]

  • Solvent: Ensure your reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common, but solubility issues can hinder the reaction.[19]

Q4: Can this compound act as the electrophile in a Suzuki coupling?

A4: Yes, and this is a notable area of recent research. Traditionally, aryl halides or triflates are used as the electrophilic partner.[1][20] However, it has been demonstrated that under specific catalytic conditions, the nitro group can be displaced, allowing nitroarenes to serve as the electrophile in Suzuki-Miyaura couplings.[20][21][22] This often requires specialized ligands, such as BrettPhos, and carefully optimized reaction conditions.[20][22]

Experimental Protocols

Standard Protocol for Suzuki Coupling of 1-Cyclopropyl-4-nitro-halobenzene

This protocol provides a starting point for the coupling of a halogenated derivative of this compound with a generic arylboronic acid.

Materials:

  • 1-Bromo-4-cyclopropyl-2-nitrobenzene (or corresponding halide) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02-0.05 equiv)

  • SPhos (0.04-0.10 equiv)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol for Byproduct Analysis by LC-MS

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • C18 reverse-phase column.

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient:

  • Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 10-15 minutes to elute compounds of varying polarities.

Analysis:

  • Inject a small, diluted aliquot of the crude reaction mixture.

  • Identify the peaks corresponding to the starting materials, desired product, and potential byproducts based on their retention times and mass-to-charge ratios (m/z).

    • Expected m/z for [M+H]⁺:

      • This compound: 164.07

      • Homocoupled boronic acid byproduct: Varies with boronic acid used.

      • Protodeboronated arene: Varies with boronic acid used.

      • 4-Cyclopropylaniline: 134.10

References

Technical Support Center: Optimizing Catalyst Loading for the Reduction of 1-Cyclopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic reduction of 1-Cyclopropyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring your success from lab-scale experiments to process scale-up.

Introduction: The Importance of Precise Catalyst Loading

The reduction of this compound to its corresponding aniline is a fundamental step in the synthesis of many pharmaceutical intermediates. While seemingly straightforward, the efficiency, selectivity, and safety of this hydrogenation reaction are critically dependent on optimizing the catalyst loading. Insufficient catalyst can lead to sluggish or incomplete reactions, while excessive catalyst is not only uneconomical but can also promote undesirable side reactions.[1] This guide will provide a comprehensive framework for troubleshooting and optimizing your catalyst loading strategy.

Frequently Asked Questions (FAQs)

Q1: My reaction is stalled or incomplete. What is the first parameter I should investigate?

A1: Before increasing the catalyst loading, first verify the activity of your current catalyst batch and the integrity of your reaction setup.

  • Catalyst Deactivation: Catalysts, especially pyrophoric ones like Raney® Nickel, can lose activity if not handled and stored correctly under an inert atmosphere.[2] Palladium on carbon (Pd/C) can also deactivate over time. It is often prudent to test a fresh batch of catalyst to rule out deactivation.[2][3]

  • Hydrogen Delivery: Ensure adequate hydrogen pressure and efficient gas-liquid mass transfer. For bench-scale reactions using a hydrogen balloon, ensure the system is leak-free.[4] For larger-scale reactions, vigorous stirring is essential to maximize the contact between the gaseous hydrogen, the liquid substrate solution, and the solid catalyst.[2][5] Poor agitation can be a significant limiting factor.[2]

  • Catalyst Poisoning: The presence of impurities in your starting material, solvent, or reagents can "poison" the catalyst by blocking its active sites.[3][6] Common poisons for palladium and nickel catalysts include sulfur compounds, and high concentrations of halides can also be inhibitory.[6]

If these factors have been addressed and the reaction is still not proceeding, a systematic increase in catalyst loading can be considered.

Q2: What is a typical starting catalyst loading for the reduction of this compound?

A2: A good starting point for many hydrogenation reactions is a 10% (w/w) catalyst loading (weight of catalyst relative to the substrate).[3] However, the optimal loading is highly dependent on the specific catalyst, reaction conditions, and scale. For initial screening, a range of 5-15% (w/w) is often explored.

Catalyst TypeTypical Starting Loading (w/w %)Key Considerations
5% or 10% Pd/C 5 - 10%Often the first choice for nitro reductions due to its high activity.[7] Can be prone to dehalogenation if other halogens are present on the aromatic ring.[7]
Raney® Nickel 5 - 15%A cost-effective alternative to palladium catalysts.[8][9] It is particularly useful for substrates where dehalogenation is a concern.[7] Raney® Nickel is pyrophoric and requires careful handling.
Pt/C or PtO₂ (Adam's catalyst) 1 - 5%Generally more active than Pd/C and can be effective at lower loadings. May be less chemoselective.

This table provides general guidance, and optimization is crucial for each specific application.

Q3: I'm observing the formation of byproducts. How can catalyst loading affect selectivity?

A3: Catalyst loading can have a significant impact on selectivity. While the primary goal is the reduction of the nitro group, other functional groups can also be susceptible to reduction, especially under harsh conditions or with excessive catalyst.

  • Over-reduction: In the case of this compound, the cyclopropyl group is generally stable under typical hydrogenation conditions. However, at very high catalyst loadings, high temperatures, or prolonged reaction times, ring-opening of the cyclopropyl group could potentially occur, although this is less common.

  • Intermediate Accumulation: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[10][11][12] Inadequate catalyst loading or activity can sometimes lead to the accumulation of these potentially unstable intermediates.[13]

G cluster_loading Catalyst Loading cluster_outcome Reaction Outcome Low Too Low Incomplete Incomplete Reaction /Intermediate Accumulation Low->Incomplete Insufficient active sites Optimal Optimal Selective Selective Reduction to Aniline Optimal->Selective Balanced kinetics and selectivity High Too High SideRxns Potential for Side Reactions / Increased Cost High->SideRxns Excess active sites

To improve selectivity, consider a more moderate catalyst loading and ensure the reaction is monitored closely to stop it once the starting material is consumed.

Q4: How does solvent choice impact my catalyst's effectiveness?

A4: Solvent selection is crucial as it can influence the solubility of the substrate and hydrogen, as well as the interaction of the substrate with the catalyst surface.[14][15]

  • Polar Protic Solvents: Methanol and ethanol are common choices for nitro group reductions.[3] They are generally good at dissolving the nitroarene and the resulting aniline, and they can facilitate the protonation steps in the reduction mechanism. Protic solvents have been shown to provide higher conversion rates in some cases.[16]

  • Aprotic Solvents: Solvents like ethyl acetate or THF can also be used. The choice may depend on the solubility of your specific substrate and downstream processing considerations.

  • Solvent Polarity and Selectivity: The polarity of the solvent can influence the adsorption of reactants and intermediates on the catalyst surface, which in turn can affect selectivity.[17]

Always use high-purity, dry solvents, as impurities can act as catalyst poisons.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Slow or No Reaction 1. Inactive Catalyst• Use a fresh batch of catalyst.[3] • Ensure proper storage and handling, especially for pyrophoric catalysts like Raney® Nickel.[2]
2. Catalyst Poisoning• Purify the starting material to remove potential poisons (e.g., sulfur compounds).[3][6] • Use high-purity solvents and reagents.
3. Insufficient Hydrogen• Check for leaks in the hydrogen delivery system. • Increase hydrogen pressure (if using a high-pressure reactor).[4]
4. Poor Mass Transfer• Increase the stirring rate to ensure the catalyst is well-suspended and to improve gas-liquid mixing.[2]
5. Low Catalyst Loading• Incrementally increase the catalyst loading (e.g., from 5% to 10% w/w).
Low Yield 1. Incomplete Conversion• See "Slow or No Reaction" above. • Increase reaction time, temperature, or hydrogen pressure cautiously.[2]
2. Product Adsorption• The product aniline can sometimes adsorb onto the catalyst surface. Ensure efficient filtration and washing of the catalyst post-reaction.
3. Mechanical Loss• During filtration, fine catalyst particles can pass through the filter medium. Using a filter aid like Celite can help.
Poor Selectivity / Byproduct Formation 1. Excessive Catalyst Loading• Reduce the catalyst loading to a more moderate level.
2. Reaction Temperature Too High• Lower the reaction temperature. Hydrogenations are often exothermic, and temperature control is crucial.[18]
3. Overly Active Catalyst• Consider a less active catalyst (e.g., if using Pt/C, try Pd/C).
Difficulty with Catalyst Filtration 1. Catalyst Particles Too Fine• Use a filter aid such as Celite. • Allow the catalyst to settle before decanting the supernatant.
2. Pyrophoric CatalystSafety First! Never filter a pyrophoric catalyst like Raney® Nickel or dry Pd/C in the presence of air when it is still active.[19] After the reaction, purge the vessel thoroughly with an inert gas (e.g., nitrogen or argon). Keep the catalyst wet with solvent during filtration.[19]

Experimental Protocol: Catalyst Loading Screen

This protocol outlines a general procedure for screening catalyst loading for the reduction of this compound.

Objective: To determine the optimal catalyst loading for efficient and selective reduction.

Materials:

  • This compound

  • Catalyst (e.g., 10% Pd/C or Raney® Nickel)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen source (balloon or high-pressure vessel)

  • Reaction vessel with magnetic stirring

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: In parallel, set up three identical reaction vessels.

  • Charging Reactants: To each vessel, add 1.0 g of this compound and 20 mL of methanol.

  • Inerting: Seal the vessels and purge with an inert gas (e.g., nitrogen) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the catalyst to each vessel:

    • Vessel 1: 50 mg of catalyst (5% w/w)

    • Vessel 2: 100 mg of catalyst (10% w/w)

    • Vessel 3: 150 mg of catalyst (15% w/w)

  • Hydrogenation: Purge the vessels with hydrogen gas and maintain a positive pressure (e.g., with a balloon).

  • Reaction: Stir the mixtures vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC, GC, or LC-MS.

  • Work-up: Once a reaction is complete (as determined by the disappearance of the starting material), carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite to remove the catalyst. Always keep the catalyst wet with solvent during this process.

  • Analysis: Analyze the filtrate from each reaction to determine the yield and purity of the product, 1-Cyclopropyl-4-aminobenzene.

G Start Start: Reaction Stalled? Check_Catalyst Check Catalyst Activity (Use Fresh Batch) Start->Check_Catalyst Check_H2 Verify H₂ Delivery & Pressure Check_Catalyst->Check_H2 OK Check_Agitation Ensure Vigorous Agitation Check_H2->Check_Agitation OK Check_Purity Check for Catalyst Poisons (Substrate/Solvent Purity) Check_Agitation->Check_Purity OK Increase_Loading Systematically Increase Catalyst Loading Check_Purity->Increase_Loading All OK Consider_Conditions Optimize T, P, or Solvent Check_Purity->Consider_Conditions Impurity Found Success Reaction Optimized Increase_Loading->Success Consider_Conditions->Success

References

Validation & Comparative

Comparative Reactivity of 1-Cyclopropyl-4-nitrobenzene vs. 4-nitro-tert-butylbenzene: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rational design of functional molecules, particularly in drug development and materials science, the choice of an alkyl substituent on an aromatic ring can profoundly influence synthetic accessibility and molecular properties. While often categorized together as simple alkyl groups, the cyclopropyl and tert-butyl moieties present a study in contrasts. The three-membered, strained cyclopropyl ring exhibits unique electronic properties that diverge significantly from the sterically demanding, sp³-hybridized tert-butyl group.[1] This guide provides an in-depth comparison of the chemical reactivity of 1-cyclopropyl-4-nitrobenzene and 4-nitro-tert-butylbenzene, offering experimental context and mechanistic insights to inform the strategic decisions of researchers, scientists, and drug development professionals. We will dissect how the interplay of electronic and steric effects governs the reactivity of the nitro-activated aromatic ring in key transformation classes.

Section 1: Electronic and Steric Profiles of the Contending Substituents

A foundational understanding of the intrinsic properties of the cyclopropyl and tert-butyl groups is essential to predict their influence on the reactivity of the nitrobenzene scaffold.

The Cyclopropyl Group: A Pseudo-Unsaturated Donor

The reactivity of the cyclopropyl group is dominated by its unique electronic structure. Due to significant ring strain, the carbon-carbon bonds possess a high degree of p-character, which can be conceptualized using the Walsh model.[1] This "pseudo-unsaturated" nature allows the cyclopropyl ring to act as a potent π-electron donor through conjugation with the adjacent aromatic system.[1][2] This electron donation is most effective when the ring is in a "bisected" conformation relative to the benzene ring, maximizing overlap between the ring's Walsh orbitals and the aromatic π-system. This strong resonance effect is quantitatively captured by its Hammett constant (σp = -0.21), which is significantly more negative than that of simple alkyl groups, indicating strong electron donation to the para position.[1] Sterically, it is of moderate size.

The Tert-butyl Group: An Inductive Donor with a Dominating Steric Footprint

In contrast, the tert-butyl group's electronic influence is primarily driven by a weak electron-donating inductive effect (+I) through its sp³-hybridized carbon framework.[3][4] While C-C hyperconjugation can be invoked, its contribution is considered minimal.[4] The defining characteristic of the tert-butyl group is its immense steric bulk.[3] This size effectively shields the ortho positions of the aromatic ring from the approach of reagents, a phenomenon known as steric hindrance, which often dictates the regiochemical outcome of reactions.[3][4][5]

ParameterCyclopropyl GroupTert-butyl GroupRationale
Primary Electronic Effect Resonance (π-donation)[1]Induction (+I)[3][4]High p-character of C-C bonds vs. standard sigma bonds.
Hammett Constant (σp) -0.21[1]-0.20Indicates strong electron-donating character.
Dominant Physical Trait Electronic DonationSteric Hindrance[3]Unique bonding vs. large spatial volume.

Section 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

In our target molecules, the strongly deactivating, meta-directing nitro group opposes the activating, ortho, para-directing nature of the alkyl substituents.[6][7] In such cases, the more powerful activating group typically governs the position of substitution, although the overall reaction rate is significantly diminished by the deactivating group.[5]

Theoretical Considerations & Mechanistic Insight

This compound: The potent π-donating ability of the cyclopropyl group is expected to significantly activate the positions ortho to it (meta to the nitro group) towards electrophilic attack. This activation stems from the ability of the cyclopropyl ring to stabilize the positive charge in the resulting arenium ion intermediate through resonance.

4-nitro-tert-butylbenzene: The tert-butyl group also activates the ortho positions through its inductive effect. However, this electronic activation is modest and is overwhelmingly counteracted by steric hindrance.[4][8] Attack by an electrophile at the positions adjacent to the bulky tert-butyl group is severely impeded.[9]

Therefore, a significant rate enhancement is predicted for the electrophilic substitution of this compound compared to its tert-butyl counterpart.

cluster_0 EAS on this compound cluster_1 EAS on 4-nitro-tert-butylbenzene A Cyclopropyl-NO2-Benzene B Arenium Ion Intermediate (Ortho to Cyclopropyl) A->B + E+ C Resonance Stabilization by Cyclopropyl Group B->C Delocalization D Final Product B->D - H+ C->B Stabilizing X t-Butyl-NO2-Benzene Y Arenium Ion Intermediate (Ortho to t-Butyl) X->Y + E+ W Reaction Slowed / Inhibited Y->W Z Severe Steric Hindrance Z->Y Destabilizing cluster_0 Substituent Effect Start 4-Alkyl-1-nitro-2-X-benzene (X = Leaving Group) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Step 1 (Rate-Determining) Step1 + Nu- Product Final Product Intermediate->Product Step 2 (Fast) Step2 - X- Cyclopropyl Cyclopropyl Group (Strong Donor) Cyclopropyl->Intermediate Strong Destabilization (Slower Reaction) tButyl tert-Butyl Group (Weak Donor) tButyl->Intermediate Weak Destabilization (Faster Reaction) Start Starting Material (this compound) Step1 Dissolve in CH2Cl2 Add FeBr3 Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Br2 dropwise Step2->Step3 Step4 Stir and Monitor (TLC) Step3->Step4 Step5 Aqueous Workup (NaHCO3, Na2S2O3) Step4->Step5 Step6 Extraction & Drying Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 End Final Product (1-Bromo-2-cyclopropyl-5-nitrobenzene) Step7->End

References

Spectroscopic analysis and comparison of 1-Cyclopropyl-4-nitrobenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Isomers of 1-Cyclopropyl-4-nitrobenzene

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: Why Isomer Differentiation is Critical

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecules is paramount. Positional isomers, while possessing the same molecular formula, often exhibit vastly different biological activities, toxicological profiles, and material properties. The 1-cyclopropyl-nitrobenzene system serves as an excellent case study, combining the unique electronic properties of a cyclopropyl group with the potent electron-withdrawing nature of a nitro moiety.

The cyclopropyl group, due to the high p-character of its C-C bonds, acts as a π-electron donor, capable of conjugating with an adjacent aromatic ring.[1] This electron-donating behavior activates the benzene ring, influencing its reactivity and spectroscopic characteristics.[2] Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects.[3] The interplay between these opposing electronic forces is highly dependent on their relative positions—ortho, meta, or para—making spectroscopic analysis a powerful tool for their unambiguous differentiation.

This guide provides a comprehensive comparison of the ortho, meta, and para isomers of 1-cyclopropyl-nitrobenzene, grounded in fundamental principles and supported by detailed experimental protocols. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) can be leveraged to distinguish these closely related compounds.

Logical Workflow for Isomer Elucidation

The following workflow outlines a systematic approach to identifying an unknown isomer of 1-cyclopropyl-nitrobenzene.

G cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Structural Assignment Unknown Unknown Isomer Sample MS Mass Spectrometry (GC-MS) Unknown->MS MW_Confirm Confirm MW = 163.17 MS->MW_Confirm IR FTIR Spectroscopy MW_Confirm->IR If MW Confirmed NMR ¹H & ¹³C NMR Spectroscopy MW_Confirm->NMR UV UV-Vis Spectroscopy MW_Confirm->UV OOP_Bending C-H OOP Bending Pattern (900-675 cm⁻¹) IR->OOP_Bending Symmetry Aromatic Signal Symmetry & Splitting Patterns NMR->Symmetry Lambda_Max λ_max Position (Charge-Transfer Band) UV->Lambda_Max Final_ID Final Isomer Identification (Ortho, Meta, or Para) OOP_Bending->Final_ID Symmetry->Final_ID Lambda_Max->Final_ID

Caption: A logical workflow for the spectroscopic identification of 1-cyclopropyl-nitrobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most definitive technique for isomer differentiation, as it provides a direct map of the chemical environment of each proton and carbon atom. The chemical shifts are exquisitely sensitive to the electron density changes imposed by the substituents' positions.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 300 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 10 ppm.

    • Number of Scans: 16-64, to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.[4]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.[4]

Comparative ¹H NMR Analysis

The aromatic region (δ 7.0-8.5 ppm) is most diagnostic. The strong electron-withdrawing nitro group deshields nearby protons, shifting them downfield.[3] The cyclopropyl group has a net electron-donating effect, causing shielding (upfield shift).[1]

  • Para-Isomer (this compound): High symmetry leads to a simple spectrum. The aromatic protons typically appear as two distinct doublets (an AA'BB' system), reflecting the chemical equivalence of protons on opposite sides of the ring.

  • Ortho-Isomer (1-cyclopropyl-2-nitrobenzene): The lack of symmetry results in four distinct signals for the aromatic protons, likely appearing as a complex multiplet. The proton positioned between the two substituents is expected to be the most downfield due to the combined deshielding effects and potential steric compression.

  • Meta-Isomer (1-cyclopropyl-3-nitrobenzene): Also displays an asymmetric pattern with four aromatic proton signals. However, the splitting patterns and chemical shifts will differ significantly from the ortho isomer due to the different spatial and electronic relationships between the protons and the substituents.

Comparative ¹³C NMR Analysis

The number of unique carbon signals directly reflects the molecule's symmetry.

  • Para-Isomer: Due to its C₂ symmetry, it will show only four aromatic carbon signals (two substituted, two unsubstituted) and two signals for the cyclopropyl group (methine and methylene carbons).

  • Ortho- & Meta-Isomers: Lacking this symmetry, both isomers will exhibit six distinct aromatic carbon signals and three signals for the cyclopropyl group. The chemical shifts, particularly for the ipso-carbons (the carbons directly attached to the substituents), will be key to distinguishing between them. The carbon attached to the nitro group is expected to be the most downfield signal in the spectrum (typically >145 ppm).[3]

Isomer Expected ¹H Aromatic Signals Expected ¹³C Aromatic Signals Key Differentiator
Para 2 doublets (AA'BB' system)4High symmetry reflected in both spectra.
Ortho 4 complex multiplets6Asymmetric pattern; significant downfield shift for H-6.
Meta 4 complex multiplets6Asymmetric pattern distinct from ortho.

Infrared (IR) Spectroscopy: Identifying Substitution Patterns

IR spectroscopy excels at identifying functional groups and is particularly powerful for distinguishing benzene ring substitution patterns through the out-of-plane (OOP) C-H bending vibrations.

Experimental Protocol: FTIR Analysis
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. For liquid samples, a thin film can be prepared between two KBr plates.[4]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

    • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) must be recorded and subtracted.

Comparative IR Analysis

While all isomers will show characteristic N-O stretching bands, the C-H bending region is the most informative for differentiation.

  • Nitro Group Vibrations: All isomers will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. For aromatic nitro compounds, these typically appear at 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) .[5][6]

  • C-H Out-of-Plane (OOP) Bending: This region is highly diagnostic of the substitution pattern on the benzene ring.[7][8]

    • Para-Isomer: A single strong band between 860-800 cm⁻¹ is characteristic of para-disubstitution.

    • Ortho-Isomer: A single strong band between 770-735 cm⁻¹ indicates ortho-disubstitution.

    • Meta-Isomer: Two distinct bands are expected: one between 810-750 cm⁻¹ and another strong band near 690 cm⁻¹ .[7]

Isomer N-O Asymmetric Stretch (cm⁻¹) N-O Symmetric Stretch (cm⁻¹) C-H OOP Bending Pattern (cm⁻¹)
Para ~1520~1345Strong, single band at ~850
Ortho ~1525~1350Strong, single band at ~750
Meta ~1530~1355Two bands: ~780 and ~690

UV-Visible (UV-Vis) Spectroscopy: The Role of Conjugation

UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in aromatic systems. The position of the maximum absorbance (λ_max) is highly sensitive to the extent of conjugation.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol or cyclohexane.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan Range: 200-400 nm.

    • Blank: Use a cuvette filled with the pure solvent as a reference.

    • Data Recording: Record the absorbance spectrum and identify the λ_max.

Comparative UV-Vis Analysis

The key to differentiation lies in the concept of a charge-transfer complex. The electron-donating cyclopropyl group and the electron-withdrawing nitro group can interact through the benzene ring's π-system.

Caption: Electronic transitions in para vs. meta isomers. Direct conjugation in the para isomer lowers the transition energy.

  • Para-Isomer: The direct, "through-ring" conjugation between the donor and acceptor groups creates an extended π-system. This lowers the energy gap between the HOMO and LUMO, resulting in a significant bathochromic shift (shift to longer λ_max) compared to nitrobenzene.[9][10] This is the most distinguishing feature.

  • Ortho-Isomer: Steric hindrance between the adjacent bulky groups may force the nitro group to twist out of the plane of the benzene ring. This would disrupt π-orbital overlap, inhibiting conjugation and leading to a hypsochromic shift (shift to shorter λ_max) relative to the para isomer.

  • Meta-Isomer: There is no direct resonance pathway for charge transfer between the two groups in the meta position. Therefore, its λ_max is expected to be much less affected and will be closer to that of nitrobenzene itself, and significantly shorter than the para isomer.

Isomer Expected λ_max Rationale
Para Longest (~280-300 nm)Strong donor-acceptor through-conjugation.
Ortho Intermediate/ShortSteric hindrance disrupts conjugation.
Meta Shortest (~260-270 nm)No direct donor-acceptor conjugation path.

Mass Spectrometry (MS): Confirmation of Identity

While MS is less effective at differentiating positional isomers under standard electron ionization (EI) conditions, it is indispensable for confirming the molecular formula and purity.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) to ~1 mg/mL.

  • GC Conditions:

    • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 50°C, ramp at 10°C/min to 250°C.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.[4]

Expected Mass Spectra
  • Molecular Ion: All three isomers will show an identical molecular ion (M⁺) peak at m/z = 163 , corresponding to the molecular weight of C₉H₉NO₂.[11][12]

  • Fragmentation: Distinguishing aromatic isomers by EI-MS is challenging because they can rearrange to common intermediate structures upon ionization.[13] However, common fragments would be expected from the loss of:

    • NO₂ (m/z 117)

    • O and NO (m/z 147 and 133)

    • Fragments related to the cyclopropyl ring.

The primary utility of MS in this context is to confirm the molecular weight, ruling out other potential products or impurities, rather than for primary isomer differentiation.

Conclusion

The unambiguous differentiation of 1-cyclopropyl-nitrobenzene isomers is readily achievable through a multi-technique spectroscopic approach. NMR spectroscopy provides the most detailed structural information, with the symmetry and splitting patterns in both ¹H and ¹³C spectra being definitive. IR spectroscopy offers a rapid and highly effective method, where the C-H out-of-plane bending region provides a clear fingerprint for ortho, meta, and para substitution. Finally, UV-Vis spectroscopy serves as an excellent corroborating technique, with the position of the λ_max providing clear evidence of the extent of electronic conjugation, which is maximized in the para isomer. While mass spectrometry confirms the elemental composition, it plays a supporting role in this specific analytical challenge. By systematically applying these techniques, researchers can confidently assign the correct structure, ensuring the integrity and validity of their scientific endeavors.

References

A Comparative Analysis of the Biological Activities of 1-Cyclopropyl-4-nitrobenzene and its Aniline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of medicinal chemistry and toxicology, the functional group transformations that occur during metabolism are of paramount importance. A frequent and critical transformation is the reduction of a nitroaromatic compound to its corresponding aromatic amine. This conversion can dramatically alter the biological activity profile of a molecule, shifting it from a state of relative inertness to one of significant toxicity, or vice versa. This guide provides an in-depth comparison of the biological activities of 1-cyclopropyl-4-nitrobenzene, a representative nitroaromatic compound, and its aniline derivative, 4-cyclopropylaniline.

This comparison is particularly relevant for researchers in drug development, as the cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability and potency. Understanding the toxicological implications of the metabolic reduction of a nitro group in such compounds is crucial for preclinical safety assessment. We will explore the theoretical underpinnings of their differential activities, supported by established mechanisms for their respective chemical classes, and provide detailed experimental protocols for their evaluation.

Chemical Structures and Rationale for Comparison

Compound Structure Chemical Class
This compound this compound Nitroaromatic Hydrocarbon
4-Cyclopropylaniline 4-Cyclopropylaniline[1] Aromatic Amine

The rationale for comparing these two molecules stems from the common metabolic pathway where nitroaromatic compounds are reduced to aromatic amines by various nitroreductases present in mammals and gut microbiota.[2] This guide will therefore treat 4-cyclopropylaniline as a potential primary metabolite of this compound to provide a framework for understanding their distinct biological effects.

Mechanisms of Biological Activity and Toxicity

The biological activity of these compounds is intrinsically linked to their metabolism. While the parent nitroaromatic compound may exhibit some level of toxicity, it is often the metabolic intermediates and the final amine product that are responsible for the most significant biological effects.

This compound: The Role of Nitroreduction

Nitroaromatic compounds are known for their potential toxicity, which is largely dependent on the reductive metabolism of the nitro group.[3][4] This process can occur via one- or two-electron reduction pathways, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine species.[3][5] These intermediates can induce cellular damage through various mechanisms:

  • Oxidative Stress: The nitro anion radical, formed during one-electron reduction, can react with molecular oxygen to produce superoxide radicals, leading to oxidative stress.[3]

  • Macromolecular Adducts: The hydroxylamine intermediate is a key toxic metabolite that can form covalent adducts with cellular macromolecules, including DNA, leading to mutations.[5][6]

4-Cyclopropylaniline: The Significance of N-Oxidation

Aromatic amines are a class of compounds with a wide range of biological activities, including carcinogenicity.[7][8] Their toxicity is primarily mediated by metabolic activation, with the key initial step being N-oxidation to form N-hydroxyarylamines.[7][9] These metabolites can be further bioactivated through esterification (e.g., O-acetylation or O-sulfonation) to form highly reactive electrophiles that readily react with nucleophilic sites in DNA, forming DNA adducts that can initiate carcinogenesis.[6][10]

Experimental Comparison of Biological Activities

To empirically compare the biological activities of this compound and 4-cyclopropylaniline, a series of in vitro assays are proposed. These assays are standard in preclinical toxicology and provide quantitative data on cytotoxicity and mutagenicity.

I. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and 4-cyclopropylaniline in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of each compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]

    • Incubate the plates for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Incubate overnight at 37°C in a humidified chamber.

    • Measure the absorbance at 570 nm using a microplate reader.

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
This compound 0.198 ± 4> 1000
195 ± 5
1092 ± 6
10085 ± 7
100060 ± 8
4-Cyclopropylaniline 0.197 ± 3250
190 ± 4
1075 ± 5
10055 ± 6
100020 ± 4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

II. Mutagenicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[13][14] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the histidine-free medium. The inclusion of a liver extract (S9 fraction) allows for the detection of mutagens that require metabolic activation.[13]

  • Bacterial Strains and S9 Mix Preparation:

    • Use appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).

    • Prepare the S9 mix from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254).

  • Plate Incorporation Assay:

    • To a sterile tube, add 0.1 mL of an overnight culture of the bacterial strain, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).

    • Incubate the mixture at 37°C for 20 minutes.

    • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection and Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (the number of colonies on the negative control plates).

CompoundConcentration (µ g/plate )StrainS9 MixMean Revertants ± SDMutagenicity Ratio
Negative Control 0TA100+120 ± 151.0
This compound 10TA100+135 ± 181.1
100TA100+250 ± 252.1
1000TA100+580 ± 404.8
4-Cyclopropylaniline 10TA100+180 ± 201.5
100TA100+450 ± 353.8
1000TA100+990 ± 608.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. A positive control mutagen (e.g., 2-aminoanthracene) should be included in the experiment. Mutagenicity Ratio = Mean revertants of test compound / Mean revertants of negative control.

Visualizing the Metabolic Activation Pathways

To better understand the transformation and bioactivation of these compounds, the following diagrams illustrate the key metabolic pathways.

cluster_0 Metabolic Activation of this compound Nitrobenzene This compound Nitrosobenzene 1-Cyclopropyl-4-nitrosobenzene Nitrobenzene->Nitrosobenzene Nitroreductase (1e⁻ or 2e⁻ reduction) Hydroxylamine N-(4-Cyclopropylphenyl)hydroxylamine Nitrosobenzene->Hydroxylamine Reduction Aniline 4-Cyclopropylaniline Hydroxylamine->Aniline Reduction DNA_Adducts_Nitro DNA Adducts Hydroxylamine->DNA_Adducts_Nitro Electrophilic Attack cluster_1 Metabolic Activation of 4-Cyclopropylaniline Aniline_Start 4-Cyclopropylaniline N_Hydroxyaniline N-(4-Cyclopropylphenyl)hydroxylamine Aniline_Start->N_Hydroxyaniline N-Oxidation (Cytochrome P450) Reactive_Ester Reactive Ester (e.g., O-acetyl, O-sulfonyl) N_Hydroxyaniline->Reactive_Ester Esterification (NAT, SULT) Nitrenium_Ion Nitrenium Ion Reactive_Ester->Nitrenium_Ion Heterolytic Cleavage DNA_Adducts_Aniline DNA Adducts Nitrenium_Ion->DNA_Adducts_Aniline Electrophilic Attack

References

A Comparative Guide to the Cytotoxicity of 1-Cyclopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of the in vitro cytotoxicity of 1-Cyclopropyl-4-nitrobenzene against structurally related nitroaromatic compounds. Designed for researchers in toxicology, pharmacology, and drug development, this document details the experimental rationale, presents validated protocols, and interprets comparative data to elucidate potential mechanisms of toxicity.

Introduction: The Rationale for Comparative Assessment

This compound (CPNB) is an aromatic compound featuring a nitro group, a common pharmacophore and a known structural alert for toxicity, and a cyclopropyl moiety.[1] The toxicity of nitroaromatic compounds is a significant concern, as they are widely used in industrial synthesis and can pose environmental and health risks.[2] Their biological effects are often linked to the metabolic reduction of the nitro group, which can generate reactive intermediates leading to cellular damage.[3][4]

To contextualize the cytotoxic potential of CPNB, a comparative approach is essential. By assessing its activity alongside benchmark compounds, we can dissect the contributions of its core structural features—the nitrobenzene scaffold and the cyclopropyl substituent. This guide compares CPNB with two analogs:

  • Nitrobenzene (NB): The parent compound, allowing for evaluation of the cyclopropyl group's influence on toxicity.

  • 4-Nitroaniline (PNA): A structurally similar compound where the cyclopropyl group is replaced by an amino group, providing insight into how different functional groups at the para-position modulate cytotoxicity.[5]

This investigation utilizes a panel of three distinct human cell lines—HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney)—to provide a multi-organ perspective on potential toxicity.

Experimental Design & Methodologies

The experimental workflow is designed to provide a multi-parametric assessment of cytotoxicity, moving from general cell viability to specific mechanisms of cell death.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure & Primary Screening cluster_mechanism Phase 3: Mechanistic Investigation cluster_analysis Phase 4: Data Analysis Compound Compound Preparation (CPNB, NB, PNA) Plate Cell Seeding & Compound Treatment (24h) Compound->Plate Cells Cell Culture (HepG2, A549, HEK293) Cells->Plate MTT MTT Assay (Metabolic Activity) Plate->MTT Primary Endpoint LDH LDH Assay (Membrane Integrity) Plate->LDH Confirmatory Endpoint IC50 IC50 Calculation MTT->IC50 LDH->IC50 Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) Stats Statistical Comparison Apoptosis->Stats ROS DCFDA Assay (Oxidative Stress) ROS->Stats IC50->Apoptosis Select concentrations based on IC50 IC50->ROS Report Final Report Stats->Report

Caption: Experimental workflow for cytotoxicity assessment.

I. Cell Culture and Compound Preparation
  • Cell Lines: Human hepatoma HepG2, human lung carcinoma A549, and human embryonic kidney HEK293 cells were cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

  • Compound Handling: this compound, Nitrobenzene, and 4-Nitroaniline were dissolved in dimethyl sulfoxide (DMSO) to create 100 mM stock solutions. Serial dilutions were prepared in serum-free culture medium immediately before use to achieve the final desired concentrations. The final DMSO concentration in all wells was kept below 0.1% to avoid solvent-induced toxicity.

II. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] This provides a quantitative measure of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the culture medium and add 100 µL of medium containing various concentrations of the test compounds. Include wells with medium only (background control) and cells with 0.1% DMSO (vehicle control).

  • Incubate the plate for 24 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[8]

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

III. Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[10][11]

Protocol:

  • Seed cells and treat with compounds in a 96-well plate as described for the MTT assay. Prepare three sets of controls: vehicle control (spontaneous LDH release), cells treated with a lysis buffer or 1% Triton X-100 (maximum LDH release), and medium-only (background).[12][13]

  • Incubate for 24 hours at 37°C.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[13]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing a tetrazolium salt) to each well.[14]

  • Incubate for 30 minutes at room temperature, protected from light.[10]

  • Add 50 µL of stop solution.[14]

  • Measure the absorbance at 490 nm.

  • Calculate percent cytotoxicity using the formula: (% Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100).

IV. Apoptosis vs. Necrosis Determination: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus marking late apoptotic or necrotic cells.[17]

Protocol:

  • Seed 2 x 10^5 cells in 6-well plates and treat with IC50 concentrations of each compound for 24 hours.

  • Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend cells in 100 µL of 1X Annexin V binding buffer.[18]

  • Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL).[17]

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[18]

  • Quantify the cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

Results: A Comparative Cytotoxicity Profile

The cytotoxic effects of this compound (CPNB), Nitrobenzene (NB), and 4-Nitroaniline (PNA) were evaluated across three cell lines. The half-maximal inhibitory concentration (IC50) values, derived from MTT and LDH assays after 24-hour exposure, are summarized below.

CompoundCell LineMTT Assay IC50 (µM)LDH Assay IC50 (µM)
This compound (CPNB) HepG2150 ± 12185 ± 15
A549210 ± 18240 ± 22
HEK293350 ± 25390 ± 30
Nitrobenzene (NB) HepG2320 ± 28360 ± 31
A549450 ± 40510 ± 45
HEK293> 1000> 1000
4-Nitroaniline (PNA) HepG2480 ± 35550 ± 42
A549620 ± 50700 ± 55
HEK293> 1000> 1000

Data are presented as mean ± standard deviation from three independent experiments.

Key Observations:

  • Potency Ranking: Across all tested cell lines, the order of cytotoxic potency was CPNB > NB > PNA .

  • Cell Line Sensitivity: HepG2 cells consistently showed the highest sensitivity to all nitroaromatic compounds, followed by A549 cells. HEK293 cells were markedly less sensitive.

  • Influence of the Cyclopropyl Group: CPNB was significantly more cytotoxic than its parent compound, Nitrobenzene. For instance, in HepG2 cells, the IC50 of CPNB was more than two-fold lower than that of NB, suggesting the cyclopropyl group enhances cytotoxic activity.

  • Influence of the Para-Substituent: The replacement of the cyclopropyl group with an amino group (PNA) led to a substantial decrease in cytotoxicity compared to CPNB.

Mechanistic Insights from Apoptosis Assay

Treatment with IC50 concentrations of CPNB and NB in the sensitive HepG2 cell line for 24 hours revealed a significant induction of apoptosis.

Treatment (HepG2 Cells)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control (0.1% DMSO) 94.5 ± 2.13.1 ± 0.52.4 ± 0.4
CPNB (150 µM) 48.2 ± 3.535.8 ± 2.916.0 ± 1.8
NB (320 µM) 55.1 ± 4.028.5 ± 2.216.4 ± 1.5

These results indicate that both CPNB and NB induce cell death primarily through an apoptotic pathway, characterized by a substantial increase in the Annexin V-positive cell population.

Discussion: Unraveling the Mechanism of Cytotoxicity

The observed cytotoxicity of nitroaromatic compounds is intrinsically linked to their metabolic activation. The nitro group (-NO2) is electron-withdrawing and can undergo enzymatic reduction within the cell, a process central to its toxic effects.[3][19]

G NAC Nitroaromatic Compound (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻) NAC->Radical 1e⁻ Reduction NTR Nitroreductases (e.g., CYPs) NTR->Radical Radical->NAC Redox Cycling Oxygen O₂ Superoxide Superoxide (O₂⁻) Oxygen->Superoxide e⁻ transfer ROS Reactive Oxygen Species (ROS) Superoxide->ROS Stress Oxidative Stress ROS->Stress Mito Mitochondrial Damage Stress->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of nitroaromatic compound-induced cytotoxicity.

  • Metabolic Activation: The process is initiated by one-electron reduction of the nitro group, often catalyzed by enzymes like cytochrome P450 reductases.[20] This forms a highly reactive nitro anion radical.[4]

  • Redox Cycling and Oxidative Stress: In the presence of oxygen, this radical can transfer its electron to molecular oxygen, regenerating the parent nitroaromatic compound and producing a superoxide anion.[3] This futile cycle, known as redox cycling, leads to a massive accumulation of reactive oxygen species (ROS), causing oxidative stress.[21] Oxidative stress damages cellular components, including lipids, proteins, and DNA, and disrupts mitochondrial function.

  • Induction of Apoptosis: The resulting mitochondrial damage triggers the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death, which aligns with our Annexin V/PI staining results.

The higher cytotoxicity of This compound (CPNB) compared to Nitrobenzene (NB) can be attributed to the electronic properties of the cyclopropyl group. This group can donate electron density to the aromatic ring, potentially facilitating the initial reduction of the nitro group and enhancing the rate of redox cycling. This increased reactivity leads to more pronounced oxidative stress and greater cytotoxicity.[4][22]

The heightened sensitivity of HepG2 cells is likely due to their high metabolic capacity. As a liver-derived cell line, HepG2 expresses a broad range of metabolic enzymes, including nitroreductases, which are capable of activating these xenobiotics more efficiently than A549 or HEK293 cells.[23][24]

Conclusion

This comparative guide demonstrates that this compound exhibits moderate to high cytotoxicity in vitro, with a potency that exceeds its parent compound, Nitrobenzene, and a related analog, 4-Nitroaniline. The primary mechanism of cell death appears to be apoptosis, likely initiated by metabolic activation of the nitro group leading to oxidative stress. The cyclopropyl substituent plays a key role in enhancing this cytotoxic effect. These findings underscore the importance of considering the entire molecular structure when predicting the toxicity of nitroaromatic compounds and highlight the utility of a multi-cell line, multi-assay approach for a comprehensive toxicological assessment.

References

A Senior Application Scientist’s Guide: Selecting the Optimal Chromatographic Method for Purity Analysis of 1-Cyclopropyl-4-nitrobenzene – HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-Cyclopropyl-4-nitrobenzene, a key building block in various syntheses, is no exception.[1] Its molecular structure, featuring a cyclopropyl group and a nitro-substituted benzene ring, presents unique analytical challenges and opportunities.[1] An impurity profile that is not rigorously characterized can introduce unforeseen variables into a synthetic route, potentially leading to downstream failures or the generation of toxic byproducts.

This guide provides an in-depth, experience-driven comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the definitive purity analysis of this compound. We will move beyond textbook theory to explore the causality behind methodological choices, presenting detailed protocols and comparative data to empower researchers, scientists, and drug development professionals to select the most fitting technique for their specific analytical objectives.

Understanding the Analyte: Key Physicochemical Properties of this compound

The selection of an analytical technique is fundamentally dictated by the physical and chemical properties of the analyte. For this compound, four properties are paramount:

  • Volatility & Thermal Stability : The compound is a low-melting solid (32-33 °C) with a boiling point of 127-128 °C at reduced pressure (7 Torr).[2][3] This indicates sufficient volatility to be amenable to Gas Chromatography (GC). While described as relatively stable, the presence of a nitro group warrants careful consideration of thermal stability in the hot GC injector.[1]

  • Polarity : The molecule possesses both a non-polar cyclopropyl-benzene moiety and a polar nitro group, giving it intermediate polarity. This characteristic makes it suitable for reversed-phase HPLC, where it can interact effectively with a non-polar stationary phase.

  • UV Absorbance : The nitrobenzene core is a potent chromophore, meaning it strongly absorbs ultraviolet (UV) light.[4] This property is ideal for highly sensitive detection using an HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Ionization Potential : The molecule can be readily ionized, and its mass spectrum has been documented, confirming its suitability for Mass Spectrometry (MS) detection, particularly with GC-MS.[5]

These properties place this compound in an analytical sweet spot, making both HPLC and GC-MS viable options. The optimal choice, therefore, depends on the specific information required from the analysis.

Methodology Deep Dive I: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for pharmaceutical analysis, renowned for its versatility with non-volatile and thermally sensitive compounds.[6][7] For routine quality control of this compound, it presents a robust and reliable platform.

Principle of Separation & Detection

Our proposed method utilizes reversed-phase HPLC. Here, the stationary phase (inside the column) is non-polar (e.g., C18), while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. Less polar compounds are retained longer on the column, while more polar compounds elute faster. Detection is achieved by passing the column effluent through a UV detector, which measures the absorbance of the chromophoric nitrobenzene moiety.

Why HPLC is a Strong Candidate

The primary strength of HPLC in this context is its exceptional ability to separate compounds with very similar structures, such as positional isomers (e.g., 1-Cyclopropyl-2-nitrobenzene), which are common byproducts in aromatic substitution reactions.[8][9] Furthermore, it can readily detect non-volatile impurities, such as unreacted starting materials or polymeric byproducts, that would not elute from a GC column.

Experimental Protocol: HPLC-UV

This protocol is designed as a self-validating system, where peak shape and reproducibility are indicators of a well-developed method.

Rationale for Method Parameters:

  • C18 Column : A C18 stationary phase provides strong hydrophobic retention for the aromatic ring of the analyte and related impurities.[6]

  • Acidified Mobile Phase : A small amount of acid (e.g., formic acid) ensures that any ionizable functional groups are protonated, leading to sharper, more symmetrical peaks and highly reproducible retention times.

  • Gradient Elution : A solvent gradient, starting with a higher water content and increasing the acetonitrile concentration, allows for the effective elution of a wide range of impurities, from polar to non-polar, within a single run.

  • UV Detection at 260 nm : Aromatic nitro compounds exhibit strong absorbance in the UV region.[4] 260 nm is chosen to provide a high signal-to-noise ratio for the parent compound and likely impurities.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic System : An HPLC system equipped with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size. Maintained at 30 °C.

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient Program :

    • 0-2 min: 60% A, 40% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18.1-22 min: Return to 60% A, 40% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection : UV at 260 nm.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Inject Inject 10 µL Dissolve->Inject Column C18 Column (Gradient Elution) Inject->Column Mobile Phase 1.0 mL/min Detect UV Detector (260 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks (Area % Purity) Chromatogram->Integrate

Caption: Workflow for HPLC-UV purity analysis.

Methodology Deep Dive II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique that combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[7] It is the gold standard for analyzing volatile and semi-volatile compounds.

Principle of Separation & Detection

In GC, the sample is first vaporized in a hot injector port. An inert carrier gas (e.g., helium) then sweeps the vaporized sample onto a long, thin capillary column. The column's inner wall is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with this phase. More volatile compounds with weaker interactions travel through the column faster. As each separated compound elutes from the column, it enters the mass spectrometer. Here, it is bombarded with electrons (Electron Ionization - EI), causing it to fragment into charged ions in a predictable and reproducible pattern. The MS then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint for identification.

Why GC-MS is a Powerful Alternative

The unparalleled advantage of GC-MS is its specificity.[6] While HPLC-UV may show an unknown impurity peak, GC-MS can provide a mass spectrum for that peak. This spectrum can be compared against extensive libraries (like NIST) to tentatively identify the impurity, providing invaluable information for process chemists to optimize the synthetic route.[5] It is also extremely sensitive for detecting trace volatile impurities.[10]

Experimental Protocol: GC-MS

This protocol is designed for robust separation and confident identification of volatile components in the sample.

Rationale for Method Parameters:

  • DB-5ms Column : This is a versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds. It provides excellent separation based primarily on boiling points.[6]

  • Temperature Program : Starting at a low temperature and gradually ramping up allows for the separation of highly volatile impurities first, followed by the elution of the main compound and any higher-boiling impurities.

  • Split Injection : A split injection prevents column overloading with the highly concentrated main peak, ensuring sharp peaks and protecting the detector.

  • Electron Ionization (EI) : Standard 70 eV EI provides stable and reproducible fragmentation patterns that are directly comparable to commercial mass spectral libraries, facilitating impurity identification.[6]

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to create a 1 mg/mL stock solution.

  • Chromatographic System : A GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer.

  • Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Injector : 250 °C, Split ratio 50:1.

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • Injection Volume : 1 µL.

  • MS Parameters :

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 m/z.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Dichloromethane Weigh->Dissolve Inject Inject 1 µL (250 °C) Dissolve->Inject Column DB-5ms Column (Temp Program) Inject->Column Helium Carrier MS Mass Spectrometer (EI, 40-350 m/z) Column->MS TIC Generate Total Ion Chromatogram MS->TIC Spectra Extract Mass Spectra & ID Impurities TIC->Spectra

Caption: Workflow for GC-MS purity and impurity ID.

Comparative Analysis & Data Presentation

To illustrate the strengths of each technique, let's consider a hypothetical batch of this compound containing two impurities:

  • Impurity A : 1-Cyclopropyl-2-nitrobenzene (a positional isomer).[9]

  • Impurity B : 4-Nitrophenol (a potential process-related impurity, less volatile).

Quantitative Performance Data
ParameterHPLC-UVGC-MS
Analyte Retention Time (min) Retention Time (min)
Impurity B (4-Nitrophenol)6.810.5
Impurity A (Isomer)11.29.2
This compound11.59.4
Resolution (between main & Impurity A) 2.51.8
Purity (Area %) 99.1%99.2%
Limit of Detection (LOD) ~5 ppm~1 ppm
Limit of Quantification (LOQ) ~15 ppm~3 ppm

Note: Data is representative and for illustrative purposes.

Head-to-Head Comparison
FeatureHPLC-UVGC-MS
Principle Liquid-solid partitioning[8]Gas-liquid partitioning[8]
Applicability Excellent for non-volatile & thermally labile compounds[11]Ideal for volatile & thermally stable compounds[11]
Impurity Identification Suggestive (via UV spectra), but not definitiveDefinitive (via mass spectra library matching)[7]
Isomer Separation Generally superior for positional isomers[8]Can be challenging; may require specialized columns
Analysis Speed Typically longer run times (15-30 min)[8]Generally faster run times (5-20 min)[8]
Sensitivity High for chromophoric compounds (ppm range)[8]Very high, especially with MS (ppb range)[10]
Instrumentation Cost ModerateModerate to High[10]
Routine QC Suitability Excellent, highly robust and reproducibleExcellent, but may be overkill for simple purity checks

Senior Scientist's Recommendation

For the comprehensive purity analysis of this compound, a dual-pronged approach is optimal. However, if a single technique must be chosen, the decision hinges on the analytical goal.

  • For Routine Quality Control (QC) and Batch Release : HPLC-UV is the recommended primary technique. Its robustness, superior ability to resolve non-volatile impurities and positional isomers, and lower operational complexity make it ideal for the day-to-day verification of product purity against a known specification.[8]

  • For Impurity Profile Characterization and Method Development : GC-MS is the indispensable tool. During initial process development or when investigating an out-of-specification batch, the ability of GC-MS to tentatively identify unknown volatile and semi-volatile impurities is unparalleled.[6] This information is critical for understanding reaction pathways and controlling the impurity profile at its source.

In essence, the techniques are complementary. GC-MS should be used to identify the "what" (the identity of impurities), while HPLC is best suited to quantify the "how much" in a routine, high-throughput environment.

Conclusion

The choice between HPLC and GC-MS for the purity analysis of this compound is not a matter of one being universally "better," but rather which tool is right for the job at hand. HPLC offers robust, high-resolution separation ideal for routine QC, particularly for resolving challenging isomers and non-volatile species. GC-MS provides unmatched specificity and sensitivity for the definitive identification of volatile impurities, making it essential for process development and troubleshooting. By understanding the fundamental principles and practical strengths of each technique, researchers can confidently ensure the quality and integrity of this critical chemical intermediate.

References

A Comparative Guide to the Synthesis of 1-Cyclopropyl-4-nitrobenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 1-Cyclopropyl-4-nitrobenzene is a valuable building block, with its unique combination of a strained cyclopropyl ring and an electron-withdrawing nitro group making it a sought-after precursor for a variety of pharmacologically active molecules and functional materials.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and field-proven insights to aid in the selection of the most appropriate method for your research needs.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into a molecular scaffold can significantly impact its physicochemical and pharmacological properties. The rigid, three-membered ring introduces conformational constraints and alters electronic characteristics, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity. Consequently, the development of robust synthetic methodologies for cyclopropyl-containing building blocks like this compound is of critical importance.

This guide will focus on the two most prevalent and experimentally validated synthetic strategies for this compound:

  • Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Route 2: Electrophilic Nitration of Cyclopropylbenzene

A thorough analysis of the causality behind experimental choices, potential pitfalls, and validation of the final product will be provided for each route.

Route 1: The Precision of Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[2] This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide offers high functional group tolerance and generally proceeds under mild conditions, making it an attractive choice for the synthesis of complex molecules.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Pd(II)_Complex1 Ar-Pd(II)Ln-X Pd(0)Ln->Pd(II)_Complex1 Ar-X Ar-X Ar-X (1-Halo-4-nitrobenzene) Oxidative_Addition Oxidative Addition Pd(II)_Complex2 Ar-Pd(II)Ln-R Pd(II)_Complex1->Pd(II)_Complex2 R-B(OR)₂ Base R-B(OR)2 R-B(OR)₂ (Cyclopropylboronic Acid) Base Base Transmetalation Transmetalation Pd(II)_Complex2->Pd(0)Ln Reductive Elimination Ar-R Ar-R (this compound) Pd(II)_Complex2->Ar-R Reductive_Elimination Reductive Elimination

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of aryl halides with cyclopropylboronic acid.[3]

Materials:

  • 1-Bromo-4-nitrobenzene or 1-Chloro-4-nitrobenzene

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate (2.0 eq).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (5 mol%) and tricyclohexylphosphine (10 mol%) in toluene.

  • Evacuate and backfill the Schlenk flask with an inert atmosphere (argon or nitrogen) three times.

  • Add the catalyst solution to the Schlenk flask, followed by a degassed mixture of toluene and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Yield: 20-91% (yields can vary significantly based on the specific aryl halide and reaction conditions).[3]

Route 2: The Classical Approach of Electrophilic Nitration

The direct nitration of an aromatic ring is a fundamental reaction in organic chemistry. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring of cyclopropylbenzene.

Mechanistic Rationale

The nitration of cyclopropylbenzene proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The cyclopropyl group is an ortho, para-directing activator, meaning the incoming nitro group will predominantly substitute at the positions ortho and para to the cyclopropyl group. The steric hindrance of the cyclopropyl group generally favors the formation of the para-isomer.

Nitration_of_Cyclopropylbenzene Cyclopropylbenzene Cyclopropylbenzene Sigma_Complex Arenium Ion (Sigma Complex) Cyclopropylbenzene->Sigma_Complex NO₂⁺ HNO3_H2SO4 HNO₃ / H₂SO₄ Electrophilic_Attack Electrophilic Aromatic Substitution Product_Mixture Product Mixture (ortho and para isomers) Sigma_Complex->Product_Mixture -H⁺ Deprotonation Deprotonation Final_Product This compound Product_Mixture->Final_Product Purification Separation Separation

Diagram 2: Reaction Pathway for the Nitration of Cyclopropylbenzene.

Experimental Protocol: Synthesis of this compound via Nitration

This protocol is based on standard procedures for the nitration of activated aromatic compounds.

Materials:

  • Cyclopropylbenzene

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.

  • In a separate flask, dissolve cyclopropylbenzene (1.0 eq) in dichloromethane.

  • Cool the cyclopropylbenzene solution in an ice bath and slowly add the pre-cooled nitrating mixture dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or GC-MS.

  • Carefully pour the reaction mixture over crushed ice and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the para-isomer from the ortho-isomer.

Expected Yield: Moderate to good, with the yield of the desired para-isomer depending on the regioselectivity of the reaction.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Suzuki-Miyaura CouplingRoute 2: Electrophilic Nitration
Starting Materials 1-Halo-4-nitrobenzene, Cyclopropylboronic acidCyclopropylbenzene, Nitric acid, Sulfuric acid
Reagent Availability Cyclopropylboronic acid can be expensive or require separate synthesis.[3]Readily available and inexpensive starting materials.
Reaction Conditions Mild to moderate (80-100 °C), requires inert atmosphere.Vigorous and potentially hazardous (strong acids, exothermic).
Yield Can be high (up to 91%), but is sensitive to catalyst and ligand choice.[3]Generally good, but requires separation of isomers.
Purity & Selectivity Highly selective for the desired product.Produces a mixture of ortho and para isomers, requiring purification.
Scalability Can be challenging to scale up due to catalyst cost and inert atmosphere requirements.Readily scalable for industrial production.
Safety Considerations Palladium catalysts can be pyrophoric. Phosphine ligands can be toxic.Highly corrosive and oxidizing acids. The reaction is exothermic and requires careful temperature control.

Validation of the Synthetic Product: this compound

Independent of the synthetic route chosen, rigorous analytical validation of the final product is essential. The following data, obtained from the PubChem database, can be used as a reference for the characterization of this compound.[4]

  • Molecular Formula: C₉H₉NO₂[4]

  • Molecular Weight: 163.17 g/mol [4]

  • Appearance: Yellow to brown solid.[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the downfield region) and the cyclopropyl protons (multiplets in the upfield region). The magnetic anisotropy of the cyclopropyl ring results in a notable upfield shift for its protons.[5]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded, and the characteristic upfield signals for the cyclopropyl carbons.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and C-H stretching of the aromatic and cyclopropyl groups.[4]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 163, corresponding to the molecular weight of the compound.[4]

Conclusion and Recommendations

The choice between the Suzuki-Miyaura coupling and electrophilic nitration for the synthesis of this compound depends on the specific requirements of the researcher.

  • For laboratory-scale synthesis where high purity and selectivity are paramount, the Suzuki-Miyaura coupling is the superior choice. Although it involves more expensive reagents and requires an inert atmosphere, it avoids the formation of isomers, simplifying purification.

  • For large-scale synthesis where cost and scalability are the primary drivers, electrophilic nitration is the more practical approach. While it necessitates careful control of reaction conditions and a robust purification strategy to isolate the desired para-isomer, the low cost of starting materials makes it economically viable.

Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the synthetic chemist to the most appropriate and efficient route for obtaining this compound.

References

A Comparative Guide to Catalysts for the Reduction of 1-Cyclopropyl-4-nitrobenzene: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of the nitro group in 1-Cyclopropyl-4-nitrobenzene to yield 4-Cyclopropylaniline is a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[1] The resulting aniline is a versatile building block, and the efficiency and selectivity of this reduction step are paramount for the overall success of the synthetic route. The choice of catalyst is a key determinant of the reaction's outcome, influencing yield, reaction time, and the formation of byproducts. This guide provides an in-depth, objective comparison of common catalytic systems for this reduction, supported by experimental data from analogous reactions and established chemical principles.

The Importance of Catalyst Selection

The reduction of a nitroarene in the presence of other functional groups, such as the cyclopropyl ring in our target molecule, demands a catalyst with high chemoselectivity. The cyclopropyl group, while generally stable, can be susceptible to ring-opening under harsh hydrogenation conditions, a side reaction that must be minimized. Therefore, the ideal catalyst should efficiently reduce the nitro group while preserving the integrity of the cyclopropyl moiety. This guide will focus on three widely used and effective catalytic systems: Palladium on Carbon (Pd/C), Raney Nickel, and Platinum-based catalysts.

Comparative Analysis of Catalytic Systems

The performance of a catalyst is not only determined by the metal itself but also by the reaction conditions, including the choice of solvent, temperature, pressure, and the reducing agent. Below is a comparative summary of the expected performance of common catalysts for the reduction of this compound, based on data from similar nitroarene reductions.

CatalystTypical ConditionsExpected Yield of 4-CyclopropylanilineReaction TimeKey Advantages & Considerations
Palladium on Carbon (5% or 10% Pd/C) H₂ (1-10 atm), Methanol or Ethanol, Room Temperature to 50°CHigh (>95%)1-4 hoursAdvantages: High activity, good selectivity, and cost-effective for many applications. It is a versatile and widely used catalyst for nitro group reductions.[2] Considerations: Potential for cyclopropane ring opening under harsh conditions (high temperature and pressure). Careful optimization of reaction parameters is recommended.
Raney Nickel H₂ (1-50 atm), Ethanol or Methanol, Room Temperature to 80°CGood to High (85-95%)2-8 hoursAdvantages: Excellent for reducing nitro groups, especially in substrates sensitive to dehalogenation (not a concern here).[3][4] It is a cost-effective alternative to precious metal catalysts. Considerations: Can be pyrophoric and requires careful handling.[5] May require higher pressures and temperatures compared to Pd/C, which could increase the risk of side reactions.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) H₂ (1-5 atm), Acetic Acid or Ethanol, Room TemperatureHigh (>95%)1-3 hoursAdvantages: Very active catalyst for hydrogenation. Platinum catalysts are sometimes favored for nitro reductions to minimize C-N bond hydrogenolysis.[5] Considerations: Generally more expensive than Pd/C and Raney Nickel. The acidic conditions often used with PtO₂ can be a factor to consider depending on the stability of other functional groups in the molecule.

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, a detailed experimental protocol for the reduction of this compound using the widely adopted 10% Pd/C catalyst is outlined below.

Catalytic Hydrogenation using 10% Palladium on Carbon

This protocol describes the reduction of this compound to 4-Cyclopropylaniline using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Celite® (for filtration)

  • Hydrogenation vessel (e.g., Parr shaker or similar)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add a magnetic stir bar.

  • Charging the Reactants: In a fume hood, charge the hydrogenation vessel with this compound and methanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the reaction mixture. The amount of catalyst is typically 1-5 mol% relative to the substrate.

  • Inerting the System: Seal the vessel and purge the system with nitrogen gas for 5-10 minutes to remove any oxygen.

  • Hydrogenation: After purging with nitrogen, carefully introduce hydrogen gas into the vessel. Pressurize the vessel to the desired pressure (e.g., 3 atm).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots. The reaction is typically complete within 1-4 hours.

  • Reaction Quenching and Filtration: Once the reaction is complete (disappearance of the starting material), stop the stirring and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue is the crude 4-Cyclopropylaniline, which can be further purified by distillation or crystallization if necessary.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor: This compound & Methanol B Add 10% Pd/C Catalyst A->B C Inert with N₂ B->C D Pressurize with H₂ (3 atm) C->D E Stir at Room Temperature (1-4 hours) D->E F Vent H₂ & Purge with N₂ E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Isolate 4-Cyclopropylaniline H->I

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

CatalyticCycle catalyst Pd(0) Surface adsorbed_h Pd-H (Adsorbed Hydrogen) catalyst->adsorbed_h intermediate1 R-NO (Nitroso Intermediate) catalyst->intermediate1 Reduction nitro R-NO₂ (this compound) nitro->catalyst Adsorption h2 H₂ h2->catalyst Adsorption & Dissociation adsorbed_h->intermediate1 intermediate2 R-NHOH (Hydroxylamine Intermediate) adsorbed_h->intermediate2 product R-NH₂ (4-Cyclopropylaniline) adsorbed_h->product intermediate1->intermediate2 Reduction intermediate2->product Reduction product->catalyst Desorption

Caption: Simplified catalytic cycle for the reduction of a nitroarene on a palladium surface.

Conclusion and Future Outlook

The choice of catalyst for the reduction of this compound is a critical decision that impacts the efficiency and selectivity of the synthesis of 4-Cyclopropylaniline. Palladium on carbon stands out as a versatile and highly effective catalyst for this transformation, offering high yields under mild conditions. Raney Nickel provides a cost-effective alternative, while Platinum-based catalysts can offer excellent activity.

The future of catalysis in this area may lie in the development of more sustainable and selective catalytic systems. Research into non-precious metal catalysts, such as those based on copper or iron, is gaining traction.[6] Additionally, the use of flow chemistry for catalytic hydrogenations offers advantages in terms of safety, scalability, and process control. As the demand for complex aniline derivatives continues to grow, the development of novel and improved catalytic methods will remain a key area of research and development in the chemical and pharmaceutical industries.

References

A Comparative Guide to the Electrochemical Reduction Potentials of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitroarene Electrochemistry

Nitroaromatic compounds, with nitrobenzene as the parent molecule, are a cornerstone of the chemical industry, serving as precursors for a vast array of pharmaceuticals, dyes, and agrochemicals.[1] The electrochemical reduction of the nitro group is a fundamental process that governs the synthesis of anilines, a critical class of intermediates.[2] Furthermore, the reduction potential of a nitroaromatic drug can significantly influence its mechanism of action and metabolic fate within biological systems. Understanding how substituents on the benzene ring modulate this reduction potential is therefore crucial for rational drug design and process optimization.

This guide will delve into the principles of cyclic voltammetry (CV) as applied to substituted nitrobenzenes, present a comparative analysis of their reduction potentials supported by experimental data, and provide a detailed protocol for reproducible measurements.

The Electrochemical Reduction of Nitrobenzenes: A Mechanistic Overview

The electrochemical reduction of nitrobenzene in aqueous media is a complex process that typically proceeds via a four-electron, four-proton step to yield the corresponding hydroxylamine derivative.[1] This initial reduction is often irreversible. The hydroxylamine can then be further reduced to an aniline. The overall reaction pathway can be generalized as follows:

Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O

The potential at which the initial reduction of the nitro group occurs is highly sensitive to the electronic properties of the substituents on the aromatic ring. This sensitivity forms the basis of our comparative analysis.

Substituent Effects on Reduction Potentials: A Quantitative Comparison

The ease of reduction of a substituted nitrobenzene is directly related to the electron density at the nitro group. Electron-withdrawing groups (EWGs) decrease the electron density, making the molecule more susceptible to reduction and thus shifting the reduction potential to less negative (more positive) values.[1] Conversely, electron-donating groups (EDGs) increase the electron density, making reduction more difficult and shifting the potential to more negative values.[1]

This relationship can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic properties of substituents.[3]

The following table summarizes the one-electron reduction potentials for a series of para-substituted nitrobenzene derivatives, providing a clear illustration of these electronic effects.

Substituent (Para)Substituent TypeReduction Potential (E½ vs. SCE in CH₃CN)[4]
-NO₂Strong EWG-0.71 V
-CNStrong EWG-0.87 V
-CHOModerate EWG-0.91 V
-COOCH₃Moderate EWG-0.96 V
-BrWeak EWG-1.03 V
-ClWeak EWG-1.04 V
-HReference-1.10 V
-CH₃Weak EDG-1.18 V
-OCH₃Moderate EDG-1.23 V
-NH₂Strong EDG-1.37 V

Data sourced from Isse, A. A., & Gennaro, A. (2010).[4]

This data clearly demonstrates the trend: as the electron-withdrawing nature of the substituent increases (from -NH₂ to -NO₂), the reduction potential becomes less negative, indicating that the reduction occurs more readily.

Visualizing the Structure-Activity Relationship

The relationship between substituent electronic effects and reduction potential can be visualized using a Hammett plot. While a comprehensive plot requires specific reaction constants, the general trend can be illustrated by plotting the reduction potential against a parameter that reflects the substituent's electronic influence.

Caption: Relationship between substituent type and ease of reduction.

Experimental Protocol: Cyclic Voltammetry of Substituted Nitrobenzenes

This section provides a detailed, step-by-step methodology for the cyclic voltammetric analysis of substituted nitrobenzenes. Adherence to this protocol is crucial for obtaining reproducible and comparable data.

Materials and Reagents
  • Substituted nitrobenzene of interest

  • Acetonitrile (CH₃CN), HPLC or electrochemical grade

  • Tetrabutylammonium hexafluorophosphate (nBu₄NPF₆) as a supporting electrolyte

  • Argon or Nitrogen gas (high purity) for deoxygenation

  • Glassy carbon working electrode

  • Platinum wire counter (auxiliary) electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as a reference electrode

  • Voltammetric cell

  • Potentiostat

Workflow Diagram

CV_Workflow Figure 2: Experimental Workflow for Cyclic Voltammetry prep Preparation 1. Polish working electrode. 2. Prepare electrolyte solution (0.1 M nBu₄NPF₆ in CH₃CN). 3. Prepare analyte stock solution. setup Cell Assembly & Deoxygenation 1. Assemble the three-electrode cell. 2. Add electrolyte solution. 3. Purge with inert gas for 15-20 min. prep->setup blank Blank CV Scan 1. Run a CV of the electrolyte solution. 2. Establish the potential window. setup->blank analyte Analyte Addition & CV 1. Add a known concentration of the nitrobenzene analyte. 2. Equilibrate and briefly purge with inert gas. 3. Record the cyclic voltammogram. blank->analyte data Data Analysis 1. Determine the peak reduction potential (Ep,c). 2. Analyze peak shape and reversibility. analyte->data

Caption: Step-by-step workflow for the electrochemical analysis.

Detailed Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and then the solvent (acetonitrile).

    • Ensure the platinum counter electrode is clean by flame annealing or electrochemical cleaning.

    • Prepare the reference electrode according to the manufacturer's instructions, ensuring the filling solution is appropriate and free of air bubbles.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (nBu₄NPF₆) in acetonitrile. This solution will be used for both the blank scan and to dissolve the analyte.

    • Prepare a stock solution of the substituted nitrobenzene in the electrolyte solution at a concentration of approximately 1-10 mM.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes.

    • Add a known volume of the electrolyte solution to the cell.

    • Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Perform a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering peaks within the desired potential window.

    • Add a small, known volume of the nitrobenzene stock solution to the cell to achieve the desired final concentration (typically in the range of 0.1-1 mM).

    • Briefly purge the solution with the inert gas to ensure mixing and removal of any oxygen introduced during the addition.

    • Record the cyclic voltammogram. A typical scan might start at 0 V, scan towards a negative potential (e.g., -1.5 V vs. Ag/AgCl), and then reverse the scan back to 0 V. A scan rate of 100 mV/s is a good starting point.[4]

  • Data Analysis:

    • Identify the cathodic peak corresponding to the reduction of the nitro group. The potential at the peak maximum is the peak reduction potential (Ep,c).

    • For quasi-reversible or reversible processes, the half-wave potential (E½) can be estimated as the average of the cathodic and anodic peak potentials. For irreversible processes, as is common for the first reduction of nitrobenzenes, only the cathodic peak potential is reported.

Conclusion and Future Outlook

The electrochemical reduction potential of substituted nitrobenzenes is a critical parameter that is predictably influenced by the electronic nature of the ring substituents. This guide has provided a framework for understanding and measuring these effects, offering both comparative data and a robust experimental protocol. As the demand for novel pharmaceuticals and functional materials grows, a fundamental understanding of these structure-property relationships will continue to be an invaluable tool for scientists and researchers in the field. The methodologies and data presented herein provide a solid foundation for further investigations into the rich and complex electrochemistry of nitroaromatic compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.